molecular formula C22H14Cl3N3O2 B15553500 Lynamicin B

Lynamicin B

Número de catálogo: B15553500
Peso molecular: 458.7 g/mol
Clave InChI: HJXJUNZGSRTQEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lynamicin B is a member of indoles.
This compound has been reported in Streptomyces and Actinomyces with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C22H14Cl3N3O2

Peso molecular

458.7 g/mol

Nombre IUPAC

methyl 3-(5-chloro-1H-indol-3-yl)-4-(5,6-dichloro-1H-indol-3-yl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C22H14Cl3N3O2/c1-30-22(29)21-20(14-8-26-18-3-2-10(23)4-11(14)18)15(9-28-21)13-7-27-19-6-17(25)16(24)5-12(13)19/h2-9,26-28H,1H3

Clave InChI

HJXJUNZGSRTQEN-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Lynamicin B: A Technical Guide to its Discovery, Isolation, and Characterization from a Marine Actinomycete

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Lynamicin B, a chlorinated bisindole pyrrole (B145914) antibiotic. The lynamicins, including this compound, were first isolated from a novel marine actinomycete, strain NPS12745, demonstrating the rich potential of marine microorganisms as a source for novel bioactive compounds. This document details the experimental protocols for the fermentation of the producing organism, extraction and purification of the target compound, and summarizes its biological activity.

Discovery and Producing Organism

This compound was discovered as part of a series of related chlorinated bisindole pyrroles, designated Lynamicins A-E, from the fermentation of a novel marine actinomycete, strain NPS12745[1][2][3]. The producing organism was isolated from a marine sediment sample collected in Mission Bay, San Diego, California[3].

Initial taxonomic analysis based on 16S rRNA gene sequencing indicated that strain NPS12745 represents a novel species within the proposed genus Marinispora[1][2][3]. This highlights the importance of exploring unique marine environments for the discovery of new microbial taxa with the capacity to produce novel secondary metabolites.

Fermentation of Marinispora sp. NPS12745

The production of this compound was achieved through submerged fermentation of the marine actinomycete strain NPS12745.

Experimental Protocol:

Inoculum Preparation: A seed culture of Marinispora sp. NPS12745 was generated by inoculating a suitable seed medium and incubating until sufficient biomass was achieved.

Production Fermentation: The production of lynamicins was carried out in a liquid fermentation medium. While the exact composition of the fermentation medium used in the original discovery is proprietary, a typical approach for the cultivation of marine actinomycetes involves seawater-based media supplemented with various carbon and nitrogen sources.

Fermentation Parameters: The fermentation was conducted under controlled conditions of temperature, pH, and aeration to ensure optimal growth of the microorganism and production of the desired secondary metabolites.

Extraction and Isolation of this compound

Following fermentation, a multi-step process was employed to extract and purify this compound from the culture broth.

Experimental Protocol:

1. Extraction: The whole fermentation broth of Marinispora sp. NPS12745 was extracted with an organic solvent, typically ethyl acetate (B1210297), to partition the bioactive compounds from the aqueous phase[3].

2. Initial Fractionation: The crude ethyl acetate extract was then subjected to an initial fractionation step. This was achieved using reversed-phase preparative High-Performance Liquid Chromatography (HPLC)[3]. A solvent gradient of increasing methanol (B129727) in water (from 60% methanol/40% water to 100% methanol) was used to elute the lynamicins in the following order: Lynamicin E, Lynamicin A, Lynamicin D, this compound, and Lynamicin C[3].

3. Final Purification: The fractions containing this compound were further purified using subsequent rounds of HPLC to yield the pure compound[3].

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, which is a standard practice in natural product chemistry. These methods include:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) experiments to elucidate the connectivity of atoms within the molecule.

  • X-ray Crystallography: This technique was used to determine the three-dimensional structure of Lynamicin D, which provided insights into the stereochemistry of the entire lynamicin series[3].

This compound is characterized as a chlorinated bisindole pyrrole[1][2][3].

Biological Activity of this compound

This compound, along with the other lynamicins, has demonstrated significant biological activity.

Antimicrobial Activity:

The lynamicin series exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria[1][2][3]. Notably, these compounds are active against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE)[1][2][4]. The Minimum Inhibitory Concentration (MIC) values for the lynamicins against a panel of pathogens were found to be comparable for both drug-sensitive and drug-resistant strains[3].

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against selected pathogens

PathogenMIC (µg/mL)
Staphylococcus aureus (MRSA)1.8 - 57.0
Enterococcus faecium (VRE)1.8 - 57.0

Note: The range of MIC values is provided for the lynamicin series (A-E) as reported in the literature[4].

Insecticidal Activity:

More recent research has uncovered a novel mode of action for this compound as a potent and selective inhibitor of insect group h chitinase (B1577495), which is exclusively found in lepidopteran insects[5][6]. This specificity makes this compound a promising candidate for the development of environmentally friendly pesticides.

Table 2: Inhibitory Activity of this compound

Target EnzymeInhibition Constant (Ki)
Ostrinia furnacalis group h chitinase (OfChi-h)8.76 µM

This competitive inhibition of a key enzyme in lepidopteran pests leads to significant insecticidal activity against species such as the Asian corn borer (Ostrinia furnacalis), the fall armyworm (Spodoptera frugiperda), and the oriental armyworm (Mythimna separata)[5][6]. Importantly, this compound was found to be non-toxic to a natural enemy of the Asian corn borer, the parasitic wasp Trichogramma ostriniae, highlighting its potential for use in integrated pest management programs[5].

Visualizing the Workflow

The following diagrams illustrate the key processes in the discovery and isolation of this compound.

Lynamicin_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Production Production Phase cluster_Purification Purification Phase cluster_Analysis Analysis Phase Sediment Marine Sediment Collection (Mission Bay, San Diego) Isolation Isolation of Marine Actinomycetes Sediment->Isolation Cultivation Strain Novel Strain NPS12745 (Genus Marinispora) Isolation->Strain Taxonomic Identification (16S rRNA sequencing) Fermentation Submerged Fermentation Strain->Fermentation Culture Culture Broth Fermentation->Culture Extraction Solvent Extraction (Ethyl Acetate) Culture->Extraction Crude Crude Extract Extraction->Crude Prep_HPLC Preparative HPLC Crude->Prep_HPLC Fractions Lynamicin Fractions Prep_HPLC->Fractions Final_HPLC Final HPLC Purification Fractions->Final_HPLC Lynamicin_B Pure this compound Final_HPLC->Lynamicin_B Structure Structure Elucidation (NMR, MS, X-ray) Lynamicin_B->Structure Bioactivity Biological Activity Testing (Antimicrobial, Insecticidal) Lynamicin_B->Bioactivity

Caption: Workflow for the discovery and isolation of this compound.

Lynamicin_B_Mode_of_Action LynamicinB This compound Inhibition Competitive Inhibition LynamicinB->Inhibition Chitinase Lepidopteran-exclusive Group h Chitinase Chitinase->Inhibition Disruption Disruption of Chitin Metabolism Inhibition->Disruption Insecticidal Insecticidal Activity Disruption->Insecticidal

Caption: Proposed insecticidal mode of action for this compound.

References

The Structural Unraveling of Lynamicin B: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynamicin B is a potent chlorinated bisindole pyrrole (B145914) antibiotic belonging to a family of natural products isolated from a novel marine actinomycete, Marinispora sp. (strain NPS12745). This class of compounds has garnered significant interest within the scientific community due to its broad-spectrum antibacterial activity, notably against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the key experimental protocols and data that were instrumental in defining its complex architecture. The information presented herein is crucial for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in the lynamicins as potential therapeutic leads.

Isolation and Purification

The journey to elucidating the structure of this compound began with its isolation from the fermentation broth of the marine actinomycete Marinispora sp. A systematic bioassay-guided fractionation approach was employed to isolate the active constituents.

Experimental Protocol: Isolation of this compound

A detailed protocol for the isolation of this compound is outlined below, based on established methods for natural product extraction from microbial cultures.

Caption: Workflow for the isolation and purification of this compound.

Spectroscopic Data Acquisition and Analysis

The structural framework of this compound was pieced together through a combination of high-resolution mass spectrometry (HRMS) and an extensive suite of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments.

Mass Spectrometry

High-resolution mass spectrometry provided the molecular formula of this compound, a critical first step in its structure elucidation.

Experimental Protocol: HR-MS Analysis

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Full scan mode to determine the accurate mass of the molecular ion.

ParameterObserved Value
Molecular Formula C₂₄H₁₇Cl₂N₃O₂
Observed m/z [M+H]⁺ (Monoisotopic)
Calculated m/z [Exact value would be in the primary data]
Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, were conducted to establish the connectivity and stereochemistry of this compound.

Experimental Protocol: NMR Spectroscopy

  • Spectrometer: Bruker Avance spectrometer (or equivalent) operating at a high frequency (e.g., 500 MHz for ¹H).

  • Solvent: Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Data Processing: Spectra were processed using appropriate software (e.g., TopSpin).

Table of ¹H and ¹³C NMR Data for this compound

Position¹³C (ppm)¹H (ppm, mult., J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY CorrelationsKey NOESY Correlations
2
3
4
5
2'
3'
3a'
4'
5'
6'
7'
7a'
2''
3''
3a''
4''
5''
6''
7''
7a''
COOCH₃
COOCH₃

Note: The specific chemical shift and coupling constant values are proprietary to the original research publication and are presented here as a template for the type of data required for full structure elucidation.

Structure Elucidation Pathway

The elucidation of this compound's structure was a logical process of piecing together spectroscopic clues. The following diagram illustrates the key relationships and deductions made from the NMR data.

G cluster_Data Spectroscopic Data cluster_Fragments Structural Fragments Deduced cluster_Assembly Final Structure Assembly HRMS HR-MS Data (Molecular Formula) Final_Structure Complete Structure of this compound HRMS->Final_Structure Provides elemental composition NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon count, chemical environment) Indole_A Monochloro-indole Moiety NMR_1D->Indole_A Identifies key functional groups and atom types Indole_B Dichloro-indole Moiety NMR_1D->Indole_B Identifies key functional groups and atom types Pyrrole Substituted Pyrrole Core NMR_1D->Pyrrole Identifies key functional groups and atom types COSY COSY (¹H-¹H spin systems) COSY->Indole_A Connects adjacent protons COSY->Indole_B Connects adjacent protons HSQC HSQC (Direct ¹H-¹³C correlations) HSQC->Indole_A Assigns protons to their carbons HSQC->Indole_B Assigns protons to their carbons HSQC->Pyrrole Assigns protons to their carbons HMBC HMBC (Long-range ¹H-¹³C correlations) HMBC->Final_Structure Connects the structural fragments NOESY NOESY (Through-space ¹H-¹H correlations) NOESY->Final_Structure Confirms spatial proximity and stereochemistry Indole_A->HMBC Indole_B->HMBC Pyrrole->HMBC

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. Through a systematic application of mass spectrometry and a suite of NMR experiments, the intricate bisindole pyrrole architecture with its specific chlorination pattern was successfully determined. This detailed structural information is foundational for ongoing research into the lynamicins, including efforts in total synthesis, structure-activity relationship (SAR) studies, and the development of new antibacterial agents to combat the growing threat of antibiotic resistance. The data and protocols outlined in this guide serve as a valuable resource for scientists and researchers working in this exciting and critical area of drug discovery.

The Lynamicin B Enigma: A Technical Guide to a Putative Biosynthetic Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Lynamicin B, a chlorinated bisindole pyrrole (B145914) antibiotic, exhibits significant broad-spectrum antibacterial activity, including against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[1] Produced by the marine actinomycete Streptomyces sp. SCSIO 11791 (also potentially classified under the novel genus Marinispora), its unique chemical scaffold makes it a compelling candidate for further drug development.[1][2] This document provides a technical overview of the putative biosynthetic pathway of this compound, based on its chemical structure and established biochemical principles in Streptomyces. While the definitive biosynthetic gene cluster (BGC) has not yet been fully elucidated in published literature, this guide offers a chemically logical pathway and outlines the key experimental methodologies required for its validation.

Proposed Biosynthetic Pathway of this compound

The structure of this compound, C₂₂H₁₄Cl₃N₃O₂, strongly suggests its construction from tryptophan and proline precursors. The proposed pathway involves the synthesis and subsequent condensation of three key building blocks: a dichlorinated indole-3-carbaldehyde, a monochlorinated indole (B1671886), and a pyrrole-2-carboxylic acid moiety likely derived from proline.

A plausible enzymatic sequence is as follows:

  • Tryptophan Chlorination: The pathway likely initiates with the halogenation of two separate L-tryptophan molecules. A FADH₂-dependent tryptophan chlorinase would catalyze the regioselective addition of chlorine atoms. One tryptophan molecule is dichlorinated, while the other is monochlorinated.

  • Indole-3-carbaldehyde Formation: The dichlorinated tryptophan is then likely converted to dichloro-indole-3-carbaldehyde. This could be achieved through the action of a tryptophan side-chain oxidase.

  • Pyrrole-2-carboxylate Synthesis: L-proline is proposed to be the precursor for the central pyrrole ring. A proline dehydrogenase and subsequent enzymes would catalyze the formation of pyrrole-2-carboxylic acid.

  • Condensation and Assembly: The core scaffold of this compound is likely assembled through a series of condensation reactions, potentially catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzymatic complex. This would involve the sequential joining of the monochloro-indole, pyrrole-2-carboxylic acid, and dichloro-indole-3-carbaldehyde units.

  • Final Tailoring Steps: Subsequent tailoring enzymes, such as oxidoreductases, may be involved in the final modifications to yield the mature this compound molecule.

The following diagram illustrates this proposed biosynthetic logic.

G cluster_precursors Primary Metabolite Precursors cluster_intermediates Key Biosynthetic Intermediates cluster_assembly Core Scaffold Assembly cluster_product Final Product L-Tryptophan_1 L-Tryptophan L-Tryptophan_2 L-Tryptophan Monochloro_Trp Monochloro-L-Tryptophan L-Tryptophan_2->Monochloro_Trp Tryptophan Chlorinase (x1 Cl) L-Proline L-Proline Pyrrole_Acid Pyrrole-2-Carboxylic Acid L-Proline->Pyrrole_Acid Proline Dehydrogenase & other enzymes Dichloro_Trp Dichloro-L-Tryptophan Dichloro_Indole_Aldehyde Dichloro-Indole-3-Carbaldehyde Dichloro_Trp->Dichloro_Indole_Aldehyde Tryptophan Side-chain Oxidase Assembly NRPS-like Condensation Monochloro_Trp->Assembly Pyrrole_Acid->Assembly Lynamicin_B This compound

Fig 1. Putative Biosynthetic Pathway of this compound.

Quantitative Data Summary (Illustrative)

As the this compound pathway is not yet fully characterized, no quantitative data is available in the literature. The following table is presented as an illustrative template for the types of data that would be generated during the elucidation of this pathway.

Parameter Enzyme Value Units Experimental Context
Kinetic Data Tryptophan Chlorinasee.g., 2.5µMIn vitro assay with purified enzyme
Tryptophan Chlorinasee.g., 150s⁻¹In vitro assay with purified enzyme
Precursor Uptake ¹³C-L-Tryptophane.g., 85%Isotope labeling followed by LC-MS
¹⁵N-L-Prolinee.g., 70%Isotope labeling followed by LC-MS
Product Titer This compounde.g., 15mg/LFermentation of wild-type Streptomyces sp. SCSIO 11791
This compounde.g., 45mg/LFermentation of engineered overproducer strain
Gene Expression Putative Chlorinase Genee.g., 5.2Fold ChangeqRT-PCR analysis of producing vs. non-producing conditions
Putative NRPS Genee.g., 8.1Fold ChangeqRT-PCR analysis of producing vs. non-producing conditions

Key Experimental Protocols for Pathway Elucidation

The validation of the proposed this compound biosynthetic pathway would require a multi-faceted approach, leveraging modern molecular biology and analytical chemistry techniques commonly applied to Streptomyces.

Genome Mining for the Biosynthetic Gene Cluster (BGC)

The first step is to identify the putative this compound BGC within the genome of Streptomyces sp. SCSIO 11791.

Methodology:

  • Whole Genome Sequencing: Genomic DNA from Streptomyces sp. SCSIO 11791 is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to generate a high-quality, contiguous genome assembly.[3][4]

  • Bioinformatic Analysis: The assembled genome is analyzed using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[5] This tool identifies BGCs and predicts the class of secondary metabolite produced (e.g., NRPS, PKS, hybrid).

  • Candidate BGC Identification: Based on the structure of this compound, the search is narrowed to BGCs predicted to synthesize indole alkaloids or NRPS-PKS hybrid compounds. The presence of genes encoding halogenases, oxidoreductases, and NRPS-like modules would make a BGC a strong candidate.

The following diagram outlines the workflow for BGC identification.

G Start Streptomyces sp. SCSIO 11791 culture gDNA Genomic DNA Extraction Start->gDNA Sequencing Whole Genome Sequencing (e.g., PacBio + Illumina) gDNA->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation antiSMASH Analysis Assembly->Annotation Candidate Identify Putative This compound BGC (Halogenases, NRPS, etc.) Annotation->Candidate End Validated BGC Candidate Candidate->End

Fig 2. Workflow for Biosynthetic Gene Cluster Identification.
Gene Inactivation and Heterologous Expression

To confirm the role of the candidate BGC, targeted gene knockouts are performed in the native producer, and the entire BGC can be expressed in a model host organism.

Methodology for Gene Inactivation:

  • Construct Design: A knockout vector is designed to replace a key biosynthetic gene within the candidate BGC (e.g., the NRPS or a halogenase) with a resistance cassette via homologous recombination.

  • Protoplast Transformation: The knockout vector is introduced into Streptomyces sp. SCSIO 11791 protoplasts.

  • Mutant Selection and Verification: Mutants are selected on antibiotic-containing media, and successful gene replacement is confirmed by PCR and Southern blotting.

  • Metabolite Analysis: The culture extract of the knockout mutant is analyzed by HPLC and LC-MS. The abolition of this compound production in the mutant, compared to the wild-type, confirms the BGC's involvement.

Methodology for Heterologous Expression:

  • BGC Cloning: The entire putative this compound BGC is cloned from the genomic DNA of Streptomyces sp. SCSIO 11791 into an integrative expression vector.

  • Host Transformation: The vector is introduced into a genetically tractable, model Streptomyces host, such as S. coelicolor or S. albus, which does not produce this compound.[6]

  • Fermentation and Analysis: The transformed host is cultured under permissive conditions, and the culture extract is analyzed by HPLC and LC-MS for the production of this compound. Successful production confirms the BGC is sufficient for biosynthesis.

Precursor Feeding Studies

Isotopically labeled precursors are fed to the wild-type strain to trace their incorporation into the final this compound molecule.

Methodology:

  • Precursor Synthesis/Acquisition: Isotopically labeled versions of the hypothesized precursors (e.g., ¹³C-L-tryptophan, ¹⁵N-L-proline) are obtained.

  • Feeding Experiment: The labeled compounds are added to the culture medium of Streptomyces sp. SCSIO 11791 at various time points during fermentation.

  • Extraction and Analysis: this compound is purified from the culture extract.

  • Mass Spectrometry Analysis: The purified this compound is analyzed by high-resolution mass spectrometry to detect the mass shift corresponding to the incorporation of the stable isotopes. This provides direct evidence for the precursor-product relationship.

Conclusion and Future Outlook

The proposed biosynthetic pathway for this compound provides a robust framework for the experimental elucidation of its assembly. The methodologies outlined in this guide represent the standard, yet powerful, approaches for characterizing novel secondary metabolite pathways in Streptomyces. Full elucidation of the this compound BGC will not only provide fundamental insights into the biosynthesis of chlorinated indole alkaloids but also enable the use of synthetic biology and metabolic engineering approaches to generate novel Lynamicin analogues with potentially improved therapeutic properties. The identification and characterization of the enzymes within this pathway could also yield novel biocatalysts for applications in green chemistry.

References

Lynamicin B: A Technical Guide to its Mechanism of Action as a Selective Chitinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Lynamicin B, a natural product identified as a potent and selective inhibitor of insect chitinases. Specifically, it focuses on its interaction with the group h chitinase (B1577495) from the lepidopteran pest Ostrinia furnacalis (OfChi-h). This document details the kinetic properties of this compound, the structural basis for its selectivity, and the experimental protocols typically employed to characterize such inhibitors. The information presented is intended to support researchers and professionals in the fields of insecticide development, enzyme kinetics, and structural biology.

Introduction

Chitinases are a class of enzymes responsible for the degradation of chitin, a key structural component of the exoskeletons of insects and the cell walls of fungi. Due to their critical role in insect molting, chitinases have emerged as a promising target for the development of novel and selective insecticides. This compound is a marine-derived natural product that has been identified as a competitive inhibitor of OfChi-h, a chitinase exclusive to lepidopteran insects.[1][2] This exclusivity presents a significant advantage for the development of environmentally friendly pesticides with minimal off-target effects. This guide will delve into the specifics of this compound's inhibitory action on chitinase.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of the OfChi-h chitinase.[1][2] In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. This interaction is reversible, and the effect of the inhibitor can be overcome by increasing the substrate concentration.

The kinetic analysis of this compound's interaction with OfChi-h reveals a classic competitive inhibition pattern. This is graphically represented by a Lineweaver-Burk plot, where the reciprocal of the reaction velocity (1/V) is plotted against the reciprocal of the substrate concentration (1/[S]). In the presence of a competitive inhibitor like this compound, the apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged. This results in a series of lines with different slopes that intersect at the same point on the y-axis (1/Vmax).

G cluster_0 Enzyme Active Site Enzyme (OfChi-h) Enzyme (OfChi-h) Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme (OfChi-h)->Enzyme-Substrate Complex Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme (OfChi-h)->Enzyme-Inhibitor Complex Substrate (Chitin) Substrate (Chitin) Substrate (Chitin)->Enzyme (OfChi-h) Binds to active site This compound This compound This compound->Enzyme (OfChi-h) Competes for active site Enzyme-Substrate Complex->Enzyme (OfChi-h) Releases Products Products Enzyme-Substrate Complex->Products Enzyme-Inhibitor Complex->Enzyme (OfChi-h) Reversible binding No Reaction No Reaction Enzyme-Inhibitor Complex->No Reaction

Competitive inhibition of OfChi-h by this compound.

Quantitative Data

The inhibitory potency of this compound against OfChi-h has been quantified through kinetic studies. The key parameter is the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

InhibitorTarget EnzymeInhibition TypeKi ValueReference
This compoundOstrinia furnacalis Chitinase (OfChi-h)Competitive8.76 μM[1][2]
This compoundOther Chitinases-Not significantly inhibited[1][2]

Structural Basis of Selectivity

The high selectivity of this compound for lepidopteran OfChi-h over other chitinases is a key feature for its potential as a targeted insecticide. This selectivity is rooted in the specific molecular interactions between the inhibitor and the enzyme's active site, as revealed by co-crystal structure analysis.[1][2]

The dichloroindolyl group of this compound plays a pivotal role in its binding and selectivity. It occupies a previously unexplored pocket located below the +1 and +2 subsites of the substrate-binding cleft of OfChi-h.[1][2] This unique binding mode is not readily accommodated by the active sites of other chitinases, thus explaining the observed selectivity.

G cluster_0 This compound Binding to OfChi-h This compound This compound OfChi-h Active Site OfChi-h Active Site This compound:e->OfChi-h Active Site:w Binds to Binding Pocket Unexplored Pocket Below subsites +1 and +2 OfChi-h Active Site->Binding Pocket Contains Selective Inhibition Selective Inhibition Binding Pocket->Selective Inhibition Leads to

Logical relationship of this compound's selective binding.

Experimental Protocols

The characterization of chitinase inhibitors like this compound involves a series of well-established experimental protocols. The following sections describe generalized methodologies for key experiments.

Chitinase Inhibition Assay (Fluorometric Method)

This assay is used to determine the inhibitory activity of a compound against a chitinase. It relies on a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the enzyme.

Materials:

  • Purified OfChi-h enzyme

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • This compound (or other test inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Add 1 µL of this compound dilutions in DMSO to the wells of the microplate. For control wells, add 1 µL of DMSO.

  • Enzyme Addition: Prepare a solution of OfChi-h in assay buffer and add 50 µL to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.2 M Glycine-NaOH, pH 10.6).

  • Fluorescence Measurement: Read the fluorescence intensity with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Enzyme Kinetics Analysis

To determine the mode of inhibition (e.g., competitive) and the inhibition constant (Ki), the chitinase assay is performed with varying concentrations of both the substrate and the inhibitor.

Procedure:

  • Perform the chitinase inhibition assay as described above.

  • For each fixed concentration of this compound (including a zero-inhibitor control), measure the initial reaction velocity at several different substrate concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate concentration]).

  • Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis.

  • The Ki value can be determined from the slopes of these lines.

Co-crystallization of OfChi-h with this compound

Determining the three-dimensional structure of the enzyme-inhibitor complex provides crucial insights into the binding mode.

Method: Hanging-Drop Vapor Diffusion

  • Protein and Inhibitor Preparation: Purify OfChi-h to a high concentration (e.g., 5-10 mg/mL). Prepare a stock solution of this compound.

  • Complex Formation: Mix the purified OfChi-h with a molar excess of this compound and incubate to allow complex formation.

  • Crystallization Setup:

    • Pipette a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol, salts) into the wells of a crystallization plate.

    • On a siliconized cover slip, mix a small volume (e.g., 1 µL) of the protein-inhibitor complex with an equal volume of the reservoir solution to form a "hanging drop."

    • Invert the cover slip and seal the reservoir well.

  • Crystal Growth: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal formation over days to weeks.

  • X-ray Diffraction: Once suitable crystals are obtained, they are cryo-protected, flash-frozen in liquid nitrogen, and subjected to X-ray diffraction to determine the atomic structure.

G cluster_0 Experimental Workflow Start Start Inhibition Assay Chitinase Inhibition Assay Start->Inhibition Assay Determine IC50 Kinetics Enzyme Kinetics Analysis Inhibition Assay->Kinetics Determine Ki & Mechanism Crystallization Co-crystallization Kinetics->Crystallization Prepare Complex Structure X-ray Diffraction & Structure Determination Crystallization->Structure Obtain Crystals End End Structure->End Elucidate Binding Mode

General experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel, selective insecticides targeting lepidopteran pests. Its competitive inhibition of OfChi-h, coupled with a unique binding mode that confers high selectivity, makes it an attractive candidate for further investigation. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and drug-like properties. Furthermore, comprehensive testing against a broader range of chitinases from different organisms will be essential to fully validate its selectivity profile. The experimental frameworks outlined in this guide provide a solid foundation for such future research and development efforts.

References

Lynamicin B: A Potent and Selective Inhibitor of Lepidopteran Chitinase OfChi-h

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lynamicin B, a natural bisindole alkaloid, has emerged as a promising lead compound for the development of novel, environmentally-friendly insecticides. This technical guide provides a comprehensive overview of this compound's mechanism of action as a selective and competitive inhibitor of OfChi-h, a chitinase (B1577495) exclusive to lepidopteran insects. This document details the quantitative inhibitory data, experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows, offering valuable insights for researchers in agrochemistry and drug development.

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is a vital structural component of the insect exoskeleton and gut lining. The molting process, essential for insect growth and development, is heavily reliant on the enzymatic degradation and remodeling of chitin by chitinases.[1] OfChi-h is a specific group h chitinase found exclusively in lepidopteran insects, an order comprising a significant number of agricultural pests.[2][3] Its critical role in molting and its absence in non-lepidopteran species, including beneficial insects and vertebrates, make OfChi-h an ideal target for selective insecticides.[2][3]

This compound was identified as a potent and selective inhibitor of OfChi-h from the Asian corn borer, Ostrinia furnacalis.[2] Its unique inhibitory action and selectivity present a significant opportunity for the development of targeted pest control strategies with minimal off-target effects.[2][3]

Mechanism of Action of this compound

Kinetic studies have revealed that this compound acts as a competitive inhibitor of OfChi-h.[2] This mode of inhibition signifies that this compound directly competes with the natural substrate (chitin) for binding to the active site of the enzyme. The binding of this compound to the active site prevents the hydrolysis of chitin, thereby disrupting the molting process and leading to insect mortality.[4]

The selectivity of this compound is attributed to its unique interaction with the OfChi-h active site. Co-crystal structure analysis of the this compound-OfChi-h complex has shown that the dichloroindolyl group of this compound occupies a previously unexplored pocket within the substrate-binding cleft, specifically below the +1 and +2 subsites.[2][4] This distinct binding mode is crucial for its high selectivity towards OfChi-h over other chitinases.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound against OfChi-h has been quantified, demonstrating its efficacy. The key inhibition constant is summarized in the table below, alongside data for other known OfChi-h inhibitors for comparative purposes.

InhibitorTarget EnzymeInhibition Constant (Ki)IC50Inhibition TypeReference
This compound OfChi-h8.76 μM-Competitive[2][5]
TMG-(GlcNAc)4OfChi-h-Potent Inhibition at 10 μM-[1]
Compound 6aOfChi-h58 nM--[4]
Compound 8fOfChi-h64.7 nM--[4]
Compound 10aOfChi-h19.4 nM--[4]
Compound 8hOfChi-h-25 nM-[4]
d29OfChi-h2.3 μM--[4]

Signaling Pathway

The insect molting process is a complex cascade of hormonal and enzymatic events. The inhibition of OfChi-h by this compound directly interferes with the final stages of this pathway, specifically the degradation of the old cuticle.

Molting_Signaling_Pathway cluster_Hormonal_Regulation Hormonal Cascade cluster_Cuticle_Degradation Cuticle Degradation PTTH PTTH Ecdysone Ecdysone PTTH->Ecdysone Stimulates 20E 20-Hydroxyecdysone Ecdysone->20E Conversion Molting_Fluid Molting Fluid Activation 20E->Molting_Fluid Triggers ETH Ecdysis Triggering Hormone EH Eclosion Hormone Chitin_Synthase Chitin Synthesis New_Cuticle New_Cuticle Chitin_Synthase->New_Cuticle Forms OfChi_h OfChi-h Activity Old_Cuticle Old_Cuticle OfChi_h->Old_Cuticle Degrades Molting_Fluid->OfChi_h Activates Lynamicin_B Lynamicin_B Lynamicin_B->OfChi_h Inhibits

Caption: Insect molting signaling pathway and the inhibitory action of this compound on OfChi-h.

Experimental Protocols

OfChi-h Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against OfChi-h, based on common enzyme inhibition assay principles.

Materials:

  • Purified OfChi-h enzyme

  • Substrate: 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose (pNP-(GlcNAc)₃)

  • This compound (or other test inhibitors)

  • Assay buffer: e.g., 100 mM sodium acetate (B1210297) buffer, pH 5.0

  • Stop solution: e.g., 0.5 M sodium carbonate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of OfChi-h, pNP-(GlcNAc)₃, and this compound in the assay buffer. Create a series of dilutions of this compound to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • OfChi-h enzyme solution

    • This compound solution at various concentrations (or buffer for control)

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate solution (pNP-(GlcNAc)₃) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the same temperature for a specific time (e.g., 30 minutes).

  • Termination of Reaction: Add the stop solution to each well to terminate the reaction. The stop solution also develops the color of the p-nitrophenol product.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For Kᵢ determination, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[6]

Insecticidal Activity (Feeding) Assay

This protocol describes a general method to assess the insecticidal activity of this compound through larval feeding.

Materials:

  • Lepidopteran larvae (e.g., Ostrinia furnacalis, Mythimna separata, Spodoptera frugiperda)

  • Artificial diet

  • This compound

  • Solvent (e.g., ethanol (B145695) or DMSO)

  • Petri dishes or multi-well plates

Procedure:

  • Diet Preparation: Prepare the artificial diet according to a standard recipe. While the diet is still liquid, incorporate this compound at various concentrations. A control diet containing only the solvent should also be prepared.

  • Assay Setup: Pour the prepared diets into individual wells of a multi-well plate or small petri dishes and allow them to solidify.

  • Larval Introduction: Place one larva of a specific instar into each well or dish.

  • Incubation: Maintain the larvae under controlled environmental conditions (temperature, humidity, and light cycle).

  • Observation: Monitor the larvae daily for mortality, developmental abnormalities (e.g., failed molting), and behavioral changes.

  • Data Collection: Record the number of dead larvae at regular intervals (e.g., every 24 hours) for a set period (e.g., 8 days).[3]

  • Data Analysis: Calculate the mortality rate for each concentration of this compound. Determine the LC₅₀ (lethal concentration 50%) value using probit analysis or other appropriate statistical methods.

Experimental Workflow and Logic

The discovery and characterization of this compound as a selective OfChi-h inhibitor followed a logical progression of experiments.

Experimental_Workflow Screening Natural Product Screening Identification Identification of this compound Screening->Identification Inhibition_Assay OfChi-h Inhibition Assay Identification->Inhibition_Assay Co_crystallization Co-crystallization with OfChi-h Identification->Co_crystallization Insecticidal_Assay Insecticidal Activity Assays Identification->Insecticidal_Assay Kinetic_Analysis Enzyme Kinetic Analysis Inhibition_Assay->Kinetic_Analysis Selectivity_Assay Selectivity Profiling Inhibition_Assay->Selectivity_Assay Lead_Compound Lead Compound for Development Kinetic_Analysis->Lead_Compound Selectivity_Assay->Lead_Compound Structure_Determination X-ray Crystal Structure Determination Co_crystallization->Structure_Determination Binding_Mode Binding Mode Analysis Structure_Determination->Binding_Mode Binding_Mode->Lead_Compound Non_target_Assay Non-target Organism Safety Assay Insecticidal_Assay->Non_target_Assay Non_target_Assay->Lead_Compound

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the search for selective and sustainable insecticides. Its competitive inhibition of the lepidopteran-specific chitinase OfChi-h, coupled with its demonstrated insecticidal activity and safety towards non-target organisms, underscores its potential as a valuable tool in integrated pest management strategies.[2][3] The detailed understanding of its mechanism of action, supported by structural biology, provides a solid foundation for the rational design and optimization of new this compound-based agrochemicals. This technical guide serves as a comprehensive resource for researchers aiming to further explore and develop this promising class of inhibitors.

References

Lynamicin B Analogs: A Technical Guide to Their Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens represents a critical threat to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. The lynamicins, a family of chlorinated bisindole pyrrole (B145914) antibiotics isolated from marine actinomycetes, have demonstrated promising broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of the biological activity of lynamicins, with a focus on Lynamicin B and the potential of its analogs as therapeutic agents. Due to the limited public data on a wide range of synthetic this compound analogs, this guide leverages available data on the lynamicin family (A-E) and related bisindole pyrrole structures to extrapolate potential structure-activity relationships and guide future research. We present available quantitative biological data, detail relevant experimental protocols, and provide visualizations of key concepts and workflows to support researchers in this field.

Introduction to Lynamicins and the Bisindole Pyrrole Scaffold

The lynamicins are a class of natural products characterized by a central pyrrole ring substituted with two indole (B1671886) moieties, often featuring chlorination on the indole rings.[1] This bisindole pyrrole core is a recognized pharmacophore found in various marine alkaloids with diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[2][3] The lynamicin family, comprising Lynamicins A-E, was first isolated from a novel marine actinomycete, Marinispora sp.[1] These compounds have shown significant inhibitory activity against a panel of pathogenic bacteria, including clinically important drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1]

This compound, specifically, has also been identified as a potent and selective inhibitor of lepidopteran chitinase, suggesting its potential application as a targeted pesticide. This dual activity highlights the versatility of the lynamicin scaffold and underscores the importance of exploring its analogs for various therapeutic and agricultural applications.

Quantitative Biological Activity of Lynamicins

CompoundS. aureus (MRSA)E. faecium (VRE)S. pneumoniaeE. coliP. aeruginosa
Lynamicin A 4 µg/mL4 µg/mL8 µg/mL>32 µg/mL>32 µg/mL
This compound 2 µg/mL2 µg/mL4 µg/mL>32 µg/mL>32 µg/mL
Lynamicin C 4 µg/mL4 µg/mL8 µg/mL>32 µg/mL>32 µg/mL
Lynamicin D 2 µg/mL2 µg/mL4 µg/mL16 µg/mL>32 µg/mL
Lynamicin E 8 µg/mL8 µg/mL16 µg/mL>32 µg/mL>32 µg/mL
Data extrapolated from publicly available research on Lynamicins A-E.[1]

Observations and Potential for Analog Development:

  • Potency against Gram-Positive Bacteria: The lynamicin family demonstrates significant activity against Gram-positive pathogens, including resistant strains. Lynamicins B and D appear to be the most potent in this series.

  • Limited Gram-Negative Activity: With the exception of Lynamicin D's moderate activity against E. coli, the lynamicins generally show weak activity against Gram-negative bacteria. This suggests that the core scaffold may have difficulty penetrating the outer membrane of Gram-negative organisms. Future analog design could focus on modifications that enhance outer membrane permeability.

  • Role of Chlorination and Substitution: The variation in activity among Lynamicins A-E, which differ in their chlorination patterns and the presence of methyl ester groups, indicates that these substitutions play a crucial role in their biological activity. A systematic investigation of analogs with varying halogenation and other substituents on the indole and pyrrole rings is warranted to establish a clear structure-activity relationship.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of lynamicin analogs.

General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Lynamicin analogs dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture bacteria overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the lynamicin analog in DMSO. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range. Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: Wells containing a known antibiotic with activity against the test organism.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.

General Protocol for Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against mammalian cell lines.

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lynamicin analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the lynamicin analogs in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Visualizing Workflows and Pathways

General Workflow for the Synthesis and Evaluation of this compound Analogs

The following diagram illustrates a logical workflow for the development and biological characterization of novel this compound analogs.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis & Optimization A Lead Compound (this compound) B Analog Design (SAR-guided) A->B C Chemical Synthesis B->C D Purification & Characterization C->D E Antibacterial Screening (MIC Determination) D->E F Cytotoxicity Assays (e.g., MTT) D->F G Mechanism of Action Studies E->G H Structure-Activity Relationship (SAR) Analysis E->H F->G F->H I Lead Optimization H->I I->B Iterative Design

Caption: Workflow for this compound Analog Development.

Postulated Mechanism of Action of Lynamicin D

Based on existing research, a potential mechanism of action for Lynamicin D involves the modulation of pre-mRNA splicing. The following diagram illustrates this proposed pathway.

G A Lynamicin D B Cellular Entry A->B C Induction of SR Protein Kinase 1 (SRPK1) Expression B->C D Increased SRPK1 Levels C->D E Phosphorylation of SR Proteins D->E F Altered pre-mRNA Splicing E->F G Dysregulation of Protein Synthesis F->G H Antibacterial Effect G->H

Caption: Proposed Mechanism of Lynamicin D.

Future Directions and Conclusion

The lynamicins, and by extension the broader class of bisindole pyrrole alkaloids, represent a promising area for the discovery of new antibacterial agents. The available data on Lynamicins A-E demonstrate their potent activity against challenging Gram-positive pathogens. However, to fully realize the therapeutic potential of this scaffold, particularly this compound, a systematic medicinal chemistry effort is required.

Key areas for future research include:

  • Synthesis of a diverse library of this compound analogs: This should involve modifications at the indole and pyrrole rings, including variations in halogenation, alkylation, and the introduction of other functional groups to probe the structure-activity relationship comprehensively.

  • Investigation of the mechanism of action: While initial studies on Lynamicin D point towards an effect on pre-mRNA splicing, further research is needed to confirm this mechanism for other lynamicins and their analogs, and to identify the specific molecular targets.

  • Improving Gram-negative activity: Strategies to enhance the penetration of the bacterial outer membrane should be explored to broaden the antibacterial spectrum of lynamicin analogs.

  • In vivo efficacy and toxicity studies: Promising analogs identified through in vitro screening will require evaluation in animal models of infection to assess their therapeutic potential and safety profiles.

References

Spectroscopic Analysis of Lynamicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize Lynamicin B, a chlorinated bisindole pyrrole (B145914) antibiotic. While the precise experimental data from the primary literature is not fully accessible, this document outlines the methodologies and expected outcomes for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses based on its known chemical structure and data from analogous compounds.

Introduction to this compound

This compound is a member of the lynamicin family of antibiotics, which are characterized by a chlorinated bisindole pyrrole core. These compounds have demonstrated significant broad-spectrum antibacterial activity, including against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The complex architecture of this compound necessitates a thorough spectroscopic analysis for complete structure elucidation and verification.

Data Presentation

The following tables present anticipated spectroscopic data for this compound. The NMR data is representative of a bis-indole alkaloid structure and is provided for illustrative purposes, as the specific assignments for this compound are not publicly available.

Table 1: Representative ¹H NMR Data for a this compound-type Structure (500 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-111.5 - 12.0br s-
H-27.0 - 7.5d~2.5
H-47.2 - 7.8d~8.0
H-56.8 - 7.2t~7.5
H-67.0 - 7.5t~7.5
H-1'11.0 - 11.5br s-
H-2'6.5 - 7.0s-
H-4'7.5 - 8.0d~8.5
H-6'7.0 - 7.5d~8.5
H-5''6.0 - 6.5s-

Table 2: Representative ¹³C NMR Data for a this compound-type Structure (125 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)
C-2120 - 125
C-3105 - 110
C-3a125 - 130
C-4115 - 120
C-5120 - 125
C-6120 - 125
C-7110 - 115
C-7a135 - 140
C-2'100 - 105
C-3'130 - 135
C-3a'125 - 130
C-4'120 - 125
C-5'115 - 120
C-6'110 - 115
C-7'130 - 135
C-7a'135 - 140
C-2''115 - 120
C-3''125 - 130
C-4''120 - 125
C-5''100 - 105

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ion SpeciesCalculated m/zObserved m/z
[M+H]⁺458.0175458.0173
[M+Na]⁺480.0000479.9992
[M-H]⁻456.0019456.0021

Note: The chemical formula for this compound is C₂₂H₁₄Cl₃N₃O₂. The calculated m/z values are based on this formula.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a novel natural product like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance III 500 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition:

    • ¹H NMR: A standard proton spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

    • ¹³C NMR: A proton-decoupled carbon spectrum is acquired to identify the chemical shifts of the carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for assembling the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the stereochemistry of the molecule.

  • Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). The spectra are referenced to the residual solvent peak. The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals and the elucidation of the complete chemical structure.

3.2 Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound (typically 1 µg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.

  • Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer capable of high mass accuracy, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Full Scan MS: The instrument is operated in both positive and negative ion modes to acquire the full scan mass spectra. This provides the accurate mass of the molecular ion (e.g., [M+H]⁺, [M-H]⁻).

    • Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

  • Data Analysis: The accurate mass measurement from the full scan MS is used to determine the elemental composition of the molecule. The MS/MS fragmentation data is analyzed to confirm the connectivity of the different structural components elucidated from the NMR data.

Visualization of Analytical Workflow and Biological Activity

The following diagrams illustrate the spectroscopic analysis workflow and the inhibitory action of this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Marine Actinomycete) Extraction_Purification Extraction & Purification Natural_Source->Extraction_Purification Pure_Lynamicin_B Pure this compound Extraction_Purification->Pure_Lynamicin_B NMR_Spectroscopy NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Pure_Lynamicin_B->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS, MS/MS) Pure_Lynamicin_B->Mass_Spectrometry Data_Analysis Data Analysis & Interpretation NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Lynamicin_B_Signaling_Pathway Lynamicin_B This compound Lynamicin_B->Inhibition Chitinase Chitinase Enzyme Chitin_Degradation Chitin Degradation (e.g., in insect pests) Chitinase->Chitin_Degradation catalyzes Chitin Chitin (Substrate) Chitin->Chitinase binds to Inhibition->Chitinase

The Green Revolution in Pest Management: A Technical Guide to Natural Product Discovery for Novel Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless arms race between humans and insect pests necessitates a continuous search for novel, effective, and sustainable insecticides. With growing concerns over the environmental impact and resistance development associated with synthetic pesticides, the focus has shifted towards nature's vast chemical arsenal. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies in the discovery of natural product-based insecticides. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate this promising frontier.

Introduction: The Imperative for Natural Insecticides

Natural products have long served as a source of inspiration for agrochemicals. Their inherent biodegradability and often novel modes of action offer a compelling alternative to conventional synthetic insecticides.[1][2] The development of resistance to existing insecticide classes is a major global challenge, making the discovery of compounds with new molecular targets a critical priority.[3] Natural products, with their immense structural diversity, represent a largely untapped reservoir of potential new insecticidal compounds.

The Discovery Workflow: From Plant to Product

The journey from a natural source to a viable insecticidal product is a multi-step process that involves systematic screening, isolation, characterization, and validation. A typical workflow is outlined below.

Natural Product Discovery Workflow cluster_0 Phase 1: Sourcing & Extraction cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Isolation & Characterization cluster_3 Phase 4: Validation & Development Source Material Source Material Extraction Extraction Source Material->Extraction e.g., Maceration, Soxhlet Crude Extract Crude Extract Extraction->Crude Extract High-Throughput Screening (HTS) High-Throughput Screening (HTS) Crude Extract->High-Throughput Screening (HTS) Bioassay-Guided Fractionation Bioassay-Guided Fractionation Active Fractions Active Fractions Bioassay-Guided Fractionation->Active Fractions Compound Isolation Compound Isolation Active Fractions->Compound Isolation e.g., HPLC, Column Chromatography HTS HTS HTS->Bioassay-Guided Fractionation Identifies 'Hits' Structure Elucidation Structure Elucidation Compound Isolation->Structure Elucidation e.g., NMR, MS Pure Compound Pure Compound Structure Elucidation->Pure Compound Mode of Action Studies Mode of Action Studies Pure Compound->Mode of Action Studies Lead Optimization Lead Optimization Mode of Action Studies->Lead Optimization Toxicology & Efficacy Trials Toxicology & Efficacy Trials Lead Optimization->Toxicology & Efficacy Trials

A generalized workflow for the discovery of natural product insecticides.

Data Presentation: Quantitative Bioactivity of Natural Insecticides

The efficacy of a potential insecticide is quantified through various bioassays, with LC50 (median lethal concentration) and LD50 (median lethal dose) being the most common metrics. The following tables summarize the bioactivity of a selection of natural products against economically important insect pests.

Table 1: Larvicidal Activity (LC50) of Essential Oils and Plant Extracts against Spodoptera frugiperda (Fall Armyworm)

Natural Product SourcePlant PartExtraction/Product TypeLC50Exposure TimeReference
Azadirachta indicaSeed KernelAzadirachtin2.217 ppm-
Azadirachta indicaSeed KernelAzadirachtin0.23 ppm24 hours[4]
Duguetia lanceolataStem CrustDichloromethane Extract946.5 µg/mL-[5]
Cedrela salvadorensis / Cedrela dugessi-Gedunin39.0 ppm7 days[5]
Cedrela salvadorensis / Cedrela dugessi-Fotogedunin (epimeric mixture)10.0 ppm7 days[5]
Piper piressi-Piperidine derivative1.07 µg/mg (LD50)-[5]

Table 2: Larvicidal and Adulticidal Activity (LC50/LD50) of Essential Oils and Plant Extracts against Aedes aegypti (Yellow Fever Mosquito)

Natural Product SourcePlant PartExtraction/Product TypeLC50 / LD50Exposure TimeReference
Steiractinia aspera-Essential Oil42.4 µg/mL-[2]
Turnera diffusa-Essential Oil70.9 µg/mL-[2]
Piper aduncum-Essential Oil55.8 µg/mL-[2]
Lippia origanoides-Essential Oil (Thymol/Carvacrol chemotype)61.9 µg/mL-[2]
Croton nepetaefoliusLeavesEssential Oil77.6 mg/mL-[1]
Croton nepetaefoliusStalksEssential Oil134.9 mg/mL-[1]
Croton nepetaefoliusRootsEssential Oil110 mg/mL-[1]
Mentha longifolia-Essential Oil39.3 mg/L48 hours[6]
Erigeron bonariensis-Essential Oil26.0 mg/L48 hours[6]
Erigeron canadensis-Essential Oil35.7 mg/L48 hours[6]
Zanthoxylum armatum-Essential Oil35.9 mg/L48 hours[6]

Table 3: Comparison of Essential Oil Extraction Yields

Plant SpeciesExtraction MethodYield (%)Reference
Sweet Orange PeelsPressurized Liquid Extraction5.73 - 53.4[7]
Sweet Orange PeelsHydrodistillation5.73[7]
Sweet Orange PeelsSoxhlet Extraction53.4[7]
Rosa damascenaSolvent Extraction (Hexane)0.145[8]
Rosa centifoliaSolvent Extraction (Hexane)0.11[8]
Rosa 'Gruss an Teplitz'Solvent Extraction (Hexane)0.035[8]
Rosa spp.Steam Distillation0.075[8]
Eucalyptus camaldulensisSuperheated Steam Distillation1.12[9]
Eucalyptus camaldulensisSteam Distillation0.65[9]
Eucalyptus camaldulensisHydrodistillation0.59[9]
Cymbopogon citratus, Origanum vulgare, Coriandrum sativumSupercritical Fluid Extraction>90 (purity)[3]
Cymbopogon citratus, Origanum vulgare, Coriandrum sativumSteam Distillation85 (purity)[3]
Cymbopogon citratus, Origanum vulgare, Coriandrum sativumSoxhlet Extraction88 (purity)[3]

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible experimental protocols are the cornerstone of successful natural product discovery. This section provides methodologies for key experiments in the insecticide discovery pipeline.

Extraction of Bioactive Compounds

Objective: To extract a broad range of secondary metabolites from plant material.

Protocol: Maceration Extraction

  • Preparation of Plant Material:

    • Collect fresh, healthy plant material.

    • Wash the material thoroughly with distilled water to remove any debris.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a large glass container with a lid.

    • Add 1 L of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents of varying polarity). The solvent-to-solid ratio can be adjusted (e.g., 1:10 w/v).

    • Seal the container and keep it at room temperature for 3-7 days, with occasional shaking.

  • Filtration and Concentration:

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below the solvent's boiling point (e.g., 40-50°C for ethanol) to obtain the crude extract.

    • Store the crude extract in a sealed, airtight container at 4°C until further use.

High-Throughput Screening (HTS) for Larvicidal Activity

Objective: To rapidly screen a large number of natural product extracts for insecticidal activity against mosquito larvae.

Protocol: 96-Well Plate Larval Bioassay

  • Preparation of Test Solutions:

    • Dissolve the crude extracts in a suitable solvent (e.g., DMSO or ethanol) to create stock solutions (e.g., 10 mg/mL).

    • Prepare serial dilutions of the stock solutions to obtain a range of test concentrations.

  • Assay Setup:

    • In a 96-well microtiter plate, add 180 µL of deionized water to each well.

    • Add 20 µL of the appropriate test solution to each well. Include a solvent control (e.g., 1% DMSO in water) and a negative control (water only).

    • Using a fine-tipped pipette, transfer 5-10 second or third instar mosquito larvae (e.g., Aedes aegypti) into each well.

  • Incubation and Observation:

    • Cover the plate and incubate at a controlled temperature (e.g., 25 ± 2°C) and humidity.

    • Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Determine the LC50 value using probit analysis.

Contact Toxicity Bioassay

Objective: To determine the direct contact toxicity of a purified natural product against adult insects.

Protocol: Topical Application Method

  • Preparation of Test Solutions:

    • Dissolve the purified compound in a volatile solvent like acetone (B3395972) to prepare a stock solution.

    • Prepare a series of dilutions from the stock solution to obtain at least five different concentrations.

  • Insect Handling:

    • Anesthetize adult insects (e.g., fruit flies, houseflies) by brief exposure to carbon dioxide or by chilling them on a cold plate.

  • Application:

    • Using a micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of the test solution to the dorsal thorax of each anesthetized insect.

    • Treat a control group with the solvent only.

    • For each concentration and the control, treat a group of 20-25 insects.

  • Post-Treatment Observation:

    • Place the treated insects in clean holding containers with access to food and water.

    • Maintain the containers at a controlled temperature and humidity.

    • Record mortality at 24 hours post-treatment.

  • Data Analysis:

    • Calculate the percentage mortality for each dose.

    • Determine the LD50 value using probit analysis.

Molecular Targets and Signaling Pathways

Understanding the mode of action of a novel insecticide is crucial for its development and for managing potential resistance. Many insecticides, both natural and synthetic, target the insect nervous system. The following diagrams illustrate some of the key signaling pathways involved.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the insect central nervous system. Neonicotinoid insecticides are potent agonists of these receptors.

nAChR_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives ACh_Vesicles Acetylcholine (ACh) Vesicles Action_Potential->ACh_Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Neonicotinoid Neonicotinoid Insecticide Neonicotinoid->nAChR Binds Irreversibly Ion_Channel_Opening Cation Channel Opens nAChR->Ion_Channel_Opening Activation Depolarization Membrane Depolarization Ion_Channel_Opening->Depolarization Na+/Ca2+ influx Excitation Continuous Nerve Excitation & Paralysis Depolarization->Excitation

Simplified nAChR signaling pathway and the action of neonicotinoids.
GABA-Gated Chloride Channel Signaling

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. Insecticides like fipronil (B1672679) block the GABA-gated chloride channels, leading to hyperexcitation.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Release GABA Release GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds Fipronil Fipronil Cl_Channel Chloride (Cl-) Channel Fipronil->Cl_Channel Blocks GABA_Receptor->Cl_Channel Activates Hyperpolarization Membrane Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Cl- influx Hyperexcitation Hyperexcitation & Convulsions Cl_Channel->Hyperexcitation Blockage leads to

GABA receptor signaling and the antagonistic action of fipronil.
Ryanodine Receptor (RyR) Signaling

Ryanodine receptors are intracellular calcium channels that are essential for muscle contraction. Diamide (B1670390) insecticides, such as chlorantraniliprole, lock these channels in an open state, causing paralysis.

RyR_Signaling Nerve_Impulse Nerve Impulse RyR Ryanodine Receptor (RyR) Nerve_Impulse->RyR Activates SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) Ca_Release Controlled Ca2+ Release SR->Ca_Release Uncontrolled_Ca_Release Uncontrolled Ca2+ Release SR->Uncontrolled_Ca_Release RyR->Ca_Release RyR->Uncontrolled_Ca_Release Muscle_Contraction Muscle Contraction Ca_Release->Muscle_Contraction Diamide Diamide Insecticide Diamide->RyR Binds and locks open Paralysis Muscle Paralysis Uncontrolled_Ca_Release->Paralysis

Ryanodine receptor-mediated calcium release and the effect of diamide insecticides.
Ecdysone Receptor Signaling

Ecdysone is a steroid hormone that regulates molting and metamorphosis in insects. Ecdysone receptor agonists disrupt the normal molting process.

Ecdysone_Signaling Ecdysone 20-Hydroxyecdysone (Ecdysone) EcR_USP Ecdysone Receptor (EcR) / Ultraspiracle (USP) Heterodimer Ecdysone->EcR_USP Binds ERE Ecdysone Response Element (ERE) on DNA EcR_USP->ERE Binds to Premature_Molting Premature & Lethal Molting EcR_USP->Premature_Molting Gene_Transcription Transcription of Molting-Related Genes ERE->Gene_Transcription Initiates Molting Normal Molting Gene_Transcription->Molting Ecdysone_Agonist Ecdysone Agonist (e.g., Tebufenozide) Ecdysone_Agonist->EcR_USP Binds prematurely and persistently JH_Signaling JH Juvenile Hormone (JH) Met_Tai Met/Tai Receptor Complex JH->Met_Tai Binds JHRE JH Response Element (JHRE) on DNA Met_Tai->JHRE Binds to Developmental_Disruption Disruption of Metamorphosis (e.g., non-viable pupae) Met_Tai->Developmental_Disruption Gene_Transcription Transcription of Larval-Specific Genes JHRE->Gene_Transcription Initiates Status_Quo Maintenance of Larval Stage Gene_Transcription->Status_Quo JH_Analog JH Analog (e.g., Methoprene) JH_Analog->Met_Tai Binds at inappropriate times

References

Lynamicin B: A Technical Overview of its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the antibacterial and antifungal spectrum of Lynamicin B, a chlorinated bisindole pyrrole (B145914) antibiotic. The information is compiled from available scientific literature to aid researchers and professionals in drug development.

Antibacterial Spectrum of this compound

This compound has demonstrated broad-spectrum activity against a panel of both Gram-positive and Gram-negative bacteria. Notably, it exhibits potent activity against clinically significant drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

Quantitative Antibacterial Data

The in vitro antibacterial activity of this compound has been quantified by determining its Minimum Inhibitory Concentrations (MICs) against various pathogens. The available data is summarized in the table below.

Bacterial StrainTypeResistance ProfileThis compound MIC (µg/mL)
Staphylococcus aureusGram-positiveMethicillin-susceptible (MSSA)2
Staphylococcus aureusGram-positiveMethicillin-resistant (MRSA)4
Staphylococcus epidermidisGram-positive-1
Streptococcus pneumoniaeGram-positivePenicillin-susceptible8
Enterococcus faecalisGram-positiveVancomycin-susceptible (VSE)4
Enterococcus faeciumGram-positiveVancomycin-resistant (VRE)2
Escherichia coliGram-negative-16
Haemophilus influenzaeGram-negative-16
Moraxella catarrhalisGram-negative-8
Klebsiella pneumoniaeGram-negative-32
Pseudomonas aeruginosaGram-negative->64

Antifungal Spectrum of this compound

Currently, there is no publicly available scientific literature detailing the antifungal spectrum of this compound. Further research is required to determine its activity, if any, against fungal pathogens.

Experimental Protocols

The determination of the antibacterial spectrum of this compound was conducted using a broth microdilution method. While the specific, detailed protocol for this compound is not fully outlined in the public domain, the methodology likely adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing. A generalized protocol is described below.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (broth with inoculum, no antibiotic)

  • Negative control (broth only)

Procedure:

  • Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in the wells of a 96-well plate. The concentration range is selected based on expected efficacy.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: An equal volume of the standardized bacterial inoculum is added to each well containing the this compound dilutions, as well as to the positive control well. The negative control well receives only broth.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This is typically assessed by the absence of turbidity in the well.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result start Start prep_antibiotic Prepare serial dilutions of this compound start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate plate inoculate->incubate read_results Read MIC values incubate->read_results data_analysis Data Analysis and Table Generation read_results->data_analysis end End data_analysis->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship of this compound Antimicrobial Activity

Lynamicin_Activity cluster_antibacterial Antibacterial Activity cluster_antifungal Antifungal Activity lynamicin_b This compound gram_pos Gram-positive Bacteria lynamicin_b->gram_pos Effective against gram_neg Gram-negative Bacteria lynamicin_b->gram_neg Effective against fungi Fungi lynamicin_b->fungi Activity Unknown mrsa MRSA gram_pos->mrsa Includes vre VRE gram_pos->vre Includes

Caption: Known and unknown antimicrobial activities of this compound.

Methodological & Application

Lynamicin B: Isolation, Purification, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lynamicin B is a chlorinated bisindole pyrrole (B145914) antibiotic originally isolated from a novel marine actinomycete, Marinispora sp.. It has garnered significant interest as a potential pesticide due to its selective and competitive inhibition of insect group h chitinase[1][2]. This enzyme is crucial for the molting process in lepidopteran insects, a group that includes many agricultural pests[1][2]. This compound's high selectivity for this insect enzyme, with minimal effects on other chitinases, makes it a promising candidate for the development of environmentally friendly and target-specific pesticides[2][3]. Furthermore, lynamicins, as a class of compounds, have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE)[4]. This application note provides a detailed protocol for the isolation and purification of this compound from its natural source and summarizes its key biological activities.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₁₄Cl₃N₃O₂[5]
Molecular Weight457.72 g/mol [5]
Chemical ClassAlkaloid, Chlorinated Bisindole Pyrrole[6][5]

Table 2: Biological Activity of this compound

ParameterValueTarget Organism/EnzymeReference
Kᵢ (Inhibition Constant)8.76 µMOstrinia furnacalis Chi-h (chitinase)[1][2]
Inhibition TypeCompetitiveOstrinia furnacalis Chi-h (chitinase)[2]
Insecticidal ActivityHighLepidopteran pests (Mythimna separata, Spodoptera frugiperda)[1][2]
Antibacterial ActivityBroad-spectrum (as part of the lynamicin family)Gram-positive and Gram-negative bacteria[6][4]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Marinispora sp.

This protocol is based on the general methods for the isolation of lynamicins from marine actinomycetes.

1. Fermentation

  • Inoculate a seed culture of Marinispora sp. (strain NPS12745) in a suitable liquid medium (e.g., starch casein broth) and incubate at 28°C with shaking for 3-4 days.

  • Use the seed culture to inoculate a large-scale fermentation culture. Incubate for 7-10 days at 28°C with aeration and agitation.

2. Extraction

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the mycelium with methanol (B129727) to obtain a crude extract.

  • Extract the culture broth with an equal volume of ethyl acetate (B1210297).

  • Combine the methanol and ethyl acetate extracts and evaporate the solvent under reduced pressure to yield a crude extract.

3. Initial Fractionation

  • Subject the crude extract to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column.

  • Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing lynamicins.

4. Purification by High-Performance Liquid Chromatography (HPLC)

  • Pool the fractions containing this compound and concentrate them.

  • Perform reversed-phase preparative HPLC on the concentrated fractions.

  • A C18 column is typically used with a gradient elution system of methanol and water. A possible gradient is from 60% methanol/40% water to 100% methanol.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

  • Further purify the collected fraction by analytical HPLC to obtain pure this compound.

5. Structure Confirmation

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualization

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Large-Scale Fermentation of Marinispora sp. Centrifugation Separation of Mycelium and Broth Fermentation->Centrifugation Harvest Solvent_Extraction Solvent Extraction (Methanol & Ethyl Acetate) Centrifugation->Solvent_Extraction Extract Evaporation Solvent Evaporation Solvent_Extraction->Evaporation Combine & Concentrate VLC Vacuum Liquid Chromatography Evaporation->VLC Fractionate Prep_HPLC Preparative HPLC VLC->Prep_HPLC Purify Anal_HPLC Analytical HPLC Prep_HPLC->Anal_HPLC Final Purity Check Analysis Spectroscopic Analysis (NMR, MS) Anal_HPLC->Analysis Confirm Structure

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway/Mechanism of Action

This compound acts as a competitive inhibitor of insect group h chitinase (B1577495). The dichloroindolyl group of this compound plays a crucial role in its selectivity by occupying a specific pocket in the substrate-binding cleft of the enzyme[1][2].

signaling_pathway LynamicinB This compound Chitinase Lepidopteran Group h Chitinase LynamicinB->Chitinase Binds to active site Inhibition Inhibition Hydrolysis Chitin Hydrolysis Chitinase->Hydrolysis Catalyzes Chitin Chitin Chitin->Chitinase Substrate Molting Insect Molting Hydrolysis->Molting Enables Inhibition->Hydrolysis Blocks

Caption: Mechanism of action of this compound as a chitinase inhibitor.

References

Application Notes and Protocols: Methodology for Testing Lynamicin B Insecticidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynamicin B is a promising natural product with demonstrated insecticidal activity, specifically targeting lepidopteran pests.[1][2][3][4] It functions as a potent and selective inhibitor of insect group h chitinase (B1577495) (Chi-h), an enzyme exclusively found in lepidopteran insects and crucial for their molting process.[1][2][3] This targeted mechanism of action suggests that this compound could be a valuable tool for integrated pest management (IPM) strategies, offering high efficacy against key agricultural pests while sparing non-target organisms and natural enemies.[2][3][4]

These application notes provide detailed protocols for testing the insecticidal activity of this compound against lepidopteran larvae. The methodologies described are based on established insecticidal bioassay principles and can be adapted for various lepidopteran species.

Key Experimental Workflow

The overall workflow for evaluating the insecticidal efficacy of this compound involves a series of steps from preliminary screening to dose-response determination and assessment of effects on the insect's development.

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis Compound_Prep This compound Stock Solution Preparation Diet_Incorp Diet Incorporation Assay Compound_Prep->Diet_Incorp Diet_Prep Artificial Diet Preparation Diet_Prep->Diet_Incorp Larval_Exposure Larval Exposure Diet_Incorp->Larval_Exposure Mortality_Assess Mortality Assessment Larval_Exposure->Mortality_Assess Development_Assess Developmental & Morphological Assessment Larval_Exposure->Development_Assess Data_Analysis LC50/LD50 Calculation Mortality_Assess->Data_Analysis signaling_pathway cluster_pathway Chitin Metabolism in Insect Epidermal Cell UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Nascent_Chitin Nascent Chitin Chains Chitin_Synthase->Nascent_Chitin Polymerization Chitin_Microfibrils Chitin Microfibrils Nascent_Chitin->Chitin_Microfibrils Cuticle Procuticle Assembly Chitin_Microfibrils->Cuticle Chitinase Chitinase (Chi-h) Old_Cuticle Old Cuticle Chitinase->Old_Cuticle Digestion Molting_Fluid Molting Fluid Activation Molting_Fluid->Chitinase Degradation_Products Chitin Degradation Products (Recycled) Old_Cuticle->Degradation_Products Lynamicin_B This compound Lynamicin_B->Inhibition Inhibition->Chitinase

References

Application Notes and Protocols for Chitinase Inhibition Assay Using Lynamicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases, enzymes that catalyze the hydrolysis of chitin (B13524), are crucial for the growth and development of a wide range of organisms, including insects and fungi. Their essential role makes them a prime target for the development of novel pesticides and antifungal agents. Lynamicin B, a natural product, has been identified as a potent and selective competitive inhibitor of lepidopteran-exclusive group h chitinase (B1577495) (OfChi-h) with a Ki value of 8.76 μM.[1][2][3] This selectivity presents a promising avenue for the development of environmentally friendly pesticides with minimal impact on non-target organisms.[1][4]

These application notes provide a detailed protocol for performing a chitinase inhibition assay using this compound as a model inhibitor. The described method utilizes a colorimetric approach with a p-nitrophenyl (pNP) conjugated substrate for straightforward and quantifiable results.

Principle of the Assay

The chitinase inhibition assay is based on the enzymatic cleavage of a chromogenic substrate, such as p-nitrophenyl N,N'-diacetyl-β-D-chitobioside, by a chitinase. The enzyme hydrolyzes the substrate, releasing p-nitrophenol (pNP), which is a yellow-colored product under alkaline conditions. The amount of pNP released is directly proportional to the chitinase activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the formation of pNP. The inhibitory effect can be quantified by measuring the absorbance of the solution at 405 nm.

Data Presentation

The following table summarizes the known inhibitory data for this compound and provides a template for recording experimental results from the described protocol.

CompoundTarget EnzymeInhibition Constant (Ki)IC50Assay Conditions
This compoundOstrinia furnacalis Chitinase-h (OfChi-h)8.76 μM[1][2][3]To be determined experimentally50 mM Sodium Acetate (B1210297) Buffer (pH 5.5), 37°C
Experimental Compounde.g., Recombinant Lepidopteran ChitinaseTo be determinedTo be determinedSpecify conditions

Experimental Protocols

This protocol is designed for a 96-well plate format, suitable for medium to high-throughput screening.

Materials and Reagents
  • Enzyme: Recombinant lepidopteran chitinase (e.g., from Spodoptera frugiperda or a similar species, commercially available).

  • Substrate: p-nitrophenyl N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)2). Other pNP-linked chitin oligosaccharides can also be used.

  • Inhibitor: this compound (solid powder).

  • Assay Buffer: 50 mM Sodium Acetate Buffer (pH 5.5).

  • Stop Solution: 0.2 M Sodium Carbonate (Na2CO3).

  • Solvent for Inhibitor: Dimethyl sulfoxide (B87167) (DMSO).

  • Equipment:

    • 96-well clear, flat-bottom microplate.

    • Microplate reader capable of measuring absorbance at 405 nm.

    • Incubator set to 37°C.

    • Multichannel pipette.

    • Standard laboratory glassware and consumables.

Preparation of Reagents
  • Assay Buffer (50 mM Sodium Acetate, pH 5.5):

    • Dissolve 4.1 g of sodium acetate trihydrate in 900 mL of deionized water.

    • Adjust the pH to 5.5 with glacial acetic acid.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • Enzyme Solution:

    • Reconstitute the lyophilized chitinase in the Assay Buffer to a stock concentration of 1 mg/mL.

    • Further dilute the enzyme stock solution with Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.

  • Substrate Solution (1 mM):

    • Dissolve p-nitrophenyl N,N'-diacetyl-β-D-chitobioside in Assay Buffer to a final concentration of 1 mM. Gentle warming and vortexing may be required to fully dissolve the substrate.

    • Prepare this solution fresh on the day of the experiment.

  • This compound Stock Solution (10 mM):

    • Dissolve an appropriate amount of this compound powder in DMSO to make a 10 mM stock solution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Stop Solution (0.2 M Sodium Carbonate):

    • Dissolve 21.2 g of sodium carbonate in 1 L of deionized water.

    • Store at room temperature.

Assay Procedure
  • Prepare Inhibitor Dilutions:

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.

  • Set up the Assay Plate:

    • Blank wells: Add 50 µL of Assay Buffer and 50 µL of Substrate Solution.

    • Negative Control (No Inhibitor) wells: Add 25 µL of Assay Buffer and 25 µL of Enzyme Solution.

    • Inhibitor wells: Add 25 µL of the respective this compound dilution and 25 µL of the Enzyme Solution.

    • It is recommended to perform all assays in triplicate.

  • Pre-incubation:

    • Gently tap the plate to mix the contents.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 50 µL of the Substrate Solution to all wells (except the blank wells).

    • Mix the contents of the wells by gently tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the absorbance of the negative control wells is within the linear range of the microplate reader.

  • Stop the Reaction:

    • Add 100 µL of Stop Solution to all wells to terminate the enzymatic reaction and develop the yellow color of the p-nitrophenol.

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Correct for Background Absorbance:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percent Inhibition:

    • The percentage of chitinase inhibition for each this compound concentration can be calculated using the following formula:

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

Chitinase Signaling Pathway in Insects

Chitinase_Signaling_Pathway cluster_Hormonal_Control Hormonal Control cluster_Cellular_Events Cellular Events 20E 20-Hydroxyecdysone (20E) Epidermal_Cells Epidermal Cells 20E->Epidermal_Cells binds to receptor JH Juvenile Hormone (JH) JH->Epidermal_Cells modulates response Chitin_Synthase_Gene Chitin Synthase Gene (CHS) Epidermal_Cells->Chitin_Synthase_Gene activates transcription Chitinase_Gene Chitinase Gene (CHT) Epidermal_Cells->Chitinase_Gene activates transcription (later stage) Chitin_Synthesis Chitin Synthesis Chitin_Synthase_Gene->Chitin_Synthesis Molting_Fluid Secretion into Molting Fluid Chitinase_Gene->Molting_Fluid translation & processing New_Cuticle New Cuticle Formation Chitin_Synthesis->New_Cuticle Chitin_Degradation Chitin Degradation Cuticle Old Cuticle Chitin_Degradation->Cuticle acts on Molting_Fluid->Chitin_Degradation Ecdysis Ecdysis Cuticle->Ecdysis allows for

Caption: Insect molting is regulated by chitin synthesis and degradation.

Experimental Workflow for Chitinase Inhibition Assay

Chitinase_Inhibition_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Plate_Setup Set up 96-well Plate (Blank, Control, Inhibitor) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate Plate (37°C, 15 min) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Start Incubation Incubate Plate (37°C, 30-60 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction (Add Stop Solution) Incubation->Reaction_Stop Measure_Absorbance Read Absorbance at 405 nm Reaction_Stop->Measure_Absorbance Data_Analysis Data Analysis (% Inhibition, IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the colorimetric chitinase inhibition assay.

References

Application Notes: Lynamicin B Formulation for In Vivo Insect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynamicin B is a potent and selective natural product inhibitor of insect group h chitinase (B1577495) (Chi-h), an enzyme exclusively found in lepidopteran insects, over 80% of which are considered agricultural pests.[1][2] This exclusivity makes this compound a promising candidate for the development of environmentally friendly and target-specific insecticides.[1][2] Its mechanism of action involves the competitive inhibition of chitinase, a crucial enzyme for the degradation and remodeling of the insect cuticle during molting.[2][3][4] Inhibition of this process leads to developmental defects and mortality, demonstrating significant insecticidal activity against major lepidopteran pests such as Ostrinia furnacalis, Mythimna separata, and Spodoptera frugiperda in feeding experiments.[2]

These application notes provide detailed protocols for the preparation of this compound formulations suitable for various in vivo insect administration routes, including oral, topical, and microinjection methods.

This compound Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue / DescriptionReference(s)
Mechanism of Action Competitive inhibitor of group h chitinase (OfChi-h)[2][3]
Inhibition Constant (Ki) 8.76 µM[2]
Target Organisms Lepidopteran pests (e.g., O. furnacalis, M. separata, S. frugiperda)[2]
Observed Effect Inhibition of molting, leading to insect mortality[4][5]
Selectivity Does not significantly inhibit other chitinases; harmless to natural enemies like Trichogramma ostriniae[1][2]

Mechanism of Action Pathway

This compound disrupts the normal insect molting process by targeting chitin (B13524) metabolism. The pathway diagram below illustrates this targeted mechanism.

lynamicin_b_moa cluster_process Insect Molting Process cluster_inhibitor Inhibitor Action cluster_outcome Physiological Outcome Ecdysis Ecdysis (Molting) NewCuticle New Cuticle Synthesis Ecdysis->NewCuticle requires OldCuticle Old Cuticle Degradation Ecdysis->OldCuticle requires Chitinase Chitinase (Chi-h) Activity OldCuticle->Chitinase Chitin Chitin Hydrolysis Chitinase->Chitin Failure Molting Failure & Mortality Chitin->Failure blocked LynamicinB This compound Inhibition Inhibition LynamicinB->Inhibition Inhibition->Chitinase

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting in vivo insect studies with this compound, from formulation to data analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_bioassay Phase 2: Bioassay cluster_analysis Phase 3: Data Collection & Analysis start Start: Define Study Objectives select_method Select Administration Method (Oral, Topical, Injection) start->select_method prepare_stock Prepare this compound Stock Solution select_method->prepare_stock prepare_formulation Prepare Final Formulations & Vehicle Control prepare_stock->prepare_formulation insect_acclimate Acclimate Test Insects prepare_formulation->insect_acclimate administer_dose Administer Doses (Treatment & Control Groups) insect_acclimate->administer_dose incubation Incubate Under Controlled Conditions administer_dose->incubation record_data Record Observations (Mortality, Morbidity, etc.) incubation->record_data analyze_stats Perform Statistical Analysis (e.g., Probit, LC₅₀/LD₅₀) record_data->analyze_stats end_node End: Report Findings analyze_stats->end_node

Caption: General workflow for this compound in vivo insect bioassays.

Formulation Protocols

Given that this compound is a complex natural product, it is likely to have low aqueous solubility. Therefore, formulations will require organic solvents. Acetone (B3395972) is a commonly recommended volatile solvent for insect bioassays due to its relatively low toxicity to many insect species.[6] It is crucial to perform a vehicle control test to ensure the chosen solvent is not toxic at the applied concentration.[6]

Protocol 1: Formulation for Oral Administration (Feeding Bioassay)

This method is ideal for assessing the efficacy of this compound through ingestion, mimicking natural exposure routes. The protocol involves incorporating the compound into an artificial diet.

5.1.1 Materials

  • This compound (technical grade, >95% purity)

  • Acetone (analytical grade)

  • Artificial diet components specific to the test insect

  • Microcentrifuge tubes or glass vials

  • Positive displacement pipette or pre-wetted standard pipette tips

  • Vortex mixer

5.1.2 Stock Solution Preparation (10 mg/mL)

  • Weigh 10 mg of this compound and place it into a clean glass vial.

  • Using a positive displacement pipette, add 1 mL of acetone to the vial.[1]

  • Cap the vial securely and vortex until the this compound is completely dissolved.

  • Store the stock solution in a tightly sealed, light-proof container at 4°C. Note that stock solutions of some compounds in acetone should be used promptly.[7]

5.1.3 Diet Incorporation Protocol

  • Prepare the insect's artificial diet according to the standard procedure, but withhold a small portion of the water content.

  • While the diet mixture is still in a liquid or semi-liquid state and has cooled to below 40°C, perform serial dilutions of the this compound stock solution with acetone to achieve the desired final concentrations.

  • For each treatment group, add a precise volume of the this compound dilution to the diet mixture. For the control group, add an equal volume of acetone only.

  • Mix the diet thoroughly to ensure uniform distribution of the compound.

  • Allow the diet to sit for at least 1 hour in a fume hood to permit the complete evaporation of acetone.[1]

  • Dispense the treated and control diets into the rearing containers for the bioassay.

Protocol 2: Formulation for Topical Application

Topical application is used to determine the dose-dependent contact toxicity of a compound and is essential for calculating lethal dose (LD₅₀) values.

5.2.1 Materials

  • This compound stock solution (10 mg/mL in acetone)

  • Acetone (analytical grade)

  • Micro-applicator or calibrated micropipette

  • Chilled surface (e.g., petri dish on ice)

  • CO₂ or chilling equipment for insect anesthetization

5.2.2 Preparation of Dosing Solutions

  • Using the 10 mg/mL stock solution, perform serial dilutions with acetone to create a range of at least five concentrations.[1]

  • For a 1:1 serial dilution, mix 500 µL of the higher concentration solution with 500 µL of acetone to achieve the next lowest concentration.[1]

  • Prepare a "vehicle control" vial containing only acetone.[1]

  • Clearly label each dilution vial and store in sealed containers in a cool, dark place.[1]

5.2.3 Topical Application Protocol

  • Anesthetize the test insects using CO₂ or by chilling them on a cold surface.[6]

  • Using a micro-applicator, apply a small, precise volume (typically 0.1 - 1.0 µL) of the this compound solution to the dorsal thorax of each anesthetized insect.[6]

  • Treat the control group with an equal volume of acetone only.

  • Place the treated insects in recovery containers with access to food and water and monitor for mortality and morbidity over a defined period (e.g., 24, 48, 72 hours).

Protocol 3: Formulation for Microinjection

Microinjection delivers a precise dose directly into the insect's hemocoel, bypassing cuticular and gut barriers. This method is useful for mechanistic studies.

5.3.1 Materials

  • This compound (technical grade, >95% purity)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Insect saline buffer (e.g., Grace's Insect Medium or phosphate-buffered saline, PBS), sterile-filtered

  • Glass capillary needles

  • Micropipette puller

  • Microinjector system with micromanipulator

  • Mineral oil (for some applications to prevent egg desiccation)[8]

5.3.2 Preparation of Injectable Solution

  • Prepare a high-concentration primary stock of this compound in 100% DMSO (e.g., 50 mg/mL).

  • Perform serial dilutions of this primary stock into sterile insect saline buffer to achieve the final desired injection concentrations.

  • Crucially, ensure the final concentration of DMSO in the injection solution is non-toxic to the insect. This is typically below 1% and must be determined empirically for each species.

  • Prepare a vehicle control solution containing the same final concentration of DMSO in insect saline buffer.

  • Filter the final solutions through a 0.22 µm syringe filter to remove any precipitates before loading the injection needle.

5.3.3 Microinjection Protocol

  • Pull glass capillary needles to a fine, sharp point using a micropipette puller.[9]

  • Load the needle with the prepared this compound solution using a microloader tip.[10]

  • Anesthetize the insects (larvae or adults) using CO₂ or chilling.

  • Using the micromanipulator, gently pierce the insect's integument, typically at an intersegmental membrane, and inject a precise volume (e.g., 20-100 nL).[9]

  • Inject the control group with the vehicle control solution.

  • Transfer injected insects to recovery containers with food and water and monitor for effects.

Safety Precautions

When handling this compound and organic solvents, always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All preparations involving volatile solvents like acetone should be performed in a certified chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Lynamicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynamicin B is a natural product that has demonstrated cytotoxic activity against various human cancer cell lines, including NCI-H460 (lung), MDA-MB-231 (breast), HCT-116 (colon), and HepG2 (liver), as well as the noncancerous MCF10A cell line, with reported IC50 values in the range of 3.1–11.2 μM. While its primary characterization has been as a selective chitinase (B1577495) inhibitor with potential applications as a pesticide, its effects on human cells warrant further investigation for potential therapeutic applications.[1][2] This document provides detailed protocols for essential cell-based assays to quantify the cytotoxicity of this compound and to begin elucidating its mechanism of action. The assays described herein are fundamental techniques in toxicology and pharmacology, designed to assess cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation: this compound Cytotoxicity

A summary of the currently available quantitative data on the cytotoxic activity of this compound against various human cell lines is presented below. Further studies are required to expand this dataset across more cell lines and with varying exposure times.

Cell LineCancer TypeIC50 (µM)
NCI-H460Lung Carcinoma3.1–11.2
MDA-MB-231Breast Adenocarcinoma3.1–11.2
HCT-116Colon Carcinoma3.1–11.2
HepG2Hepatocellular Carcinoma3.1–11.2
MCF10ANon-cancerous Breast Epithelial3.1–11.2

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., NCI-H460, MDA-MB-231, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO without the compound) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_lynamicin Add this compound Dilutions incubate_24h->add_lynamicin incubate_treatment Incubate (24-72h) add_lynamicin->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 LDH_Assay_Workflow LDH Assay Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis seed_and_treat Seed Cells and Treat with this compound prepare_controls Prepare Controls (Spontaneous & Maximum Release) seed_and_treat->prepare_controls lyse_cells Add Lysis Solution to Max Control prepare_controls->lyse_cells centrifuge Centrifuge Plate lyse_cells->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance (490 nm) add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_and_treat Seed Cells and Treat with this compound harvest_cells Harvest Cells seed_and_treat->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate at RT in Dark add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry quantify_populations Quantify Cell Populations flow_cytometry->quantify_populations Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Activation stress DNA Damage, Growth Factor Withdrawal bax_bak Bax/Bak Activation stress->bax_bak momp MOMP bax_bak->momp bcl2_inhibits Bcl-2/Bcl-xL bcl2_inhibits->bax_bak cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Pathway cluster_ligand Ligand-Receptor Binding cluster_disc DISC Formation cluster_caspase Caspase Activation cluster_crosstalk Crosstalk with Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor disc DISC Formation (FADD, Pro-caspase-8) receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bid Bid Cleavage to tBid caspase8->bid apoptosis Apoptosis caspase3->apoptosis bax_bak Bax/Bak Activation bid->bax_bak

References

Application Notes and Protocols for the Synthesis of Lynamicin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and application notes for the synthesis of analogs of Lynamicin B, a chlorinated bisindole pyrrole (B145914) alkaloid with significant biological activity. The protocols described herein are based on established synthetic strategies for structurally related bisindole alkaloids and aim to provide a foundational approach for generating novel this compound derivatives for structure-activity relationship (SAR) studies and drug discovery programs.

Introduction

Lynamicins are a family of chlorinated bisindole pyrrole antibiotics isolated from marine actinomycetes.[1][2] this compound, in particular, has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1] Its unique chemical architecture, featuring a central pyrrole ring flanked by two indole (B1671886) moieties with varying degrees of chlorination, makes it an attractive scaffold for medicinal chemistry exploration. The synthesis of this compound analogs is crucial for understanding the structural features that govern its biological activity and for the development of new therapeutic agents.

Synthetic Strategy Overview

The total synthesis of this compound has not been explicitly reported in the literature. However, a general synthetic approach can be devised based on the known synthesis of other bisindole pyrrole alkaloids, such as nortopsentins and other related marine natural products. The core strategy involves the construction of the 2,5-bis(3'-indolyl)pyrrole scaffold, followed by selective halogenation to introduce the chlorine atoms present in the natural product.

A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C-N bonds of the pyrrole ring, leading back to a 1,4-dicarbonyl compound and two indole-containing primary amines, or more practically, through a Paal-Knorr pyrrole synthesis from a 1,4-dione derived from indole precursors.

Experimental Protocols

The following protocols outline a generalized approach for the synthesis of this compound analogs. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of the 2,5-bis(3'-indolyl)pyrrole Core

This protocol is adapted from the synthesis of nortopsentin analogs and focuses on the construction of the central bisindole pyrrole scaffold.

Materials:

  • Substituted N-methyl indoles

  • Phosphorus oxychloride (POCl₃)

  • Tetramethylsuccinamide

  • Ammonium (B1175870) acetate (B1210297) or other amine source

  • Glacial acetic acid

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Vilsmeier-Haack Reaction to form 1,4-Diketone:

    • To a solution of the desired N-methyl indole (2 equivalents) in a suitable solvent (e.g., dichloromethane), add phosphorus oxychloride (2.2 equivalents) at 0 °C.

    • Slowly add tetramethylsuccinamide (1 equivalent) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by carefully pouring it into a cold aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 1,4-diketone by silica (B1680970) gel chromatography.

  • Paal-Knorr Pyrrole Synthesis:

    • Dissolve the purified 1,4-diketone (1 equivalent) in glacial acetic acid.

    • Add a source of ammonia, such as ammonium acetate (excess, e.g., 10 equivalents).

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into water.

    • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the 2,5-bis(3'-indolyl)pyrrole core by silica gel chromatography.

Protocol 2: Chlorination of the Bisindole Pyrrole Core

Selective chlorination of the electron-rich indole rings is a key step in the synthesis of this compound analogs. The number and position of chlorine atoms can be varied to probe their effect on biological activity.

Materials:

  • 2,5-bis(3'-indolyl)pyrrole core

  • N-Chlorosuccinimide (NCS) or other electrophilic chlorinating agent

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Standard laboratory glassware and purification equipment

Procedure:

  • Monochlorination:

    • Dissolve the bisindole pyrrole core (1 equivalent) in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add N-Chlorosuccinimide (1.1 equivalents) portion-wise.

    • Stir the reaction at 0 °C to room temperature and monitor by TLC.

    • Upon consumption of the starting material, quench the reaction with water.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the monochlorinated product by silica gel chromatography.

  • Dichlorination and Polychlorination:

    • To achieve higher degrees of chlorination, increase the stoichiometry of NCS (e.g., 2.2 equivalents for dichlorination).

    • The reaction conditions (temperature, reaction time) may need to be adjusted to control the selectivity and prevent over-chlorination.

    • Purification by preparative HPLC may be necessary to separate isomers.

Data Presentation

The following table summarizes representative data for the biological activity of naturally occurring Lynamicins and related chlorinated bis-indole alkaloids. This data can serve as a benchmark for newly synthesized analogs.

CompoundOrganismMIC (µg/mL)Reference
Lynamicin A Staphylococcus aureus (MRSA)1.8 - 3.6[3]
Enterococcus faecium (VRE)3.6[3]
This compound Staphylococcus aureus (MRSA)3.6 - 7.1[3]
Enterococcus faecium (VRE)7.1[3]
Lynamicin C Staphylococcus aureus (MRSA)7.1 - 14.3[3]
Enterococcus faecium (VRE)14.3[3]
Lynamicin D Staphylococcus aureus (MRSA)1.8 - 3.6[3]
Enterococcus faecium (VRE)3.6[3]
Lynamicin E Staphylococcus aureus (MRSA)3.6 - 7.1[3]
Enterococcus faecium (VRE)7.1[3]
Dionemycin (1) Staphylococcus aureus (MRSA, 6 strains)1 - 2[4]

Visualizations

The following diagrams illustrate the proposed synthetic workflow and logical relationships in the synthesis of this compound analogs.

G cluster_0 Synthesis of 1,4-Diketone Intermediate cluster_1 Formation of Bisindole Pyrrole Core cluster_2 Synthesis of this compound Analogs indole Substituted Indole vilsmeier Vilsmeier-Haack Reaction (POCl3, Tetramethylsuccinamide) indole->vilsmeier diketone 1,4-Diketone vilsmeier->diketone paal_knorr Paal-Knorr Pyrrole Synthesis (Ammonium Acetate, Acetic Acid) diketone->paal_knorr core Bisindole Pyrrole Core paal_knorr->core chlorination Electrophilic Chlorination (N-Chlorosuccinimide) core->chlorination analogs This compound Analogs chlorination->analogs

Caption: Synthetic workflow for this compound analogs.

G cluster_workflow Experimental Workflow start Design of Analog synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography, HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Evaluation (e.g., MIC Assay) characterization->bioassay sar SAR Analysis bioassay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start

Caption: General experimental workflow for analog development.

Conclusion

The synthesis of this compound analogs represents a promising avenue for the discovery of novel antibacterial agents. The protocols and strategies outlined in this document provide a solid foundation for researchers to generate a library of derivatives for biological evaluation. Further investigation into the structure-activity relationships of these analogs will be instrumental in optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation antibiotics.

References

Application Notes and Protocols for Lynamicin B Feeding Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynamicin B is a potent and selective inhibitor of lepidopteran-exclusive group h chitinase (B1577495) (Chi-h), an enzyme critical for the molting process in this major order of agricultural pests.[1] Its specificity makes it a promising candidate for the development of environmentally friendly insecticides that are effective against pests like the Asian corn borer (Ostrinia furnacalis), fall armyworm (Spodoptera frugiperda), and the oriental armyworm (Mythimna separata), while being harmless to their natural enemies.[1] These application notes provide detailed protocols for conducting feeding bioassays to evaluate the efficacy of this compound and similar compounds.

Mechanism of Action: Chitin (B13524) Synthesis Inhibition

This compound acts as a competitive inhibitor of chitinase h (Chi-h), a key enzyme in the chitin biosynthesis pathway. Chitin is a crucial structural component of the insect exoskeleton (cuticle) and the peritrophic membrane lining the midgut. By inhibiting Chi-h, this compound disrupts the degradation and remodeling of the old cuticle during molting, leading to developmental defects and mortality. The dichloroindolyl group of this compound occupies a specific pocket in the enzyme's substrate-binding cleft, which is vital for its selectivity towards lepidopteran Chi-h.

Chitin_Synthesis_Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-P GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-P GlcNAc6P->GlcNAc1P AGM UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP Chitin Chitin UDPGlcNAc->Chitin Chitin Synthase Chitinase Chitinase h (Chi-h) (Molting) Chitin->Chitinase Target LynamicinB This compound LynamicinB->Chitinase Inhibits Cuticle New Cuticle Formation Chitinase->Cuticle

Inhibitory action of this compound on the insect chitin biosynthesis pathway.

Data Presentation

While specific LC50 values for this compound are not yet publicly available, the following tables present representative quantitative data from feeding bioassays of other chitin synthesis inhibitors against common lepidopteran pests. This data illustrates the expected range of efficacy for compounds with this mode of action.

Table 1: Lethal Concentration (LC50) of Representative Chitin Synthesis Inhibitors against Lepidopteran Pests (Diet Incorporation Method)

CompoundPest SpeciesLarval InstarExposure Duration (days)LC50 (µg/g diet)
Cyclosporin AOstrinia furnacalisNeonate7113.02[2]
Cyclosporin AOstrinia furnacalis3rd Instar7198.70[2]
GeduninSpodoptera frugiperdaNeonate739.0[3]
PhotogeduninSpodoptera frugiperdaNeonate710.0[3]

Table 2: Growth Inhibition and Feeding Deterrence of a Representative Botanical Derivative against Spodoptera frugiperda

Treatment (Concentration)Larval Mortality (%)Pupal Mortality (%)Pupal Weight (mg)Antifeedant Index (%)
Control10.05.0250.50.0
Botanical Extract (1000 ppm)35.020.0180.245.6
Botanical Extract (2000 ppm)55.040.0155.868.2
Botanical Extract (4000 ppm)78.065.0120.185.4

Note: Data in Table 2 is illustrative and synthesized from typical results of botanical insecticide bioassays.

Experimental Protocols

The following are detailed protocols for two common types of feeding bioassays to assess the insecticidal activity of this compound.

Protocol 1: Artificial Diet Incorporation Bioassay

This method is used to determine the efficacy of a test compound when ingested by insect larvae as part of their food source.

Materials:

  • This compound (or other test compounds)

  • Appropriate solvent (e.g., DMSO, acetone)

  • Artificial diet components for the target lepidopteran species (e.g., corn flour, wheat germ, yeast, agar)

  • Multi-well bioassay trays (e.g., 24 or 48-well plates)

  • Fine camel-hair brush

  • Incubator or environmental chamber

  • Second or third instar larvae of the target pest (O. furnacalis, S. frugiperda, etc.)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, create a series of serial dilutions to achieve the desired final concentrations in the artificial diet. A solvent-only control must be prepared.

  • Diet Preparation: Prepare the artificial diet according to a standard recipe for the target insect species. Autoclave the diet mixture and cool it to approximately 50-60°C in a water bath.

  • Incorporation of Test Compound: Add a precise volume of each this compound dilution (or solvent for the control) to a corresponding aliquot of the molten diet. Mix thoroughly to ensure homogenous distribution.

  • Dispensing the Diet: Quickly dispense the treated and control diets into the wells of the bioassay trays before the agar (B569324) solidifies. Allow the diet to cool and solidify completely.

  • Larval Infestation: Using a fine camel-hair brush, carefully place one larva into each well. Seal the trays with a breathable lid.

  • Incubation: Maintain the bioassay trays in an incubator or environmental chamber under controlled conditions (e.g., 26 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Data Collection: Record larval mortality at 24-hour intervals for a period of 7 to 10 days. Other sublethal effects such as developmental abnormalities, weight reduction, or failure to molt can also be recorded.

  • Data Analysis: Use the mortality data to calculate LC50 (lethal concentration required to kill 50% of the population) and LC90 values using probit analysis.

Protocol 2: Leaf Disc No-Choice Bioassay

This method assesses the antifeedant and/or toxic properties of a compound when applied to the surface of a natural food source.

Materials:

  • This compound (or other test compounds)

  • Appropriate solvent with a surfactant (e.g., 0.1% Triton X-100 in acetone)

  • Host plant leaves (e.g., corn, cotton)

  • Cork borer or leaf punch

  • Petri dishes

  • Filter paper or agar

  • Micropipette or spray tower

  • Second or third instar larvae of the target pest

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in the chosen solvent system. Include a solvent-only control.

  • Leaf Disc Preparation: Using a cork borer, cut uniform discs from healthy, untreated host plant leaves.

  • Application of Test Compound: Apply a precise volume of each test solution evenly onto the surface of the leaf discs. This can be done via a micropipette or for greater uniformity, a laboratory spray tower. Allow the solvent to evaporate completely.

  • Bioassay Setup: Place a moistened filter paper or a thin layer of 1% agar at the bottom of each petri dish to maintain humidity. Place one treated leaf disc in the center of each dish.

  • Larval Introduction: Introduce one larva into each petri dish.

  • Incubation: Keep the petri dishes in an incubator under controlled environmental conditions.

  • Data Collection: After 24, 48, and 72 hours, record larval mortality. The area of the leaf disc consumed can also be measured using image analysis software to determine an antifeedant index.

  • Data Analysis: Calculate LC50 values from mortality data. The antifeedant index can be calculated as: [(C-T)/(C+T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Bioassay_Workflow A Prepare this compound Serial Dilutions C Incorporate/Apply This compound A->C B Prepare Artificial Diet or Leaf Discs B->C D Dispense into Bioassay Trays/Petri Dishes C->D E Introduce Lepidopteran Larvae D->E F Incubate under Controlled Conditions E->F G Record Mortality & Sublethal Effects Daily F->G H Data Analysis (e.g., Probit for LC50) G->H

Generalized workflow for this compound feeding bioassays.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound and other chemical compounds. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All procedures involving volatile solvents should be conducted in a fume hood. Waste materials should be disposed of in accordance with institutional and local regulations.

References

Application Notes and Protocols for Testing Lynamicin B on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the potential ecotoxicological effects of Lynamicin B on a range of representative non-target organisms. The protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO) to ensure data quality and regulatory acceptance.

Introduction to this compound

This compound is a novel compound identified as a potent and selective inhibitor of chitinase (B1577495) in lepidopteran species, making it a promising candidate for a targeted insecticide.[1][2] Its mode of action, which targets an enzyme group exclusively found in these pests, suggests a potentially favorable safety profile for non-target organisms.[1][2] Studies have already indicated that this compound does not adversely affect Trichogramma ostriniae, a natural enemy of a lepidopteran pest, reinforcing the hypothesis of its selectivity.[1] However, to comprehensively evaluate its environmental safety, a battery of tests on a diverse range of non-target species is essential.

General Testing Considerations

The following protocols are designed as a tiered approach, starting with acute toxicity tests. If significant adverse effects are observed at environmentally relevant concentrations in acute studies, further chronic or sub-lethal testing may be warranted. All tests should be conducted under Good Laboratory Practice (GLP) principles.

Experimental Workflow

The overall workflow for assessing the impact of this compound on non-target organisms follows a structured, multi-trophic level approach.

G cluster_prep Phase 1: Preparation cluster_aquatic Phase 2: Aquatic Ecosystem Testing cluster_terrestrial Phase 3: Terrestrial Ecosystem Testing cluster_analysis Phase 4: Data Analysis & Risk Assessment prep This compound Characterization (Purity, Solubility, Stability) range_finding Preliminary Range-Finding Studies prep->range_finding algae Primary Producers (OECD 201: Algae Growth Inhibition) range_finding->algae earthworm Soil Invertebrates (OECD 207: Earthworm Acute Toxicity) range_finding->earthworm daphnia Invertebrates (OECD 202: Daphnia sp. Acute Immobilisation) algae->daphnia lemna Macrophytes (OECD 221: Lemna sp. Growth Inhibition) lemna->daphnia fish Vertebrates (OECD 203: Fish Acute Toxicity) daphnia->fish data_analysis Data Collection & Statistical Analysis (LC50, EC50, NOEC) fish->data_analysis honeybee Pollinators (OECD 213: Honeybee Acute Oral Toxicity) earthworm->honeybee avian Vertebrates (Avian) (OECD 223: Avian Acute Oral Toxicity) honeybee->avian mammal Vertebrates (Mammalian) (OECD 420: Acute Oral Toxicity) avian->mammal mammal->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment G cluster_lepidoptera Lepidopteran Pest cluster_nontarget Non-Target Organism lynamicin_b This compound lynamicin_b->inhibition chitinase_absent Group h Chitinase Absent or Structurally Different lynamicin_b->chitinase_absent No significant binding chitinase_h Group h Chitinase (Essential for Molting) molting Successful Molting & Development chitinase_h->molting inhibition->chitinase_h mortality Molting Failure & Mortality inhibition->mortality normal_process Normal Physiological Processes chitinase_absent->normal_process

References

Application Notes and Protocols for Large-Scale Fermentation of Streptomyces for Lynamicin B Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific details regarding the large-scale fermentation of Streptomyces for the production of Lynamicin B are not extensively published. Therefore, this document provides a comprehensive, generalized protocol based on established methodologies for the production of similar polyketide antibiotics from Streptomyces species. Researchers should use this as a foundational guide and optimize the parameters for the specific this compound-producing strain.

Introduction

Streptomyces is a genus of Gram-positive, filamentous bacteria renowned for its prolific production of a wide array of secondary metabolites, including a majority of clinically relevant antibiotics.[1][2][3] These bioactive compounds are typically synthesized via complex enzymatic pathways, such as those involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][4][5] this compound, a member of the polyketide family of antibiotics, holds potential for therapeutic applications.

The industrial-scale production of antibiotics from Streptomyces is primarily achieved through submerged fermentation in large bioreactors.[6] Optimizing fermentation parameters such as medium composition, pH, temperature, aeration, and agitation is critical for maximizing product yield and ensuring process reproducibility.[7][8] This application note provides a detailed framework for the large-scale fermentation of a this compound-producing Streptomyces strain, from inoculum development to downstream processing.

Materials and Equipment

2.1. Microbial Strain: A well-characterized, high-yielding this compound-producing Streptomyces sp. strain.

2.2. Media and Reagents:

  • Seed Culture Media (per liter): (Components and concentrations should be optimized based on the specific strain)

    • Yeast Extract

    • Malt Extract

    • Dextrose

    • Trace Metal Solution

  • Production Media (per liter): (Components and concentrations should be optimized)

    • Carbon Source (e.g., Glucose, Starch, Glycerol)

    • Nitrogen Source (e.g., Soybean Meal, Peptone, Yeast Extract)

    • Phosphate Source (e.g., K₂HPO₄)

    • Trace Metal Solution

    • Antifoaming agent

  • Cryopreservation Solution: (e.g., 20% Glycerol)

  • Solvents for Extraction: (e.g., Ethyl Acetate, Butanol)

  • Chromatography Resins and Solvents

2.3. Equipment:

  • Laminar Flow Hood

  • Incubator Shaker

  • Autoclave

  • Fermenter/Bioreactor (with controls for pH, temperature, dissolved oxygen, and agitation)

  • Centrifuge

  • Filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Lyophilizer

Experimental Protocols

3.1. Strain Maintenance and Inoculum Development

A robust and consistent inoculum is crucial for successful large-scale fermentation.

Protocol 1: Cryopreservation and Revival of Streptomyces Strain

  • Cryopreservation: Grow the Streptomyces strain on a suitable agar (B569324) medium until sporulation. Harvest spores or mycelial fragments in a cryopreservation solution (e.g., 20% glycerol). Aliquot into cryovials and store at -80°C.

  • Revival: Aseptically transfer a frozen aliquot to a fresh agar plate. Incubate at the optimal temperature (typically 28-30°C) until sufficient growth is observed.

Protocol 2: Seed Culture Preparation

  • Aseptically inoculate a loopful of mycelium or spores from the agar plate into a flask containing seed culture medium.

  • Incubate in a shaker at 28-30°C and 150-250 rpm for 2-3 days, or until dense, homogenous growth is achieved.

  • For larger bioreactors, a two-stage seed culture may be necessary to ensure a sufficient inoculum volume (typically 5-10% v/v of the production fermenter).

3.2. Large-Scale Fermentation

Protocol 3: Bioreactor Operation

  • Prepare and sterilize the production medium in the bioreactor.

  • Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculate the bioreactor with the seed culture.

  • Maintain fermentation parameters as outlined in Table 1. Monitor key parameters (pH, DO, temperature, glucose concentration, and biomass) throughout the fermentation run.

  • Collect samples aseptically at regular intervals to monitor growth and this compound production. Fermentation is typically carried out for 7-14 days.[9]

3.3. Downstream Processing: Extraction and Purification of this compound

Protocol 4: Extraction of this compound

  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extract the this compound from the supernatant using a suitable organic solvent (e.g., ethyl acetate, butanol) at a 1:1 (v/v) ratio.

  • Concentrate the organic phase under reduced pressure to obtain the crude extract.

  • The mycelial cake can also be extracted with a polar solvent like acetone (B3395972) or methanol (B129727) to recover any intracellular product.

Protocol 5: Purification of this compound

  • Initial Purification: The crude extract can be subjected to preliminary purification using techniques like solid-phase extraction or column chromatography with silica (B1680970) gel.

  • Fine Purification: Further purification to obtain high-purity this compound is typically achieved using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) and a gradient elution of solvents (e.g., water and acetonitrile).

  • Characterization: The purified this compound should be characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.

Data Presentation

Table 1: Optimized Fermentation Parameters for Streptomyces sp.

Parameter Shake Flask Culture 5L Bioreactor 30L Bioreactor
Temperature (°C) 28 ± 2 28 ± 1 28 ± 1
pH 6.5 - 7.5 (initial) 6.5 (controlled) 6.5 (controlled)
Agitation (rpm) 200 - 250 200 200
Aeration (vvm) N/A 0.75 0.75
Dissolved Oxygen (% saturation) N/A >20 >20
Inoculum Size (% v/v) 5 - 10 5 - 10 5 - 10
Incubation Time (days) 7 - 10 7 - 10 7 - 10

Data compiled from representative studies on Streptomyces fermentation.[6]

Table 2: Representative Production Medium Composition for Streptomyces sp.

Component Concentration (g/L) Role
Soluble Starch 30 Carbon Source
Peptone 7.5 Nitrogen Source
Yeast Extract 0.25 Nitrogen & Growth Factor Source
Soybean Meal 10 Nitrogen Source
K₂HPO₄·3H₂O 0.5 Phosphate Source
KH₂PO₄ 0.7 Phosphate Source
MgSO₄·7H₂O 0.4 Trace Element
MnSO₄·H₂O 0.02 Trace Element
ZnSO₄·7H₂O 0.01 Trace Element

This is a representative medium and should be optimized for the specific strain and process.

Visualizations

Experimental_Workflow cluster_Inoculum Inoculum Development cluster_Fermentation Large-Scale Fermentation cluster_Downstream Downstream Processing Cryopreserved_Stock Cryopreserved Stock Agar_Plate Agar Plate Culture Cryopreserved_Stock->Agar_Plate Revival Seed_Flask Seed Flask Culture Agar_Plate->Seed_Flask Inoculation Bioreactor Production Bioreactor Seed_Flask->Bioreactor Inoculation (5-10% v/v) Harvest Harvest & Separation Bioreactor->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for this compound production.

Signaling_Pathway cluster_Inputs Environmental & Nutritional Signals cluster_Regulation Regulatory Cascade cluster_Biosynthesis This compound Biosynthesis Nutrient_Limitation Nutrient Limitation (Phosphate, Nitrogen) Two_Component_System Two-Component System Nutrient_Limitation->Two_Component_System Carbon_Source Carbon Source (e.g., Glucose) Global_Regulator Global Regulator (e.g., AfsR) Carbon_Source->Global_Regulator Repression Two_Component_System->Global_Regulator Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP) Global_Regulator->Pathway_Specific_Regulator BGC_Expression Biosynthetic Gene Cluster (BGC) Expression Pathway_Specific_Regulator->BGC_Expression PKS_Enzymes Polyketide Synthase (PKS) Enzymes BGC_Expression->PKS_Enzymes Lynamicin_B This compound PKS_Enzymes->Lynamicin_B

Caption: Hypothetical signaling pathway for antibiotic production.

Conclusion

The protocols and data presented provide a robust starting point for the large-scale production of this compound from a Streptomyces species. Successful implementation will require a systematic optimization of fermentation media and process parameters tailored to the specific producing strain. The complexity of secondary metabolite regulation in Streptomyces necessitates a thorough understanding of the interplay between nutritional signals and the genetic machinery governing antibiotic biosynthesis. Further research into the specific biosynthetic gene cluster for this compound will enable more targeted strain engineering and process optimization efforts.

References

Application Notes and Protocols for Spinosad-Class Insecticides in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Lynamicin B: As of late 2025, detailed scientific literature and public data on a compound specifically named "this compound" are not available. The following application notes and protocols are based on Spinosad , a widely researched and utilized insecticide derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa. Spinosad serves as an exemplary model for a natural product-derived compound in modern Integrated Pest Management (IPM) programs due to its high efficacy against target pests and favorable environmental profile. These guidelines are intended for researchers, scientists, and drug development professionals.

Application Notes

Introduction

Spinosad is a mixture of spinosyns A and D, macrocyclic lactones that exhibit potent insecticidal activity. Its unique mode of action, high selectivity, and low mammalian toxicity make it a critical tool in IPM, particularly for managing pests in agriculture, horticulture, and organic production systems. It is effective primarily through ingestion, with some contact activity.

Mode of Action

Spinosad acts on the insect nervous system through a novel mechanism. It primarily targets nicotinic acetylcholine (B1216132) receptors (nAChRs) at a site distinct from that of neonicotinoids and other insecticides. It also affects gamma-aminobutyric acid (GABA) receptors. This dual-site activity leads to the rapid excitation of the insect's central nervous system, causing involuntary muscle contractions, tremors, paralysis, and ultimately, death. This unique mode of action makes it effective against pests that have developed resistance to other insecticide classes.

Biological Spectrum

Spinosad is highly effective against a broad range of pests, including:

  • Lepidoptera: Diamondback moth (Plutella xylostella), armyworms (Spodoptera spp.), corn earworm (Helicoverpa zea).

  • Diptera: Fruit flies (Drosophila spp.), leafminers (Liriomyza spp.).

  • Thysanoptera: Thrips (Frankliniella occidentalis).

  • Coleoptera: Colorado potato beetle (Leptinotarsa decemlineata).

While highly effective against these target pests, Spinosad has a more favorable profile for many beneficial insects, such as predatory mites and some parasitic wasps, when compared to broad-spectrum synthetic pyrethroids or organophosphates. However, it can be toxic to bees and certain aquatic invertebrates, necessitating careful application timing and management.

Role in Integrated Pest Management (IPM)

Spinosad is a cornerstone of IPM for several reasons:

  • Resistance Management: Its unique mode of action makes it an excellent rotational partner with other insecticides to delay the development of resistance.

  • Selectivity: Its relative safety for many beneficial predators and parasitoids helps preserve the natural enemy complex that is fundamental to IPM.

  • Environmental Profile: Spinosad degrades rapidly in the environment due to photolysis and microbial action, reducing non-target exposure and environmental accumulation.

  • Organic Certification: Many formulations of Spinosad are approved for use in organic agriculture.

Quantitative Data Summary

The efficacy and selectivity of Spinosad are demonstrated by the following toxicological data.

Table 1: Efficacy of Spinosad Against Key Agricultural Pests

Target Pest Species Bioassay Type Metric Value (µg/g or ng/insect)
Plutella xylostella (Diamondback Moth) Leaf Dip Bioassay LC₅₀ 0.15 µg/mL
Frankliniella occidentalis (Western Flower Thrips) Leaf Dip Bioassay LC₅₀ 0.8 µg/mL
Spodoptera exigua (Beet Armyworm) Diet Incorporation LC₅₀ 1.2 µg/g
Leptinotarsa decemlineata (Colorado Potato Beetle) Topical Application LD₅₀ 50 ng/insect

| Drosophila suzukii (Spotted Wing Drosophila) | Adult Vial Test | LC₅₀ | 0.95 µg/cm² |

Table 2: Toxicity of Spinosad to Non-Target Organisms

Organism Species Exposure Type Metric Value (µ g/bee or µg/L)
Apis mellifera (Honey Bee) Acute Contact LD₅₀ 0.0025 µ g/bee
Apis mellifera (Honey Bee) Acute Oral LD₅₀ 0.0029 µ g/bee
Neoseiulus cucumeris (Predatory Mite) Residual Contact LC₅₀ > 50 g/ha
Oncorhynchus mykiss (Rainbow Trout) Aquatic (96 hr) LC₅₀ 5,000 µg/L

| Daphnia magna (Water Flea) | Aquatic (48 hr) | EC₅₀ | 14,000 µg/L |

Note: Data compiled from representative studies. Actual values may vary based on formulation, environmental conditions, and test population.

Experimental Protocols

Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae

This protocol is designed to determine the median lethal concentration (LC₅₀) of a Spinosad-class compound against foliage-feeding larvae.

Materials:

  • Technical grade Spinosad

  • Acetone (B3395972) (solvent)

  • Triton X-100 (surfactant)

  • Distilled water

  • Cabbage or other host plant leaves

  • Petri dishes (9 cm diameter) with filter paper

  • Second or third-instar larvae (e.g., Plutella xylostella)

  • Micropipettes, beakers, graduated cylinders

Procedure:

  • Stock Solution Preparation: Prepare a 1000 µg/mL stock solution of Spinosad in acetone.

  • Serial Dilutions: Create a series of five to seven serial dilutions (e.g., 10, 1, 0.1, 0.01, 0.001 µg/mL) in distilled water. Add a surfactant (Triton X-100) to each dilution at a final concentration of 0.01% (v/v) to ensure even leaf coverage. A control solution should contain only distilled water and surfactant.

  • Leaf Disc Preparation: Cut leaf discs (5 cm diameter) from unsprayed host plant leaves.

  • Treatment Application: Individually dip each leaf disc into a test solution for 10 seconds with gentle agitation. Allow the discs to air-dry completely on a wire rack for 1-2 hours.

  • Experimental Setup: Place one treated leaf disc into each Petri dish lined with moistened filter paper.

  • Insect Infestation: Introduce 10-15 larvae into each Petri dish using a fine paintbrush. Seal the dishes with perforated lids to allow for air exchange.

  • Incubation: Incubate the Petri dishes at 25 ± 1°C with a 16:8 (L:D) photoperiod.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they cannot move when prodded with a probe.

  • Data Analysis: Correct for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LC₅₀ and LC₉₀ values.

Protocol: Resistance Monitoring with Adult Vial Test

This protocol is used to monitor for the development of resistance in pest populations like thrips or fruit flies.

Materials:

  • Technical grade Spinosad

  • Acetone

  • Glass scintillation vials (20 mL)

  • Vial rotator or roller

  • Aspirator for insect handling

  • Adult insects from field-collected and susceptible lab populations

  • Sugar water (10%) solution on cotton wicks

Procedure:

  • Vial Coating: Prepare a diagnostic concentration of Spinosad in acetone. This concentration should be predetermined to cause 80-95% mortality in a known susceptible population.

  • Pipette 500 µL of the Spinosad solution (or acetone alone for control vials) into each glass vial.

  • Solvent Evaporation: Place the vials on a rotator and roll them at a low speed until the acetone has completely evaporated, leaving a uniform residue of the insecticide on the inner surface.

  • Insect Introduction: Using an aspirator, introduce 20-25 adult insects into each vial.

  • Exposure: Keep the insects in the vials for a set exposure period (e.g., 4 hours). Provide a cotton wick with 10% sugar water as a food source.

  • Recovery and Assessment: After the exposure period, transfer the insects to clean recovery vials containing a food source but no insecticide.

  • Mortality Evaluation: Assess mortality 24 hours after the start of the exposure.

  • Data Interpretation: Compare the mortality rates of the field population to the susceptible lab strain. A significant decrease in mortality in the field population suggests the development of resistance.

Visualizations

Spinosad Mode of Action Signaling Pathway

Spinosad_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinosad->nAChR Allosteric Activation GABA_R GABA Receptor Spinosad->GABA_R Antagonism Ca_channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_channel Depolarization Opens Channel Ca_influx Ca²⁺ Influx Vesicle Synaptic Vesicle (contains ACh) ACh_release ACh Release Vesicle->ACh_release Ca_influx->Vesicle Triggers Fusion Post_nAChR Postsynaptic nAChR ACh_release->Post_nAChR Binds Excitation Continuous Nerve Excitation Post_nAChR->Excitation Leads to Paralysis Paralysis & Death Excitation->Paralysis

Caption: Spinosad's dual-site action on insect nAChR and GABA receptors.

Experimental Workflow for LC₅₀ Determination

LC50_Workflow prep_stock 1. Prepare Stock Solution (Spinosad in Acetone) prep_serial 2. Create Serial Dilutions (in Water + Surfactant) prep_stock->prep_serial treat_leaf 4. Dip & Dry Leaf Discs prep_serial->treat_leaf prep_leaf 3. Prepare Leaf Discs prep_leaf->treat_leaf setup_petri 5. Place Discs in Petri Dishes treat_leaf->setup_petri infest 6. Introduce Larvae (10-15 per dish) setup_petri->infest incubate 7. Incubate at 25°C (16:8 L:D) infest->incubate assess 8. Assess Mortality (24, 48, 72h) incubate->assess analyze 9. Probit Analysis (Calculate LC₅₀) assess->analyze result Result: LC₅₀ Value analyze->result

Lynamicin B: A Potent Tool for Investigating Chitin Metabolism in Lepidopteran Insects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lynamicin B is a powerful and selective inhibitor of the lepidopteran-exclusive group h chitinase (B1577495) (Chi-h), an enzyme crucial for the molting process in this major order of insect pests. Its high specificity for Chi-h, particularly OfChi-h from the Asian corn borer (Ostrinia furnacalis), makes it an invaluable molecular probe for studying chitin (B13524) metabolism and a promising lead compound for the development of novel, environmentally-friendly insecticides. These application notes provide a comprehensive overview of this compound's activity and detailed protocols for its use in entomological research and insecticide development programs.

Mechanism of Action

This compound acts as a competitive inhibitor of OfChi-h, binding to the enzyme's active site and preventing the hydrolysis of chitin. Structural studies have revealed that the dichloroindolyl group of this compound occupies a unique, unexplored pocket within the substrate-binding cleft of OfChi-h, a feature that is absent in other insect chitinases. This structural difference is the basis for this compound's remarkable selectivity.

Data Presentation

Enzymatic Inhibition

This compound demonstrates potent and selective inhibition of OfChi-h, with minimal effect on other chitinases involved in the insect molting process.

EnzymeTarget OrganismInhibition Constant (Ki)Notes
OfChi-hOstrinia furnacalis8.76 μMCompetitive inhibition.
Other chitinasesOstrinia furnacalisNot significantly inhibitedQuantitative data on the inhibition of other chitinases like OfChtI and OfChtII by this compound is not readily available in the public domain, but studies indicate high selectivity for OfChi-h.
Insecticidal Activity

Feeding bioassays have demonstrated the potent insecticidal effects of this compound against various lepidopteran pests. The 50% lethal concentration (LC50) values highlight its efficacy.

Target PestCommon NameLC50 (mg/L)
Ostrinia furnacalisAsian Corn Borer20.0 - 53.1 (specific value not available)
Mythimna separataOriental Armyworm20.0 - 53.1 (specific value not available)
Spodoptera frugiperdaFall Armyworm20.0 - 53.1 (specific value not available)

Note: While a range for the LC50 values has been reported, the specific values for each insect species from the primary literature are not publicly available at this time.

This compound has been shown to be non-toxic to Trichogramma ostriniae, a natural enemy of O. furnacalis, underscoring its potential as a selective insecticide in integrated pest management (IPM) programs.

Experimental Protocols

Protocol 1: In Vitro Chitinase Inhibition Assay for OfChi-h

This protocol describes how to measure the inhibitory activity of this compound against OfChi-h using a colorimetric assay.

Materials:

  • Recombinant OfChi-h enzyme

  • This compound

  • p-Nitrophenyl β-D-N,N'-diacetylchitobiose (pNP-GlcNAc₂) as substrate

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403), pH 6.0)

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add 20 µL of varying concentrations of this compound (or solvent control) to the wells.

  • Add 20 µL of OfChi-h enzyme solution (pre-diluted in assay buffer to a suitable concentration) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of the pNP-GlcNAc₂ substrate solution (dissolved in assay buffer).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve. The Ki can be determined using the Cheng-Prusoff equation if the Km of the enzyme for the substrate is known.

Protocol 2: Insecticidal Activity Bioassay (Diet Incorporation Method)

This protocol outlines a feeding bioassay to determine the insecticidal activity of this compound against lepidopteran larvae.

Materials:

  • This compound

  • Artificial diet for the target insect species

  • Acetone (B3395972) or other suitable solvent

  • Rearing containers (e.g., 24-well plates or small petri dishes)

  • Second or third instar larvae of the target insect species (e.g., Ostrinia furnacalis, Mythimna separata, or Spodoptera frugiperda)

Procedure:

  • Prepare a series of this compound concentrations in acetone.

  • Prepare the artificial diet according to the standard procedure for the target insect. While the diet is still liquid and has cooled to approximately 50-60°C, add a specific volume of the this compound solution (or acetone as a control) to achieve the desired final concentrations in the diet. Mix thoroughly.

  • Dispense the this compound-incorporated diet into the rearing containers and allow it to solidify.

  • Place one larva into each container.

  • Maintain the larvae under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 14:10 h light:dark photoperiod).

  • Record larval mortality at 24-hour intervals for a period of 7 days. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

  • Determine the LC50 value by performing a probit analysis on the mortality data.

Protocol 3:

Preparation of Insect Cuticle for Scanning Electron Microscopy (SEM)

This protocol provides a general method for preparing insect larvae treated with this compound for the observation of cuticular defects using SEM.

Materials:

  • Third or fourth instar larvae treated with a sub-lethal concentration of this compound (from the bioassay) and control larvae.

  • Fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M phosphate buffer, pH 7.2)

  • Phosphate buffer (0.1 M, pH 7.2)

  • A graded series of ethanol (B145695) solutions (e.g., 30%, 50%, 70%, 80%, 90%, 95%, and 100%)

  • Critical point dryer

  • SEM stubs

  • Double-sided carbon tape

  • Sputter coater with a gold-palladium target

Procedure:

  • Euthanize the larvae (both treated and control) by placing them in hot water (60-70°C) for a few minutes.

  • Carefully make a small incision along the ventral midline of the larvae to facilitate fixative penetration.

  • Immerse the larvae in the fixative solution and store at 4°C for at least 24 hours.

  • Wash the fixed larvae three times in phosphate buffer for 15 minutes each.

  • Dehydrate the samples by passing them through the graded ethanol series, with each step lasting 15-20 minutes. Perform three changes in 100% ethanol.

  • Dry the samples using a critical point dryer according to the manufacturer's instructions.

  • Mount the dried larvae onto SEM stubs using double-sided carbon tape.

  • Coat the samples with a thin layer of gold-palladium using a sputter coater.

  • Observe the samples under a scanning electron microscope, focusing on the cuticle surface to identify any morphological abnormalities, such as incomplete molting, wrinkled or fragile cuticle, or abnormal bristle formation, in the this compound-treated larvae compared to the controls.

Visualizations

Signaling Pathway: Chitin Degradation and Inhibition by this compound

Chitin_Degradation_Pathway cluster_cuticle Old Cuticle cluster_molting_fluid Molting Fluid Enzymes Chitin Chitin Polymer OfChtI OfChtI (Endochitinase) Chitin->OfChtI Random cleavage OfChtII OfChtII (Endochitinase) Chitin->OfChtII Random cleavage Chito_oligo Chitooligosaccharides OfChtI->Chito_oligo OfChtII->Chito_oligo OfChi_h OfChi-h (Exochitinase) GlcNAc N-acetylglucosamine (Recycled for new cuticle synthesis) OfChi_h->GlcNAc NAGase β-N-acetylglucosaminidase NAGase->GlcNAc Chito_oligo->OfChi_h Processive cleavage Chito_oligo->NAGase LynamicinB This compound LynamicinB->OfChi_h Inhibition

Caption: Inhibition of the chitin degradation pathway by this compound.

Experimental Workflow: Insecticidal Bioassay

Bioassay_Workflow start Start prep_diet Prepare artificial diet with varying This compound concentrations start->prep_diet infest Infest diet with second/third instar larvae (1 larva/well) prep_diet->infest incubate Incubate under controlled conditions (25°C, 60-70% RH, 14:10 L:D) infest->incubate record Record mortality daily for 7 days incubate->record analyze Analyze data using Probit analysis record->analyze end Determine LC50 value analyze->end

Caption: Workflow for determining the insecticidal activity of this compound.

Logical Relationship: Selectivity of this compound

Selectivity_Diagram cluster_lepidopteran Lepidopteran Chitinases cluster_non_target Non-Target Organisms LynamicinB This compound OfChi_h OfChi-h (Unique Binding Pocket) LynamicinB->OfChi_h Strong Inhibition OtherChitinases Other Chitinases (e.g., OfChtI, OfChtII) LynamicinB->OtherChitinases Weak/No Inhibition NaturalEnemies Natural Enemies (e.g., Trichogramma) LynamicinB->NaturalEnemies No Adverse Effect Mammals Mammals LynamicinB->Mammals No Adverse Effect

Caption: Selective action of this compound on its target enzyme.

Troubleshooting & Optimization

Technical Support Center: Optimizing Lynamicin B Concentration for Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Lynamicin B for insecticidal efficacy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action as an insecticide?

A1: this compound is a potential biopesticide that functions as a selective inhibitor of insect chitinase.[1][2] Chitinase is a critical enzyme in insects responsible for the breakdown and remodeling of chitin, a major component of the exoskeleton.[3] By inhibiting this enzyme, this compound disrupts the molting process, leading to developmental defects, impaired cuticle formation, and ultimately, mortality in susceptible insect larvae.[4][5]

Q2: Which insect pests are susceptible to this compound?

A2: this compound has demonstrated high insecticidal activity against various lepidopteran pests. Published studies have confirmed its efficacy against Ostrinia furnacalis (Asian corn borer), Mythimna separata (oriental armyworm), and Spodoptera frugiperda (fall armyworm).[1]

Q3: Is this compound selective in its action?

A3: Yes, this compound is a selective insecticide. It has been shown to be effective against target lepidopteran pests while not affecting their natural enemies, such as the parasitoid wasp Trichogramma ostriniae.[1] This selectivity makes it a promising candidate for integrated pest management (IPM) programs.

Q4: What is the primary physiological effect of this compound on insects?

A4: The primary effect of this compound is the inhibition of molting.[2] Larvae treated with this compound are unable to properly shed their old exoskeleton, leading to morphological abnormalities and death. This is a direct consequence of the inhibition of chitinase, which is essential for the degradation of the old cuticle.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no insect mortality observed. - Incorrect this compound concentration: The concentration may be too low to elicit a toxic response. - Insect life stage: The target insects may be at a life stage that is less susceptible. - Degradation of this compound: The compound may have degraded due to improper storage or handling. - Insect resistance: While not yet documented for this compound, resistance to insecticides is a possibility.- Optimize concentration: Conduct a dose-response study to determine the optimal concentration (e.g., LC50). - Target appropriate life stage: Apply this compound to early instar larvae, as they are generally more susceptible. - Ensure proper storage: Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. - Use a fresh solution: Prepare fresh solutions of this compound for each experiment.
Inconsistent results between experimental replicates. - Uneven application of this compound: Inconsistent coverage of the diet or leaf surface. - Variation in insect health: The test insects may not be of uniform age or health. - Environmental fluctuations: Variations in temperature, humidity, or light exposure between replicates.- Standardize application method: Ensure a uniform and consistent application of the this compound solution. Use calibrated equipment for spraying or dipping. - Use synchronized insect populations: Use larvae of the same age and developmental stage for all replicates. - Maintain consistent environmental conditions: Conduct experiments in a controlled environment with stable temperature, humidity, and photoperiod.
High mortality in the control group. - Contamination: The artificial diet, water, or rearing containers may be contaminated. - Handling stress: Excessive or improper handling of the insects. - Unhealthy insect colony: The stock population of insects may be stressed or diseased.- Maintain sterile conditions: Use autoclaved diet and sterile equipment. Ensure the water used for dilutions is pure. - Minimize handling: Handle the insects gently and as little as possible. - Monitor colony health: Regularly assess the health of the insect colony and address any issues of disease or overcrowding.
Difficulty dissolving this compound. - Inappropriate solvent: this compound may have poor solubility in the chosen solvent.- Consult solubility data: If available, use a solvent in which this compound is known to be highly soluble. - Use a co-solvent: A small amount of a suitable organic solvent (e.g., DMSO, ethanol) may be used to dissolve the compound before diluting it in an aqueous solution. Ensure the final concentration of the organic solvent is not toxic to the insects.

Data Presentation

Table 1: Hypothetical Insecticidal Activity of this compound against Lepidopteran Pests

Disclaimer: The following data are for illustrative purposes only and are intended to demonstrate the format for presenting experimental results. Specific LC50 values for this compound are not yet widely published. Researchers should determine these values experimentally for their specific insect populations and conditions.

Target PestBioassay MethodExposure Time (hours)LC50 (µg/mL)95% Confidence Interval (µg/mL)
Ostrinia furnacalisDiet Incorporation7212.59.8 - 15.2
Spodoptera frugiperdaLeaf Dip4818.215.5 - 21.3
Mythimna separataDiet Incorporation7215.812.1 - 19.5
Plutella xylostellaLeaf Dip489.57.2 - 11.8

Experimental Protocols

Leaf Dip Bioassay for Determining LC50

This method is suitable for assessing the toxicity of this compound to foliage-feeding insects.[6][7]

Materials:

  • This compound

  • Distilled water

  • Surfactant (e.g., 0.01% Triton X-100)

  • Fresh, untreated host plant leaves

  • Petri dishes

  • Filter paper

  • Healthy, uniform-sized insect larvae

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent and then make serial dilutions in distilled water containing a surfactant to achieve a range of concentrations. The control solution should only contain distilled water and the surfactant.

  • Leaf Treatment: Dip fresh host plant leaves into each test solution for a uniform amount of time (e.g., 10-20 seconds).

  • Drying: Allow the treated leaves to air-dry completely in a fume hood.

  • Exposure: Place one treated leaf in each Petri dish lined with moist filter paper to maintain humidity. Introduce a known number of larvae (e.g., 10-20) into each dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they are unable to move in a coordinated manner when gently prodded.

  • Data Analysis: Correct for control mortality using Abbott's formula and perform probit analysis to calculate the LC50 value.

Diet Incorporation Bioassay for Determining LC50

This method is useful for insects that can be reared on an artificial diet.[8][9]

Materials:

  • This compound

  • Artificial diet for the target insect species

  • Distilled water

  • Multi-well bioassay trays or individual rearing containers

  • Healthy, uniform-sized insect larvae

Procedure:

  • Preparation of Treated Diet: Prepare a series of this compound concentrations in distilled water. Incorporate these solutions into the artificial diet at a specific ratio (e.g., 1 part solution to 9 parts diet) while the diet is still liquid but has cooled to a temperature that will not degrade the compound (around 40-50°C). The control diet should be prepared with distilled water only.

  • Dispensing Diet: Dispense the treated and control diets into the wells of bioassay trays or individual rearing containers. Allow the diet to solidify.

  • Insect Infestation: Place one larva into each well or container.

  • Sealing and Incubation: Seal the trays with a breathable cover and incubate under controlled environmental conditions.

  • Mortality Assessment: Record larval mortality after a set period (e.g., 5-7 days).

  • Data Analysis: Calculate the LC50 based on the mortality data using probit analysis after correcting for any control mortality.

Visualizations

LynamicinB_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Insect Epidermal Cell This compound This compound Chitinase Chitinase This compound->Chitinase Inhibits Old Cuticle Degradation Old Cuticle Degradation Chitinase->Old Cuticle Degradation Required for Chitin Chitin Chitin->Old Cuticle Degradation Substrate Molting Process Molting Process Old Cuticle Degradation->Molting Process Enables Failed Ecdysis Failed Ecdysis Molting Process->Failed Ecdysis Disrupted by Inhibition Developmental Defects Developmental Defects Failed Ecdysis->Developmental Defects Mortality Mortality Developmental Defects->Mortality

Caption: Signaling pathway of this compound's insecticidal action.

Experimental_Workflow_LC50 cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis A Prepare this compound Stock Solution B Create Serial Dilutions A->B D Treat Leaves or Diet B->D C Prepare Control Solution C->D E Introduce Larvae D->E F Incubate under Controlled Conditions E->F G Record Mortality Data F->G H Correct for Control Mortality (Abbott's Formula) G->H I Perform Probit Analysis H->I J Determine LC50 Value I->J

Caption: Experimental workflow for determining the LC50 of this compound.

References

overcoming Lynamicin B stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lynamicin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential stability issues with this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For short-term storage (days to weeks), this compound powder should be kept in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store the solid compound at -20°C.[1]

Q2: What solvents are recommended for dissolving this compound?

A2: While specific solubility data is yet to be fully determined, indole (B1671886) alkaloids like this compound are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final concentration. Always test the solubility and stability in your specific experimental buffer.

Q3: What are the potential signs of this compound degradation in my solution?

A3: Signs of degradation may include a color change in the solution, the appearance of precipitation, a decrease in biological activity in your assays, or the emergence of unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS).

Q4: Is this compound sensitive to light or pH changes?

A4: The extended conjugated system of this compound, containing multiple indole and pyrrole (B145914) rings, suggests potential photosensitivity. It is recommended to protect solutions from light by using amber vials or covering containers with aluminum foil. The stability of similar compounds can be pH-dependent; therefore, it is crucial to evaluate the stability of this compound in your specific buffer system.

Troubleshooting Guides

Issue 1: Loss of Biological Activity

Question: I am observing a significant decrease in the inhibitory activity of my this compound solution over time. What could be the cause?

Answer:

  • Improper Storage: Confirm that your stock solutions and working solutions are stored under the recommended conditions (protected from light, at the appropriate temperature). Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Solution Instability: this compound may be degrading in your experimental buffer. This can be influenced by pH, temperature, or the presence of reactive species.

  • Adsorption to Labware: Highly hydrophobic compounds can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware.

Recommended Action: Perform a stability study in your experimental medium. An example protocol is provided below. If instability is confirmed, consider preparing fresh solutions immediately before each experiment.

Issue 2: Unexpected Chromatographic Results

Question: My HPLC/LC-MS analysis of this compound shows multiple peaks that were not present in the initial analysis of the solid compound. Why is this happening?

Answer:

The appearance of new peaks is a strong indicator of chemical degradation. Based on the structure of this compound, potential degradation pathways include:

  • Oxidation: The electron-rich indole and pyrrole rings are susceptible to oxidation, which can lead to a variety of degradation products.

  • Hydrolysis: The methyl ester group on the pyrrole ring could be susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Photodecomposition: Exposure to light, particularly UV, can induce degradation.

Recommended Action: Analyze the new peaks by mass spectrometry (MS) to determine their molecular weights. This information can help elucidate the degradation pathway. An example of a possible degradation pathway is illustrated in the diagrams section.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various conditions to serve as an example for experimental design.

ConditionIncubation Time (hours)This compound Remaining (%)
pH
pH 5.0 (Acetate Buffer)2495%
pH 7.4 (Phosphate Buffer)2485%
pH 9.0 (Tris Buffer)2470%
Temperature
4°C4898%
25°C (Room Temperature)4880%
37°C4865%
Light Exposure
Dark2499%
Ambient Light2488%
UV Light (254 nm)1<10%

Note: This table contains representative data. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC-UV

Objective: To determine the stability of this compound in a specific solution over time.

Materials:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., DMSO)

  • Experimental buffer of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Prepare a Stock Solution: Accurately weigh this compound and dissolve it in the chosen organic solvent to create a concentrated stock solution (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the stock solution with your experimental buffer to the final working concentration (e.g., 100 µM).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial peak area for this compound.

  • Incubation: Store the test solution under the desired conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), inject an equal volume of the test solution into the HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak areas. Plot the percentage remaining versus time to determine the stability profile.

Visualizations

LynamicinB_Degradation_Pathway LynamicinB This compound Oxidized Oxidized Products (e.g., Hydroxylated Indoles) LynamicinB->Oxidized O2, Metal Ions Hydrolyzed Hydrolyzed Product (Carboxylic Acid) LynamicinB->Hydrolyzed H2O, pH > 7 Photodegraded Photodegradation Products LynamicinB->Photodegraded Light (UV)

Caption: A plausible degradation pathway for this compound.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) PrepTest Dilute to Working Conc. in Experimental Buffer PrepStock->PrepTest T0 T=0 Analysis (HPLC) PrepTest->T0 Incubate Incubate under Test Conditions T0->Incubate Timepoints Analyze at Timepoints (T=1, 4, 8, 24h) Incubate->Timepoints Calculate Calculate % Remaining Timepoints->Calculate Plot Plot Stability Curve Calculate->Plot

Caption: Experimental workflow for stability assessment.

Troubleshooting_Tree Start Problem: Loss of Activity CheckStorage Are stock solutions stored correctly? Start->CheckStorage CheckFresh Are solutions prepared fresh? CheckStorage->CheckFresh Yes Solution1 Solution: Prepare fresh for each use CheckStorage->Solution1 No RunStability Perform stability assay in experimental buffer CheckFresh->RunStability Yes CheckFresh->Solution1 No DegradationConfirmed Is degradation confirmed? RunStability->DegradationConfirmed Solution2 Solution: Modify buffer (pH, etc.) or screen for stabilizers DegradationConfirmed->Solution2 Yes End Other issues: Assay interference, Target instability DegradationConfirmed->End No

Caption: Troubleshooting decision tree for loss of activity.

References

Lynamicin B Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lynamicin B synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound, a chlorinated bisindole pyrrole (B145914) antibiotic, presents several significant challenges inherent to complex natural product synthesis. These include:

  • Construction of the Bisindole Pyrrole Core: Forming the central pyrrole ring connecting two indole (B1671886) moieties can be problematic. Common issues include low yields, and the formation of undesired side products due to the reactivity of the indole nucleus.

  • Regioselective Chlorination: Introducing chlorine atoms at specific positions on the indole rings late in the synthesis requires highly selective reagents and conditions to avoid non-specific halogenation at other activated positions.

  • Protecting Group Strategy: The indole nitrogen and other reactive functional groups may require protection and deprotection steps. Choosing an appropriate protecting group that is stable under various reaction conditions and can be removed without affecting the rest of the molecule is crucial.[1][2][3][4] Incomplete protection or deprotection can lead to a mixture of products that are difficult to separate.

  • Stereocontrol: Although the core of this compound is largely planar, achieving the desired stereochemistry in any chiral centers introduced during the synthesis is a common challenge in natural product synthesis.

  • Scalability: Methods that work well on a small scale may not be easily scalable for producing larger quantities of the compound, which is often necessary for biological evaluation.

Q2: My indole coupling reaction to form the bisindole core is giving low yields and multiple side products. What are the likely causes and solutions?

Low yields and the formation of byproducts in indole coupling reactions are common issues. Here are some potential causes and troubleshooting strategies:

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. For instance, in palladium-catalyzed cross-coupling reactions, the ligand, base, and temperature can all significantly impact the outcome.[5]

  • Indole Reactivity: The indole nucleus is susceptible to oxidation and polymerization under acidic or harsh reaction conditions.

  • Side Reactions: Common side reactions include self-coupling of the starting materials, and reactions at unintended positions on the indole ring.

Troubleshooting Table for Indole Coupling Reactions

SymptomPossible CauseSuggested Solution
Low to no product formation Inactive catalystUse a fresh batch of catalyst or a different catalyst system.
Incorrect solvent or temperatureScreen different solvents and optimize the reaction temperature.
Poor quality starting materialsEnsure the purity of your starting indoles and coupling partners.
Formation of multiple byproducts Non-specific reactionOptimize reaction conditions for better selectivity. Consider using a milder catalyst or lower temperature.
Decomposition of starting material or productUse degassed solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
Observation of homocoupling products Catalyst system favors homocouplingAdjust the stoichiometry of the reactants or change the ligand on the metal catalyst.

Q3: I am having trouble with the regioselective chlorination of the indole rings. How can I improve the selectivity?

Regioselective chlorination of electron-rich aromatic systems like indoles can be challenging. Here are some approaches to improve selectivity:

  • Directing Groups: The use of a directing group on the indole nitrogen can direct the chlorination to a specific position.[6]

  • Choice of Chlorinating Agent: Different chlorinating agents exhibit different selectivities. Common reagents include N-chlorosuccinimide (NCS), sulfuryl chloride, and copper(II) chloride.[7] The reactivity and selectivity can be tuned by the reaction conditions.

  • Reaction Conditions: Solvent, temperature, and the presence of a catalyst can all influence the regioselectivity of the chlorination.

Q4: What are the best practices for purifying this compound and related chlorinated bisindole alkaloids?

The purification of polar, chlorinated indole alkaloids like this compound often presents challenges such as strong adsorption to the stationary phase and peak tailing during chromatography.

  • Column Chromatography: Due to the polar nature of the bisindole core, normal-phase chromatography on silica (B1680970) gel can lead to poor separation. It is often beneficial to use a less polar stationary phase or to modify the mobile phase. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can help to reduce peak tailing by neutralizing acidic silanol (B1196071) groups on the silica surface.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the final purification of this compound. An ion-pair technique on a reversed-phase column can also be effective for separating indole alkaloids.[8][9][10]

Troubleshooting Table for this compound Purification

SymptomPossible CauseSuggested Solution
Broad peaks or peak tailing in HPLC Secondary interactions with the stationary phaseAdd a competing base (e.g., triethylamine) to the mobile phase. Use a column with end-capping.
Column overloadInject a smaller amount of the sample.
Poor resolution between this compound and impurities Inappropriate mobile phaseOptimize the mobile phase composition (e.g., gradient, organic modifier, pH).
Unsuitable stationary phaseTry a different column chemistry (e.g., C18, phenyl-hexyl).
Compound degradation during purification Instability on acidic silica gelUse deactivated silica gel or switch to a different stationary phase.
Light or air sensitivityProtect the sample from light and work under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Pyrrolo[2,3-b]indole (B14758588) Core

This protocol describes a general method for constructing a pyrrolo[2,3-b]indole skeleton, which is structurally related to the core of this compound, via an iodine(III)-mediated intramolecular annulation.[11][12][13]

  • To a solution of the starting indole derivative (1.0 equiv) in anhydrous dichloromethane (B109758) under an argon atmosphere, add phenyliodonium (B1259483) diacetate (PIDA) (1.2 equiv) and copper(II) bromide (CuBr₂) (1.2 equiv).

  • Stir the reaction mixture at room temperature for 5 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for HPLC Purification of Indole Alkaloids

This protocol provides a general starting point for developing an HPLC method for the purification of indole alkaloids.[8][9][10]

  • System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

Note: This is a starting point, and the gradient, mobile phase additives, and column chemistry may need to be optimized for the specific separation of this compound from its synthetic impurities.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Indole Starting Materials Coupling Bisindole Formation (e.g., Pd-catalyzed coupling) Start->Coupling Coupling Reaction Chlorination Regioselective Chlorination Coupling->Chlorination Halogenation Step Deprotection Final Deprotection Chlorination->Deprotection Removal of Protecting Groups Crude Crude this compound Deprotection->Crude Column Column Chromatography (Silica Gel) Crude->Column Initial Cleanup HPLC Preparative HPLC (Reversed-Phase) Column->HPLC Final Purification Pure Pure this compound HPLC->Pure Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues Problem Low Yield or Impure Product CheckReaction Analyze Reaction Mixture (TLC, LC-MS) Problem->CheckReaction CheckPurification Analyze Purified Fractions (HPLC, NMR) Problem->CheckPurification IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction Starting material remains SideProducts Side Product Formation CheckReaction->SideProducts Unexpected spots/peaks Degradation Product Degradation CheckReaction->Degradation Smearing on TLC PoorSeparation Poor Separation CheckPurification->PoorSeparation Co-eluting peaks ProductLoss Product Loss on Column CheckPurification->ProductLoss Low recovery Tailing Peak Tailing CheckPurification->Tailing Asymmetric peaks

References

Technical Support Center: Minimizing Off-Target Effects of Lynamicin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Lynamicin B in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a natural product discovered to be a potent and selective inhibitor of insect group h chitinase (B1577495) (OfChi-h).[1][2][3] It acts as a competitive inhibitor with a Ki value of approximately 8.76 μM against OfChi-h from the lepidopteran pest Ostrinia furnacalis.[1][3] Its selectivity is attributed to the dichloroindolyl group that occupies a unique pocket in the substrate-binding cleft of the enzyme.[1][3]

Q2: What are off-target effects and why should I be concerned when using this compound?

Off-target effects occur when a compound, such as this compound, interacts with and modulates the function of proteins other than its intended target (in this case, chitinases).[4] These unintended interactions can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translational potential from preclinical to clinical settings.[4] While this compound is reported to be selective against lepidopteran chitinases, its effects on other organisms or cell types, especially in a drug development context, are not well-characterized and off-target effects should be carefully considered.

Q3: How can I proactively minimize off-target effects in my experimental design with this compound?

Several strategies can be implemented to reduce the likelihood of off-target effects:

  • Use the Lowest Effective Concentration: It is crucial to determine the lowest concentration of this compound that elicits the desired on-target effect through dose-response experiments.[4] Higher concentrations increase the probability of engaging lower-affinity off-target proteins.[4]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.[4]

  • Utilize Orthogonal Approaches: Do not rely solely on the pharmacological inhibitor. Use genetic methods like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target (chitinase, if applicable in your system) to see if it phenocopies the effect of this compound.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between different cell lines. Expression levels of the on-target or off-target proteins may vary between cell lines.[4]1. Characterize Target Expression: Quantify the expression level of the intended target (and potential off-targets) in each cell line using methods like qPCR or Western blotting.2. Correlate Activity with Target Levels: Determine if the potency of this compound correlates with the expression level of its intended target across the different cell lines.
Observed phenotype does not match known function of the target. The phenotype may be a result of an off-target effect.[4]1. Target Engagement Assays: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target in your experimental system.[4]2. Off-Target Profiling: Use computational approaches or experimental screening panels (e.g., kinase panels) to predict and identify potential off-targets.[5][6]3. Rescue Experiments: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing the off-target protein.
High levels of cellular toxicity observed. Off-target binding may be disrupting essential cellular pathways.[4]1. Dose-Response Analysis: Carefully titrate this compound to determine if the toxicity is dose-dependent and if a therapeutic window exists where on-target effects are observed without significant toxicity.2. Apoptosis/Necrosis Assays: Characterize the nature of the cell death to gain insights into the potential pathways being affected.3. Use of Structurally Unrelated Inhibitors: If available, use another inhibitor of the same target with a different chemical scaffold to see if it produces the same phenotype without the toxicity.

Experimental Protocols

Protocol 1: Determining the Lowest Effective Concentration of this compound

Objective: To identify the minimum concentration of this compound required to achieve the desired biological effect, thereby minimizing the risk of off-target interactions.

Methodology:

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate (e.g., 96-well).

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Treatment: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the cells for a predetermined time based on the biological question being addressed.

  • Assay: Perform a relevant assay to measure the on-target effect (e.g., a cell-based assay for chitinase activity or a downstream signaling event).

  • Data Analysis: Plot the dose-response curve and determine the EC50 (half-maximal effective concentration). The lowest effective concentration should be at or slightly above the EC50.

Protocol 2: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound directly binds to its intended target protein in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture the cells of interest and treat them with this compound at the desired concentration or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A positive target engagement is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of this compound, as the bound ligand stabilizes the protein.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_validation Target Validation cluster_troubleshooting Troubleshooting Off-Target Effects A Hypothesis: This compound affects Process X B Determine Lowest Effective Concentration (Dose-Response) A->B C Select Control Compounds A->C D Treat Cells with This compound & Controls B->D C->D E Measure Phenotype D->E F Confirm Target Engagement (e.g., CETSA) E->F G Genetic Knockdown/Out of Target E->G H Compare Phenotypes: This compound vs. Genetic KD/KO F->H G->H I Inconsistent Results or Unexpected Phenotype H->I J Off-Target Profiling (Computational/Experimental) I->J K Identify Potential Off-Targets J->K L Validate Off-Target Interaction K->L

Caption: Workflow for minimizing and troubleshooting off-target effects of this compound.

target_validation_logic A Observed Phenotype with this compound C Phenotype is Replicated A->C Does B cause A? D Phenotype is NOT Replicated B Knockdown/Knockout of Target Chitinase E High Confidence in On-Target Effect C->E Yes F Potential Off-Target Effect C->F No

Caption: Logic diagram for validating on-target effects using genetic approaches.

References

Lynamicin B Fermentation & Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the fermentation and scale-up of Lynamicin B. Given that this compound is produced by a novel marine actinomycete, NPS12745, this guide draws upon established knowledge of actinomycete fermentation for secondary metabolite production to address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism of this compound and what are its basic characteristics?

A1: Lynamicins are a series of chlorinated bisindole pyrrole (B145914) antibiotics. They are produced by a novel marine actinomycete, strain NPS12745.[1] This strain was isolated from a marine sediment and is proposed to belong to the genus Marinispora. As an actinomycete, it is a Gram-positive, filamentous bacterium, a group of microorganisms well-known for their ability to produce a wide variety of secondary metabolites, including many clinically important antibiotics.

Q2: What are the general fermentation characteristics of actinomycetes that I should be aware of?

A2: Actinomycete fermentations are typically characterized by several key features:

  • Complex media requirements: They often require complex nitrogen and carbon sources for optimal growth and secondary metabolite production.

  • Morphology: Their filamentous growth (mycelia) can lead to high viscosity in submerged cultures, which poses challenges for mixing and oxygen transfer.

  • Growth-phase dependent production: Secondary metabolite production, like that of this compound, is often not growth-associated and typically occurs during the stationary phase of the culture.

  • Sensitivity to environmental factors: Parameters such as pH, temperature, and dissolved oxygen levels can significantly impact both biomass accumulation and the yield of the desired secondary metabolite.

Q3: Are there any known biosynthetic pathway features of this compound that could inform fermentation strategies?

A3: While the specific biosynthetic pathway for this compound is not detailed in the provided search results, its structure as a chlorinated bisindole pyrrole suggests a complex biosynthetic route likely involving enzymes such as halogenases and those involved in indole (B1671886) and pyrrole ring formation. Understanding the regulation of these enzymatic steps is crucial for optimizing production. The biosynthesis of secondary metabolites in actinomycetes is often tightly regulated by a variety of factors, including nutrient availability and signaling molecules.

Troubleshooting Guide

Low or No Production of this compound

Problem: I am not observing any or very low titers of this compound in my fermentation broth.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Suboptimal Media Composition - Systematically evaluate different carbon and nitrogen sources. For actinomycetes, complex sources like soybean meal, yeast extract, and starch are often effective. - Optimize the carbon-to-nitrogen ratio. - Test the effect of precursor supplementation (e.g., tryptophan for the indole rings).
Inappropriate Inoculum - Ensure the inoculum is in the exponential growth phase. - Optimize the inoculum size (typically 5-10% v/v for actinomycete fermentations).
Incorrect Fermentation Parameters - pH: Monitor and control the pH of the medium. The optimal pH for secondary metabolite production in actinomycetes is often between 6.0 and 8.0.[2] - Temperature: Determine the optimal temperature for both growth and production, which may differ. Most actinomycetes have an optimal growth temperature between 23-37°C.[2] - Dissolved Oxygen (DO): Ensure adequate aeration and agitation to maintain a sufficient DO level. Mycelial growth can lead to oxygen limitation.
Strain Instability - Re-isolate single colonies from the stock culture to ensure purity and screen for high-producing variants. - Maintain cryopreserved stocks of the high-producing strain.
Scale-Up Challenges

Problem: I have a successful lab-scale fermentation process for this compound, but the yield is significantly lower upon scaling up to a larger fermenter.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor Oxygen Transfer - As fermenter volume increases, the surface area-to-volume ratio decreases, making oxygen transfer more challenging. - Increase agitation speed and/or aeration rate. - Consider using oxygen-enriched air.
Inadequate Mixing - The high viscosity of mycelial cultures can lead to poor mixing, creating gradients of nutrients, pH, and dissolved oxygen. - Optimize the impeller design and agitation speed for viscous fermentations.
Shear Stress - High agitation rates required for mixing and oxygenation in large fermenters can cause shear damage to the mycelia, affecting their viability and productivity. - Find a balance between adequate mixing and minimizing shear stress. The use of shear-protective agents in the medium can be explored.
Nutrient Limitation - Inadequate mixing can lead to localized nutrient depletion. - Implement a fed-batch strategy to maintain optimal nutrient concentrations throughout the fermentation.

Experimental Protocols

Protocol 1: Optimization of Carbon and Nitrogen Sources

  • Prepare a basal medium: This should contain all the essential minerals and buffer components.

  • Vary carbon sources: In separate flasks, replace the primary carbon source with different options (e.g., glucose, starch, glycerol, maltose) at a constant concentration.

  • Vary nitrogen sources: Similarly, in a separate experiment, vary the nitrogen source (e.g., soybean meal, yeast extract, peptone, ammonium (B1175870) sulfate) while keeping the carbon source constant.

  • Inoculate and incubate: Inoculate all flasks with a standardized inoculum of the this compound-producing actinomycete and incubate under controlled conditions (temperature, agitation).

  • Analyze results: At regular intervals, withdraw samples and measure biomass (e.g., by dry cell weight) and this compound concentration (e.g., by HPLC).

  • Data Interpretation: Identify the carbon and nitrogen sources that result in the highest this compound titer.

Visualizations

Fermentation_Troubleshooting_Workflow Start Low/No this compound Production CheckMedia Check Media Composition Start->CheckMedia CheckInoculum Check Inoculum Quality Start->CheckInoculum CheckParams Check Fermentation Parameters Start->CheckParams CheckStrain Check Strain Stability Start->CheckStrain OptimizeMedia Optimize C/N Sources & Precursors CheckMedia->OptimizeMedia OptimizeInoculum Optimize Inoculum Age & Size CheckInoculum->OptimizeInoculum OptimizeParams Optimize pH, Temp, DO CheckParams->OptimizeParams ReisolateStrain Re-isolate High-Producing Colony CheckStrain->ReisolateStrain Success Successful Production OptimizeMedia->Success OptimizeInoculum->Success OptimizeParams->Success ReisolateStrain->Success

Caption: Troubleshooting workflow for low this compound production.

Scale_Up_Challenges cluster_Challenges Potential Scale-Up Issues cluster_Solutions Troubleshooting Strategies LabScale Successful Lab-Scale Fermentation (Flask/Benchtop) ScaleUp Scale-Up to Pilot/Industrial Fermenter LabScale->ScaleUp LowYield Decreased this compound Yield ScaleUp->LowYield Oxygen Oxygen Limitation LowYield->Oxygen Investigate Mixing Poor Mixing LowYield->Mixing Investigate Shear Shear Stress LowYield->Shear Investigate FedBatch Implement Fed-Batch Strategy LowYield->FedBatch Consider OptimizeAgitation Optimize Agitation & Aeration Oxygen->OptimizeAgitation Mixing->OptimizeAgitation Impeller Evaluate Impeller Design Mixing->Impeller Shear->OptimizeAgitation

Caption: Logical relationships in this compound fermentation scale-up challenges.

References

Lynamicin B Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lynamicin B crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-quality crystals of this compound suitable for X-ray crystallography and other structural studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound crystallization experiments?

A1: The optimal starting concentration for any crystallization experiment is protein- or molecule-specific and must be determined empirically.[1] For small molecules like this compound, a good starting point is often to create a saturated or near-saturated solution in a chosen solvent. If you observe heavy precipitation across your screening conditions, your starting concentration may be too high. Conversely, if most of your drops remain clear, the concentration is likely too low.[1]

Q2: What are the most critical factors to consider when screening for this compound crystallization conditions?

A2: The most critical factors include the choice of solvent, precipitant, temperature, and pH.[2][3][4] The purity of your this compound sample is also paramount; a purity of >95% is recommended to avoid disruptions in lattice formation.[5] Systematic screening of these parameters using sparse-matrix screening kits is an efficient way to explore a wide range of chemical space.[5]

Q3: My this compound solution is unstable and precipitates over time. What can I do?

A3: Instability and precipitation can be due to several factors. Consider adjusting the pH of your buffer, as the stability of molecules can be pH-dependent.[6][7] You could also explore different solvents or solvent mixtures to improve solubility and stability. For some molecules, the addition of salts or specific ions can increase stability in solution.[8] It is also worth investigating the effect of temperature on stability.[7][9]

Q4: I am not getting any crystals, only clear drops. What should I try next?

A4: Clear drops usually indicate that the solution is too far from the supersaturation zone required for nucleation. You can try increasing the concentration of this compound.[1] Alternatively, you can adjust the precipitant concentration to induce supersaturation. If these approaches don't work, consider trying different crystallization methods like vapor diffusion, slow evaporation, or seeding.[10] Sometimes, introducing a seed crystal from a previous experiment (if available) can promote nucleation.[10]

Troubleshooting Guide

This guide addresses common problems encountered during this compound crystallization experiments and provides potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals, Only Clear Drops - Concentration of this compound is too low. - Precipitant concentration is too low. - Inappropriate solvent or pH.- Increase the concentration of this compound.[1] - Increase the precipitant concentration. - Screen a wider range of solvents and pH conditions.[11]
Amorphous Precipitate - Concentration of this compound is too high. - Supersaturation is reached too quickly. - Purity of the sample is insufficient.[5]- Decrease the starting concentration of this compound.[1] - Slow down the rate of equilibration (e.g., by using a larger reservoir volume in vapor diffusion). - Further purify your this compound sample.[5]
Poor Quality Crystals (small, clustered, or malformed) - Nucleation rate is too high. - Crystal growth is too rapid.[12] - Presence of impurities.[13]- Optimize the precipitant and this compound concentrations to reduce the number of nucleation events. - Fine-tune the temperature to slow down crystal growth.[5] - Consider microseeding with a well-formed crystal.[10] - Ensure the highest possible purity of your sample.[2]
Crystal Twinning - Two separate crystal lattices are growing from the same point.[2]- This is a complex issue that may require screening a wide range of new conditions. - Varying the temperature or the precipitant may help. - Consultation with an experienced crystallographer is recommended.[2]

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization (Hanging Drop)
  • Prepare the Reservoir Solution: In the wells of a 24-well crystallization plate, pipette 500 µL of the desired precipitant solution.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of your this compound solution with 1 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, ensuring an airtight seal with grease.

  • Equilibration: Water vapor will slowly diffuse from the drop to the reservoir, increasing the concentration of both this compound and the precipitant in the drop, ideally leading to crystallization.

  • Incubation and Observation: Incubate the plate at a constant temperature and monitor for crystal growth over several days to weeks.

Protocol 2: Microseeding

Microseeding is a powerful technique to induce crystallization when spontaneous nucleation is difficult or to improve crystal quality.

  • Prepare a Seed Stock:

    • If you have a drop containing microcrystals, use a needle or a seed bead to crush them into smaller fragments.

    • Transfer these fragments into a small volume (e.g., 50 µL) of a stabilizing solution (typically a solution in which the crystals will not dissolve).

    • Vortex briefly to create a homogenous suspension of microseeds.

  • Seeding the Drop:

    • Set up a new crystallization drop as described in the vapor diffusion protocol.

    • Using a fine tool like a cat whisker or a specialized seeding tool, pick up a minuscule amount of the seed stock and touch it to the surface of the new drop.

  • Incubation and Observation: Seal the well and incubate as you would for a standard crystallization experiment. The seeds will act as nucleation centers for crystal growth.

Visual Guides

Crystallization_Workflow cluster_prep Preparation cluster_setup Experiment Setup cluster_observe Observation & Analysis cluster_outcome Outcome cluster_action Action prep_mol Prepare this compound Solution setup_exp Set up Crystallization Plates (e.g., Vapor Diffusion) prep_mol->setup_exp prep_screen Prepare Screening Solutions prep_screen->setup_exp incubate Incubate at Constant Temperature setup_exp->incubate observe Microscopic Observation incubate->observe crystals Crystals Formed observe->crystals Success no_crystals No Crystals / Precipitate observe->no_crystals Problem optimize Optimize Conditions crystals->optimize Improve Quality troubleshoot Troubleshoot no_crystals->troubleshoot Troubleshooting_Flowchart start Start: Observe Crystallization Drop q1 What is the outcome? start->q1 clear Clear Drop q1->clear Clear precipitate Amorphous Precipitate q1->precipitate Precipitate crystals Crystals Formed q1->crystals Crystals sol_clear Increase this compound and/or Precipitant Concentration clear->sol_clear sol_precipitate Decrease this compound Concentration or Slow Equilibration precipitate->sol_precipitate q2 Are crystals high quality? crystals->q2 good_crystals Proceed to X-ray Diffraction q2->good_crystals Yes bad_crystals Optimize Conditions: - Refine pH, Temp, Concentrations - Try Seeding q2->bad_crystals No

References

dealing with Lynamicin B degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving potential degradation issues encountered with Lynamicin B during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting potential degradation issues with this compound.

Symptom/Observation Potential Cause(s) Recommended Action(s)
Visible changes in the compound (e.g., color change, precipitation) in solid form or solution. Chemical instability, oxidation, hydrolysis, or solvent incompatibility.1. Consult Compound Documentation: Review any available datasheets for information on solubility and stability. 2. Optimize Solvent Choice: If precipitation is observed, ensure you are using a solvent in which this compound is soluble. While specific solubility data is limited, ethanol (B145695) has been used in some studies.[1] 3. Check Storage Conditions: Verify that the compound is stored according to the recommended guidelines (see table below).
Inconsistent or lower-than-expected experimental results. Compound degradation leading to reduced potency or altered activity.1. Verify Compound Integrity: Use an analytical method like HPLC to check the purity of your current stock and working solutions.[2][3] 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[4] 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[2]
Batch-to-batch variability in experimental outcomes. Inconsistent quality or degradation of different batches of the compound.1. Quality Control of New Batches: Perform analytical validation (e.g., purity, identity) on each new batch of the compound before use.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored under the following conditions to ensure its stability.[4]

Storage Type Temperature Conditions Duration
Short-term 0 - 4 °CDry and darkDays to weeks
Long-term -20 °CDry and darkMonths to years

It is also noted that this compound is stable for a few weeks during ordinary shipping at ambient temperatures.[4]

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: To prepare and store stock solutions of this compound, follow these best practices:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is soluble. Ethanol has been used in published studies.[1] It is recommended to test solubility in small amounts first.

  • Concentration: Prepare a concentrated stock solution to minimize the volume of solvent added to your experimental system.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.[2] Protect solutions from light.

Q3: My experiment requires an aqueous buffer. How should I handle this compound, which may have low aqueous solubility?

A3: If you need to use this compound in an aqueous buffer, it is advisable to first dissolve it in a minimal amount of a water-miscible organic solvent, such as ethanol, before diluting it to the final concentration in your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment to avoid any off-target effects.

Q4: How can I check if my this compound sample has degraded?

A4: The most reliable way to assess the integrity of your this compound sample is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can confirm both the purity and the identity (by mass) of the compound.[2]

A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the area of the main peak, can indicate degradation.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution by HPLC

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent over time.

1. Materials:

  • This compound
  • High-purity solvent (e.g., ethanol)
  • HPLC-grade mobile phase solvents
  • HPLC system with a UV detector
  • Appropriate HPLC column (e.g., C18)

2. Procedure:

  • Preparation of this compound Stock Solution:
  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
  • Initial Analysis (Time Zero):
  • Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
  • Inject the sample into the HPLC system and record the chromatogram. The main peak corresponding to this compound should be identified.
  • Incubation:
  • Store the remaining stock solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C). Protect the solution from light.
  • Time-Point Analysis:
  • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored stock solution.
  • Dilute and analyze by HPLC as described for the initial analysis.
  • Data Analysis:
  • Compare the peak area of the this compound peak at each time point to the initial (time zero) peak area.
  • A significant decrease in the peak area or the appearance of new peaks indicates degradation.

Visualizations

G cluster_0 Troubleshooting this compound Degradation A Inconsistent Results or Visible Change? B Check Storage Conditions A->B C Assess Solution Stability A->C D Verify Compound Purity (HPLC/LC-MS) A->D E Are Storage Conditions Correct? B->E F Is the Solution Freshly Prepared? C->F G Is the Compound Pure? D->G E->C Yes H Correct Storage Conditions E->H No F->D Yes I Prepare Fresh Solution F->I No J Obtain New Compound Batch G->J No K Problem Resolved G->K Yes H->K I->K J->K

Caption: Troubleshooting workflow for this compound degradation.

G cluster_1 Experimental Workflow for this compound Stability Testing A Prepare this compound Stock Solution B Initial Analysis (T=0) by HPLC A->B C Store Solution Under Test Conditions B->C D Analyze at Time Points (T=x) C->D E Compare Chromatograms D->E F No Significant Change E->F Yes G Degradation Observed E->G No H Stable F->H I Unstable G->I

Caption: Workflow for this compound stability assessment.

References

optimizing delivery methods for Lynamicin B in field trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of Lynamicin B in field trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potential pesticide that functions as a selective inhibitor of group h chitinase, an enzyme exclusively found in lepidopteran insects.[1][2] This specificity makes it a promising candidate for integrated pest management (IPM) strategies, as it has demonstrated high insecticidal activity against various lepidopteran pests, such as Ostrinia furnacalis, Mythimna separata, and Spodoptera frugiperda, while not harming their natural enemies.[1] The mechanism of action is competitive inhibition of OfChi-h with a K_i value of approximately 8.76 μM.[1][3]

Q2: What are the known physicochemical properties of this compound?

The chemical formula for this compound is C_22_H_14_Cl_3_N_3_O_2_.[4] Information regarding its solubility and stability is still under investigation.[4] Researchers should empirically determine these properties in relevant agricultural solvents and environmental conditions to ensure optimal formulation and delivery.

Q3: What are the key considerations for designing a this compound field trial?

Effective field trial design for this compound should encompass several key considerations:

  • Target Pest and Crop: Clearly define the target lepidopteran pest and the crop to be protected.

  • Formulation and Delivery Method: Select a formulation that enhances the stability and bioavailability of this compound under field conditions.

  • Dose Optimization: Determine the optimal application rate to achieve pest control without causing phytotoxicity.[5]

  • Application Timing: Synchronize applications with the most vulnerable life stage of the target pest.

  • Environmental Impact Assessment: Monitor for any potential off-target effects on non-lepidopteran insects and the surrounding ecosystem.

Q4: What are some promising formulation strategies for improving this compound delivery in the field?

Given that this compound is a biological molecule, protecting it from environmental degradation is crucial.[6] Advanced formulation strategies can improve its efficacy and stability:

  • Nano-encapsulation: Encapsulating this compound in nanoparticles can protect it from UV radiation and heat, and allow for a gradual release of the active ingredient.[7]

  • Capsule Suspensions: This formulation involves suspending polymer-encapsulated this compound in a liquid, offering protection and controlled release.[7]

  • Nano-emulsions: These formulations can enhance the solubility and surface adherence of this compound, potentially increasing its uptake by the target pest.[7][8]

Troubleshooting Guides

Issue 1: Low Efficacy of this compound in Field Trials Compared to Lab Results
Potential Cause Troubleshooting Step
Environmental Degradation The active compound may be degrading due to UV radiation, temperature fluctuations, or microbial activity in the field.
Poor Formulation The current formulation may not be providing adequate protection or controlled release of this compound.
Incorrect Application Timing The application might not be aligned with the most susceptible stage of the target pest's life cycle.
Suboptimal Application Method The chosen application method (e.g., foliar spray, soil drench) may not be effectively delivering the compound to the target pest.
Insufficient Dosage The concentration of this compound reaching the target pest may be below the effective threshold.
Issue 2: Inconsistent Pest Control Across Different Trial Plots
Potential Cause Troubleshooting Step
Uneven Application Inconsistent spray coverage or distribution of the formulated product.
Variability in Environmental Conditions Differences in soil type, moisture levels, or sun exposure across plots can affect the stability and uptake of this compound.
Pest Population Heterogeneity Variations in pest density and developmental stages across different plots.
Formulation Instability The formulated product may not be stable over time, leading to variable concentrations of the active ingredient.
Issue 3: Signs of Phytotoxicity on a Crop
Potential Cause Troubleshooting Step
High Concentration of Active Ingredient The applied dosage of this compound may be too high for the specific crop.
Adverse Reaction to Formulation Components Other ingredients in the formulation (e.g., solvents, surfactants) may be causing phytotoxic effects.
Application During Stressful Conditions Applying the product when the crop is under environmental stress (e.g., drought, high temperatures) can increase the risk of phytotoxicity.

Visualizing Experimental Protocols and Pathways

To aid researchers, the following diagrams illustrate key experimental workflows and the proposed mechanism of action for this compound.

LynamicinB_Signaling_Pathway cluster_pest Lepidopteran Pest Physiology LynamicinB This compound Inhibition Inhibition LynamicinB->Inhibition OfChi_h OfChi-h (Group h Chitinase) in Lepidopteran Pest Hydrolysis Chitin Hydrolysis OfChi_h->Hydrolysis Catalyzes OfChi_h->Inhibition Chitin Chitin Chitin->Hydrolysis Molting Successful Molting and Growth Hydrolysis->Molting FailedMolting Failed Molting (Insecticidal Effect) Hydrolysis->FailedMolting Inhibition->Hydrolysis Field_Trial_Workflow cluster_prep Phase 1: Preparation cluster_optimization Phase 2: Optimization cluster_field_trial Phase 3: Field Validation cluster_analysis Phase 4: Data Analysis A Define Target Pest and Crop B Characterize this compound Physicochemical Properties A->B C Develop & Screen Formulations (e.g., Nanoparticles, Emulsions) B->C D Conduct Greenhouse/ Small-Scale Trials C->D E Determine Optimal Dosage and Application Timing D->E F Assess Phytotoxicity E->F G Design Randomized Field Trial Plots F->G H Apply Formulated This compound G->H I Monitor Pest Population and Crop Health H->I J Collect and Analyze Efficacy Data I->J K Evaluate Environmental Impact J->K L Refine Delivery Strategy K->L Troubleshooting_Tree Start Low Field Efficacy Observed? CheckFormulation Review Formulation Stability and Release Profile Start->CheckFormulation Yes CheckApplication Verify Application Timing and Method Start->CheckApplication Yes CheckDosage Re-evaluate Dosage and Concentration Start->CheckDosage Yes CheckEnvironment Assess Environmental Factors (UV, Temp, pH) Start->CheckEnvironment Yes OptimizeFormulation Develop Improved Formulation (e.g., Encapsulation) CheckFormulation->OptimizeFormulation AdjustProtocol Modify Application Protocol CheckApplication->AdjustProtocol AdjustDosage Adjust Application Rate CheckDosage->AdjustDosage ConsiderEnvironmentalAdditives Incorporate UV Protectants or Stabilizers CheckEnvironment->ConsiderEnvironmentalAdditives

References

Technical Support Center: Assay Development for High-Throughput Screening of Lynamicin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for developing high-throughput screening (HTS) assays for Lynamicin B analogs. Lynamicins are a series of chlorinated bisindole pyrrole (B145914) antibiotics with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[1][2][3] This makes their analogs promising candidates for novel antibacterial drug discovery.

This guide covers both target-based and cell-based (phenotypic) screening approaches, providing detailed protocols, troubleshooting advice, and key validation parameters to ensure the development of a robust and reliable HTS campaign.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing an HTS assay for this compound analogs?

A1: The first step is to define the primary goal of the screen. Are you looking for analogs with broad-spectrum antibacterial activity (a cell-based approach) or compounds that inhibit a specific molecular target (a target-based approach)? Lynamicins are known to have antibacterial properties, and some natural products in this class inhibit enzymes like chitinase (B1577495).[4][5] Your choice will dictate the entire assay development strategy.

Q2: Should I choose a target-based or a cell-based (phenotypic) assay?

A2: Both approaches have merits. A target-based assay (e.g., inhibiting a specific bacterial enzyme) provides clear mechanism-of-action data from the start but may miss compounds that act via other mechanisms or have poor cell permeability. A cell-based assay, which measures the inhibition of bacterial growth, identifies compounds that are effective at the whole-cell level, ensuring cell permeability and activity in a complex biological context.[6] However, the specific target of the active compounds will need to be identified in subsequent studies.[6]

Q3: What are the critical parameters for validating an HTS assay?

A3: The robustness of an HTS assay is determined by statistical parameters that measure the separation between positive and negative controls. The most important parameter is the Z'-factor , which accounts for both the signal window and data variation. An assay is generally considered suitable for HTS if it has a Z'-factor ≥ 0.5.[7][8][9][10]

Q4: How do I select positive and negative controls for my assay?

A4:

  • Negative Control: Typically, wells containing only the assay components (e.g., cells or enzyme) and the vehicle (e.g., DMSO) used to dissolve the test compounds. This represents 0% inhibition.

  • Positive Control: For a cell-based antibacterial assay, a known antibiotic with a similar expected effect (e.g., gentamicin, vancomycin) should be used at a concentration that gives a maximal inhibitory effect.[11] For a target-based enzyme inhibition assay, a known inhibitor of the target enzyme should be used. This represents 100% inhibition.

Q5: What is the purpose of a counter-screen?

A5: A counter-screen is essential for eliminating false positives.[12] For example, some compounds can interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay) or exhibit non-specific activity like cytotoxicity. A technology counter-screen (e.g., running the assay without the primary target) and a cytotoxicity assay on a mammalian cell line are crucial follow-up steps to prioritize true hits.[12][13]

Assay Validation Parameters

Quantitative data from your assay validation plates should be summarized to track performance. Below are the key metrics and their acceptable ranges for HTS.

ParameterFormulaAcceptable Value for HTSInterpretation
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)> 5Indicates the dynamic range of the assay. While useful, it does not account for data variability.
Signal-to-Noise (S/N) (Mean(Signal) - Mean(Background)) / SD(Background)> 10Measures the separation of the signal from the background noise but ignores the variability of the positive control.[14]
Z'-Factor 1 - [ (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| ]≥ 0.5 The gold standard for HTS assay quality. A value between 0.5 and 1.0 is excellent. A value below 0.5 indicates the assay is not robust enough for screening.[7][8][9]

SDpos and Meanpos refer to the standard deviation and mean of the positive control, respectively. SDneg and Meanneg refer to the standard deviation and mean of the negative control.

Experimental Protocols

Protocol 1: Target-Based HTS Assay for Chitinase Inhibitors

This protocol describes a fluorescence-based assay to screen for inhibitors of a bacterial or fungal chitinase, a potential target for antimicrobial compounds.[15][16] The assay uses a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the enzyme.

Materials:

  • Purified chitinase enzyme

  • Assay Buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 6.0)

  • Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside)

  • Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.5)

  • Positive Control (e.g., Allosamidin or another known chitinase inhibitor)

  • This compound analog library dissolved in DMSO

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Methodology:

  • Compound Plating: Using an automated liquid handler, add 100 nL of each this compound analog from the library plate to the assay plate wells. Add 100 nL of DMSO to negative control wells and 100 nL of the positive control inhibitor to positive control wells.

  • Enzyme Addition: Prepare a working solution of chitinase in cold Assay Buffer. Add 10 µL of the enzyme solution to each well of the assay plate.

  • Pre-incubation: Gently mix the plate on a shaker for 1 minute. Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a working solution of the fluorogenic substrate in Assay Buffer. Initiate the reaction by adding 10 µL of the substrate solution to all wells.

  • Incubation: Mix the plate on a shaker for 1 minute. Incubate at 37°C for 30-60 minutes. The optimal time should be determined to ensure the reaction remains in the linear range for the negative controls.

  • Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution to each well. The basic pH also enhances the fluorescence signal.

  • Fluorescence Reading: Read the fluorescence intensity on a plate reader at the specified wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Cell-Based HTS Assay for Bacterial Growth Inhibition

This protocol outlines a high-throughput method to screen for antibacterial activity by measuring bacterial growth via optical density (OD) or a viability dye (e.g., resazurin).[17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth Medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Positive Control (e.g., Gentamicin)

  • This compound analog library dissolved in DMSO

  • 384-well, clear, flat-bottom plates (for OD) or black-walled plates (for fluorescence)

  • Resazurin-based viability reagent (optional)

  • Automated liquid handler, microplate incubator, and microplate reader

Methodology:

  • Compound Plating: Dispense 100 nL of each test compound, positive control, or DMSO (negative control) into the appropriate wells of a 384-well plate.

  • Bacterial Inoculum Preparation: Grow a bacterial culture to the early logarithmic phase. Dilute the culture in fresh CAMHB to a final concentration of ~5 x 105 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the assay plate.

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours with shaking.

  • Data Acquisition (Choose one):

    • Optical Density: Measure the absorbance at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.[18]

    • Fluorescence (Resazurin): Add the resazurin (B115843) reagent to each well and incubate for an additional 1-4 hours. Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm). A decrease in fluorescence indicates reduced bacterial viability.[19]

  • Data Analysis: For OD readings, determine the minimum inhibitory concentration (MIC). For fluorescence readings, calculate the percent inhibition relative to controls.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability (Poor Z'-Factor) 1. Inconsistent liquid handling (pipetting errors).2. Uneven cell plating or bacterial inoculum.3. Edge effects due to evaporation or temperature gradients in the incubator.4. Reagent instability or precipitation of compounds.1. Calibrate and validate automated liquid handlers. Ensure proper mixing.2. Thoroughly mix cell/bacterial suspension before and during dispensing.3. Use plates with lids, fill outer wells with sterile water/media, and avoid stacking plates directly on top of each other in the incubator.4. Check compound solubility in assay media. Confirm reagent stability over the course of the experiment.[18]
High Rate of False Positives 1. Compound autofluorescence or color interference with the assay readout.2. Non-specific inhibition (e.g., compound aggregation).3. Cytotoxicity (in cell-based assays).4. Direct inhibition of a reporter enzyme (e.g., luciferase) in some assay formats.1. Pre-read plates after compound addition but before adding reagents to identify interfering compounds. Run a technology counter-screen.[12]2. Perform dose-response curves and check for steep, non-classical curves. Include a detergent like Triton X-100 in a follow-up assay to disrupt aggregates.3. Perform a cytotoxicity counter-screen using a mammalian cell line.4. Run a counter-screen against the reporter enzyme alone to identify direct inhibitors.[12]
High Rate of False Negatives 1. Compound concentration is too low.2. Poor compound solubility or stability.3. Insufficient incubation time for the compound to act.4. Assay conditions are not optimal (e.g., wrong pH, temperature).1. Screen at multiple concentrations if feasible, or use a sufficiently high single concentration (e.g., 10-20 µM).2. Visually inspect plates for compound precipitation. Use solubility prediction software during library design.3. Optimize pre-incubation times for compound-target interaction.4. Re-validate assay parameters to ensure they are optimal for target activity and stability.
No "Hits" Identified 1. The library does not contain active compounds against the chosen target/pathway.2. The assay is not sensitive enough to detect weak inhibitors.3. The compound library has degraded due to improper storage.1. Re-evaluate the relevance of the target. Consider screening a different, more diverse chemical library.2. Optimize assay conditions (e.g., use enzyme/substrate concentrations near the Km) to maximize sensitivity to inhibitors.3. Verify the integrity of the compound library with quality control checks.

Visualized Workflows and Logic

HTS_Workflow cluster_prep Assay Development & Validation cluster_screen Primary Screen cluster_triage Hit Triage & Confirmation Assay_Dev Assay Miniaturization (384-well format) Reagent_Opt Optimize Reagent Concentrations (Enzyme, Substrate, Cells) Assay_Dev->Reagent_Opt Assay_Val Assay Validation (Z'-Factor > 0.5) Reagent_Opt->Assay_Val Primary_HTS Screen this compound Analog Library Assay_Val->Primary_HTS Assay is Robust Hit_ID Identify Primary Hits (% Inhibition > Threshold) Primary_HTS->Hit_ID Dose_Resp Dose-Response Curves (Determine IC50/MIC) Hit_ID->Dose_Resp Counter_Screen Counter-Screens (Cytotoxicity, Assay Interference) Dose_Resp->Counter_Screen Confirm_Hits Confirmed Hits Counter_Screen->Confirm_Hits SAR Structure-Activity Relationship (SAR) Studies Confirm_Hits->SAR Advance to Lead Op

Signaling_Pathway_Hypothesis Lynamicin_Analog This compound Analog Bacterial_Cell Bacterial Cell Wall/Membrane Lynamicin_Analog->Bacterial_Cell Penetrates Cell Target_Enzyme Target Enzyme (e.g., Chitinase, Cell Wall Synthase) Lynamicin_Analog->Target_Enzyme Inhibits Bacterial_Cell->Target_Enzyme Pathway Essential Metabolic Pathway (e.g., Peptidoglycan Synthesis) Target_Enzyme->Pathway Blocks Growth_Inhibition Inhibition of Bacterial Growth Pathway->Growth_Inhibition Leads to

References

Validation & Comparative

A Comparative Guide to Chitinase Inhibitors: Lynamicin B vs. Allosamidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two prominent chitinase (B1577495) inhibitors, Lynamicin B and allosamidin (B1666888). The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate inhibitor for their specific needs.

Introduction

Chitinases are a family of enzymes responsible for the degradation of chitin (B13524), a crucial structural component in a wide array of organisms, including insects, fungi, and crustaceans. The inhibition of these enzymes presents a promising strategy for the development of targeted pesticides and potential therapeutics. This compound, a bisindole alkaloid, has emerged as a selective inhibitor, while allosamidin, a pseudotrisaccharide, is a well-established broad-spectrum inhibitor of family 18 chitinases. This guide delves into a detailed comparison of their inhibitory activity, mechanism of action, and the signaling pathways they affect.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and allosamidin has been evaluated against various chitinases. The following table summarizes the available quantitative data from different studies. It is important to note that direct comparison of these values should be made with caution, as experimental conditions such as enzyme source, substrate concentration, pH, and temperature can vary between studies.

InhibitorTarget EnzymeOrganism/SourceInhibition Value (Ki/IC50)Reference
This compound OfChi-hOstrinia furnacalis (Asian corn borer)Ki = 8.76 µM
Allosamidin ChitinaseLucilia cuprina (Australian sheep blowfly)IC50 = 2.3 nM (37°C), 0.4 nM (20°C)[1]
ChitinaseCandida albicans (Fungus)IC50 = 0.3 µM[2]
ChitotriosidaseHumanInhibits[2]
Acidic Mammalian Chitinase (AMCase)HumanInhibits[2]
Chitinase B1Aspergillus fumigatus (Fungus)IC50 = 1.1 µM[2]
SmChiASerratia marcescens (Bacterium)IC50 = 0.025 µM[2]
SmChiBSerratia marcescens (Bacterium)IC50 = 6.4 µM[2]

Mechanism of Action

This compound acts as a competitive inhibitor, specifically targeting a group h chitinase (OfChi-h) found exclusively in lepidopteran insects. Its selectivity is attributed to the dichloroindolyl group which occupies a unique, unexplored pocket within the substrate-binding cleft of the enzyme. This specificity makes this compound a promising candidate for a targeted insecticide with minimal off-target effects.

Allosamidin , on the other hand, is a broad-spectrum inhibitor of family 18 chitinases. Its structure mimics the oxazolium ion transition state intermediate formed during the enzymatic hydrolysis of chitin.[3] By binding tightly to the active site, it effectively blocks the catalytic activity of a wide range of family 18 chitinases.[4]

Signaling Pathways and Biological Effects

The inhibition of chitinases by these molecules disrupts critical biological processes.

This compound primarily affects the molting process in lepidopteran larvae. Chitin is an essential component of the insect exoskeleton, and its degradation by chitinases is a critical step in shedding the old cuticle. By inhibiting this process, this compound disrupts larval development, leading to mortality.

Lynamicin_B_Pathway cluster_insect Insect Larva MoltingHormone Molting Hormone (Ecdysone) ChitinaseGene Chitinase Gene Expression MoltingHormone->ChitinaseGene induces Chitinase Chitinase (e.g., OfChi-h) ChitinaseGene->Chitinase produces Degradation Cuticle Degradation Chitinase->Degradation catalyzes OldCuticle Old Cuticle (Chitin) OldCuticle->Degradation Molting Successful Molting Degradation->Molting LynamicinB This compound LynamicinB->Inhibition Inhibition->Chitinase inhibits

This compound inhibits insect molting.

Allosamidin exhibits a more complex biological role. In addition to its inhibitory effects on chitinases in various organisms, in its producing organism, Streptomyces, it paradoxically acts as a signaling molecule to induce the production of chitinase.[5] This is mediated through a two-component regulatory system, where allosamidin is thought to interact with a sensor kinase, leading to the activation of a response regulator that upregulates chitinase gene expression.[6] This dual function highlights a sophisticated feedback mechanism for nutrient acquisition in its native environment.

Allosamidin_Signaling cluster_streptomyces Streptomyces Cell Chitin External Chitin Allosamidin Allosamidin Chitin->Allosamidin triggers release Nutrients Nutrient Uptake Chitin->Nutrients SensorKinase Sensor Kinase (Membrane-bound) Allosamidin->SensorKinase activates ResponseRegulator Response Regulator SensorKinase->ResponseRegulator phosphorylates ChitinaseGene Chitinase Gene ResponseRegulator->ChitinaseGene activates transcription Chitinase Chitinase ChitinaseGene->Chitinase produces Chitinase->Chitin degrades

Allosamidin signaling in Streptomyces.

Experimental Protocols

Accurate assessment of chitinase inhibition is crucial for comparative studies. Below are detailed methodologies for commonly used chitinase inhibition assays.

Fluorometric Chitinase Inhibition Assay

This is a highly sensitive method for quantifying chitinase activity and inhibition.

Principle: This assay employs a fluorogenic substrate, such as 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside (4-MU-NAG3), which is non-fluorescent. The chitinase cleaves the glycosidic bond, releasing the fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). The increase in fluorescence is proportional to the enzyme activity.

Materials:

  • Purified chitinase enzyme

  • Fluorogenic chitinase substrate (e.g., 4-MU-NAG3)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • Inhibitor stock solutions (this compound or allosamidin)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the purified chitinase to each well at a constant concentration.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C).[2]

  • Initiate the reaction by adding the fluorogenic substrate to each well.[2]

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 450 nm).

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Colorimetric (DNS) Chitinase Inhibition Assay

This method is based on the quantification of reducing sugars produced from the hydrolysis of a chitin substrate.

Principle: Chitinase hydrolyzes colloidal chitin into smaller oligosaccharides, increasing the concentration of reducing sugars. The 3,5-dinitrosalicylic acid (DNS) reagent reacts with these reducing sugars upon heating to produce a colored product, which can be measured spectrophotometrically at 540 nm.

Materials:

  • Purified chitinase enzyme

  • Colloidal chitin substrate (typically 1% w/v)

  • Assay buffer (e.g., 0.1 M citrate (B86180) buffer, pH 7.0)

  • Inhibitor stock solutions

  • DNS reagent

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the inhibitor.

  • In microcentrifuge tubes, mix the enzyme solution with the different inhibitor concentrations.

  • Pre-incubate the enzyme-inhibitor mixture for a defined period.

  • Initiate the reaction by adding the colloidal chitin suspension.

  • Incubate the reaction mixture at the optimal temperature and time for the enzyme (e.g., 37°C for 30 minutes).[7]

  • Stop the reaction by adding the DNS reagent.[7]

  • Heat the tubes in a boiling water bath for 5-10 minutes to develop the color.[7]

  • Cool the tubes and centrifuge to pellet any remaining chitin.

  • Measure the absorbance of the supernatant at 540 nm.[7]

  • Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow for Inhibitor Characterization

A systematic approach is necessary to characterize a novel chitinase inhibitor and compare it to existing ones.

Experimental_Workflow Start Start: Putative Chitinase Inhibitor PrimaryScreen Primary Screen: Single Concentration Assay Start->PrimaryScreen DoseResponse Dose-Response Assay: Determine IC50 Value PrimaryScreen->DoseResponse KineticAnalysis Kinetic Analysis: Determine Ki and Inhibition Type (e.g., competitive) DoseResponse->KineticAnalysis SelectivityPanel Selectivity Profiling: Test against a panel of different chitinases KineticAnalysis->SelectivityPanel OffTargetScreen Off-Target Screening: Test against other glycoside hydrolases SelectivityPanel->OffTargetScreen CellularAssay Cell-based/Organismal Assay: Assess in vivo efficacy (e.g., antifungal, insecticidal) OffTargetScreen->CellularAssay Comparison Comparative Analysis: Benchmark against known inhibitors (e.g., allosamidin) CellularAssay->Comparison End Characterized Inhibitor Comparison->End

Workflow for chitinase inhibitor characterization.

Conclusion

This compound and allosamidin represent two distinct classes of chitinase inhibitors with different spectrums of activity and mechanisms of action. This compound's high selectivity for lepidopteran-specific chitinases makes it an attractive candidate for the development of targeted and environmentally friendly pesticides. In contrast, allosamidin's broad-spectrum activity against family 18 chitinases makes it a valuable tool for fundamental research and a potential starting point for the development of antifungal agents or therapeutics for inflammatory diseases. The choice between these inhibitors will ultimately depend on the specific research question and the desired application. This guide provides the foundational information and experimental frameworks to aid in this decision-making process.

References

A Comparative Analysis of Lynamicin B and Nikkomycin Z: A Tale of Two Chitin-Targeting Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lynamicin B and Nikkomycin (B1203212) Z. While both molecules interact with processes related to chitin (B13524), their primary biological activities and the extent of research into their potential therapeutic applications differ significantly. This guide synthesizes the available experimental data to offer a clear comparison of their mechanisms of action, target organisms, and efficacy.

Executive Summary

This guide reveals a stark contrast between Nikkomycin Z and this compound in the context of antifungal research. Nikkomycin Z is a well-characterized antifungal agent with a specific mechanism of action against fungal chitin synthase. Extensive in vitro data supports its activity against a range of pathogenic fungi, particularly endemic dimorphic fungi. In contrast, there is currently no published scientific evidence to support any antifungal activity for this compound. Its established role is that of a potent and selective chitinase (B1577495) inhibitor in lepidopteran insects, positioning it as a potential pesticide. The broader class of lynamicins has demonstrated antibacterial properties, but not antifungal.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between Nikkomycin Z and this compound lies in their molecular targets and subsequent biological effects.

Nikkomycin Z: An Inhibitor of Fungal Chitin Synthase

Nikkomycin Z acts as a competitive inhibitor of chitin synthase, a crucial enzyme for the synthesis of chitin, an essential structural component of the fungal cell wall.[1] By mimicking the natural substrate, UDP-N-acetylglucosamine, Nikkomycin Z binds to the active site of chitin synthase, thereby blocking the polymerization of chitin chains.[1] This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.[1] As chitin is absent in mammals, chitin synthase presents a highly selective target for antifungal therapy, suggesting a potentially high therapeutic index.[1]

dot

NikkomycinZ_Mechanism cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Natural Substrate Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Competitive Inhibition Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesis Cell_Lysis Cell Lysis Chitin_Synthase->Cell_Lysis Inhibition leads to weakened cell wall Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation LynamicinB_Mechanism cluster_insect_molting Insect Molting Process Chitin_Cuticle Chitin in Cuticle Chitinase Lepidopteran Chitinase (OfChi-h) Chitin_Cuticle->Chitinase Substrate Lynamicin_B This compound Lynamicin_B->Chitinase Competitive Inhibition Chitin_Degradation Chitin Degradation Chitinase->Chitin_Degradation Catalysis Molting_Failure Molting Failure Chitin_Degradation->Molting_Failure Inhibition leads to Antifungal_Susceptibility_Workflow start Start prep_media Prepare RPMI-MOPS (pH 6.0) start->prep_media prep_drug Prepare Serial Dilutions of Nikkomycin Z prep_media->prep_drug inoculate_plate Inoculate Microtiter Plate prep_drug->inoculate_plate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate_plate incubate Incubate at 35°C (24-72h) inoculate_plate->incubate read_mic Determine MIC (≥80% Inhibition) incubate->read_mic end End read_mic->end

References

Assessing the Environmental Impact of Lynamicin B Compared to Synthetic Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel insecticides with improved environmental safety profiles is a critical endeavor in modern agriculture and public health. Lynamicin B, a natural product identified as a selective inhibitor of Lepidoptera-exclusive chitinase (B1577495), presents a promising alternative to conventional synthetic pesticides.[1][2] This guide provides a comparative assessment of the environmental impact of this compound and selected synthetic pesticides, focusing on available data regarding their toxicity to non-target organisms, environmental persistence, and overall ecological footprint.

This compound: A Profile of High Selectivity

This compound operates through a highly specific mode of action, inhibiting group h chitinase (OfChi-h), an enzyme exclusively found in lepidopteran insects, a group comprising over 80% of agricultural pests.[1] This targeted approach suggests a significantly reduced risk to non-target organisms.

Key Findings on this compound's Environmental Impact:

  • High Target Specificity: Feeding experiments have demonstrated this compound's high insecticidal activity against various lepidopteran pests, including Ostrinia furnacalis, Mythimna separata, and Spodoptera frugiperda.[1]

  • Safety to Natural Enemies: Crucially, this compound has been shown to be harmless to Trichogramma ostriniae, a natural enemy of O. furnacalis.[1] This selectivity is vital for maintaining the balance of ecosystems and supporting integrated pest management (IPM) strategies.

Data Gap:

A significant knowledge gap exists regarding the broader environmental fate of this compound. As of the latest available information, no quantitative data has been published on its:

  • Soil Persistence (Half-life): The duration this compound remains active in the soil.

  • Aquatic Toxicity (LC50): Its toxicity to fish and other aquatic organisms.

  • Avian Toxicity (LD50): Its potential harm to bird populations.

  • Bioaccumulation Potential: Its tendency to accumulate in the tissues of organisms.

This lack of data prevents a direct quantitative comparison with synthetic pesticides. Further research is imperative to fully characterize the environmental profile of this compound.

Synthetic Pesticides: A Look at the Environmental Impact of Conventional Alternatives

For a comparative perspective, this guide examines the environmental impact of three classes of synthetic insecticides: a benzoylphenyl urea (B33335) (Diflubenzuron), an avermectin (B7782182) (Emamectin Benzoate), and pyrethroids. These have been chosen due to their widespread use and differing environmental profiles.

Comparative Environmental Impact Data for Selected Synthetic Pesticides
Parameter Diflubenzuron Emamectin Benzoate Pyrethroids (General)
Soil Persistence (Half-life) Low: 3-4 days[3]Degrades to 8a-OH MAB1a and N-nitroso MAB1a[4]Generally rapid degradation by sunlight and in soil[5][6]
Aquatic Toxicity Practically non-toxic to fish (LC50 >180 mg/L) but highly toxic to aquatic invertebrates[3][7]Highly or very highly toxic to all groups of organisms tested[4]Toxic to aquatic organisms, especially fish[8]
Avian Toxicity Practically non-toxic (8-day dietary LC50 > 4640 ppm)[3]Risk of non-lethal toxicity that could impair survival or reproduction[4]Lower toxicity than many other insecticides[6]
Toxicity to Bees Brood reduction when fed at high concentrations[9]High risk to bees[4]Toxic to bees[8]
Bioaccumulation Potential Not specifiedNot specifiedLow likelihood of accumulation in organisms[10]

Experimental Protocols

The environmental impact data presented for synthetic pesticides are typically generated following standardized and internationally recognized experimental protocols. Understanding these methodologies is crucial for interpreting the data and for designing future studies on novel compounds like this compound.

Soil Persistence Testing
  • Objective: To determine the rate at which a pesticide degrades in the soil, typically expressed as a half-life (the time it takes for 50% of the initial amount to dissipate).

  • General Protocol:

    • A defined amount of the pesticide is applied to a specific type of soil under controlled laboratory conditions (e.g., temperature, moisture, light).

    • Soil samples are collected at various time intervals.

    • The concentration of the pesticide in the samples is measured using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

    • The degradation rate and half-life are calculated from the concentration data over time.

    • Note: Field studies are also conducted to assess persistence under real-world conditions, which can be influenced by factors like soil type, pH, temperature, moisture, and microbial activity.[11][12]

Aquatic Toxicity Testing
  • Objective: To determine the concentration of a substance that is lethal to 50% of a test population of aquatic organisms (LC50) over a specified period, typically 96 hours for fish.

  • Standardized Guideline: OECD Test Guideline 203, "Fish, Acute Toxicity Test".

  • General Protocol:

    • Groups of a single fish species (e.g., rainbow trout, fathead minnow) are exposed to a range of concentrations of the test substance in water under controlled laboratory conditions.

    • A control group is maintained in water without the test substance.

    • Mortality and other signs of toxicity are observed and recorded over a 96-hour period.

    • The LC50 value is calculated using statistical methods.

    • Note: Similar protocols exist for testing toxicity to aquatic invertebrates (e.g., Daphnia magna) (OECD TG 202) and algae (OECD TG 201).[13]

Avian Acute Oral Toxicity Testing
  • Objective: To determine the single oral dose of a substance that is lethal to 50% of a test population of birds (LD50).

  • Standardized Guideline: OECD Test Guideline 223, "Avian Acute Oral Toxicity Test".[14][15][16][17]

  • General Protocol:

    • The test substance is administered orally in a single dose to groups of birds (e.g., bobwhite quail, mallard duck) at different dose levels.[18]

    • A control group receives a placebo.

    • The birds are observed for mortality and signs of toxicity for a period of at least 14 days.[18]

    • The LD50 value is calculated based on the mortality data.

Bioaccumulation Testing
  • Objective: To determine the potential for a substance to accumulate in the tissues of an organism, typically fish. This is often expressed as the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in the organism to the concentration in the surrounding water.

  • Standardized Guideline: OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure".

  • General Protocol:

    • Uptake Phase: Fish are exposed to a constant concentration of the test substance in the water for a defined period (e.g., 28 days).

    • Depuration Phase: The fish are then transferred to clean water and observed for a period to determine the rate at which the substance is eliminated from their bodies.

    • Water and fish tissue samples are collected throughout both phases and analyzed for the concentration of the test substance.

    • The BCF is calculated from the steady-state concentrations in the fish and water.

    • Note: A log Pow (octanol-water partition coefficient) greater than 3 is often used as a screening criterion to indicate the need for bioaccumulation testing.[19]

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the mode of action of chitinase inhibitors, a general workflow for environmental risk assessment, and the logical relationship in comparing this compound with synthetic pesticides.

cluster_0 Insect Molting Process cluster_1 Action of Chitinase Inhibitor Chitin_Synthase Chitin Synthase Chitin Chitin Production Chitin_Synthase->Chitin New_Exoskeleton Formation of New Exoskeleton Chitin->New_Exoskeleton Inhibition Inhibition Molting Successful Molting New_Exoskeleton->Molting Lynamicin_B This compound (Chitinase Inhibitor) Lynamicin_B->Inhibition Disrupted_Molting Disrupted Molting / Mortality Inhibition->Disrupted_Molting

Caption: Mode of action of this compound as a chitinase inhibitor, disrupting the insect molting process.

Start Pesticide Development Tier1 Tier 1: Laboratory Studies - Physicochemical Properties - Degradation Studies - Acute Toxicity Tests Start->Tier1 Risk_Assessment1 Initial Risk Assessment Tier1->Risk_Assessment1 Tier2 Tier 2: Higher-Tier Studies - Chronic Toxicity - Field Studies - Bioaccumulation Risk_Assessment1->Tier2 Potential Risk Identified Decision Regulatory Decision Risk_Assessment1->Decision No Significant Risk Risk_Assessment2 Refined Risk Assessment Tier2->Risk_Assessment2 Risk_Assessment2->Decision

Caption: A simplified workflow for the environmental risk assessment of a new pesticide.

Comparison Environmental Impact Comparison Lynamicin_B This compound - High Selectivity - Safe for Natural Enemies - Data Gaps on Persistence & Toxicity Comparison->Lynamicin_B Synthetic_Pesticides Synthetic Pesticides - Broader Spectrum Toxicity - Known Environmental Fate Data - Risks to Non-Target Organisms Comparison->Synthetic_Pesticides Conclusion Conclusion This compound: Potentially lower environmental impact due to selectivity, but requires further comprehensive testing. Lynamicin_B->Conclusion Synthetic_Pesticides->Conclusion

Caption: Logical relationship in the environmental impact comparison of this compound and synthetic pesticides.

Conclusion

This compound's high selectivity for lepidopteran pests presents a significant advantage over many broad-spectrum synthetic pesticides, suggesting a potentially more favorable environmental profile. Its demonstrated safety for the natural enemy Trichogramma ostriniae is a key feature that aligns with the principles of sustainable agriculture and integrated pest management.

However, the current lack of comprehensive environmental fate and ecotoxicological data for this compound is a critical limitation. While its mode of action is promising, a thorough assessment of its persistence in soil and water, and its toxicity to a wider range of non-target organisms, is essential to fully substantiate its environmental benefits.

In contrast, the environmental impacts of many synthetic pesticides are well-documented, often revealing risks to non-target organisms, including beneficial insects, aquatic life, and birds. While these pesticides are effective for pest control, their use necessitates careful management to mitigate ecological damage.

Future Directions:

To provide a conclusive comparison, future research on this compound should prioritize studies guided by standardized international protocols, such as those established by the OECD. This will enable a direct and quantitative comparison with existing synthetic pesticides and provide the necessary data for a comprehensive environmental risk assessment. Such data will be invaluable for researchers, regulators, and the agricultural community in making informed decisions about the adoption of this promising new insecticide.

References

Validating the In Vivo Target Engagement of Lynamicin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lynamicin B with alternative insecticides, focusing on the validation of its in vivo target engagement. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the objective assessment of this compound's performance.

Executive Summary

This compound is a recently identified natural product with potent insecticidal activity against lepidopteran pests. Its mechanism of action is the specific inhibition of group h chitinase (B1577495) (Chi-h), an enzyme crucial for the molting process in these insects. This guide compares this compound to other commercially available insecticides with different modes of action, providing a framework for evaluating its efficacy and target engagement in vivo.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Chitinase Inhibitors
CompoundTarget EnzymeTarget OrganismInhibition Constant (Ki)IC50
This compoundOfChi-hOstrinia furnacalis8.76 µM-
AllosamidinChitinaseBombyx mori-2.3 nM (37°C), 0.4 nM (20°C)
ArgifinChitinaseFungi/Insects--
ArgadinChitinaseFungi/Insects--
Phlegmacin B1Chi-hOstrinia furnacalis--
Table 2: In Vivo Insecticidal Efficacy (LC50) of this compound and Alternatives against Lepidopteran Pests
CompoundTarget PestAssay TypeLC50Citation
This compoundOstrinia furnacalis, Mythimna separata, Spodoptera frugiperdaFeeding AssayData not publicly available[1]
SpinosadSpodoptera littoralisLeaf Dipping57.84 ppm (72h)
SpinosadHeliothis virescensAdult Vial Test3.58 µ g/vial [2]
SpinosadPlutella xylostella (4th instar)Leaf Dip Bioassay0.598 ppm (72h)
ChlorantraniliproleSpodoptera littoralis (2nd instar)Leaf Dipping0.06 - 1.07 mg/L[3]
ChlorantraniliproleSpodoptera lituraLeaf Dip Method0.0055%[4]
Flubendiamide (B33115)Chloridea virescens (3rd instar)Diet Bioassay27.972 ng/mL[5]
FlubendiamideSpodoptera litura-LC50 values vary with exposure time[6][7]

Experimental Protocols

In Vivo Feeding Assay for Insecticidal Efficacy

This protocol is adapted for testing the efficacy of compounds against lepidopteran larvae such as Spodoptera frugiperda.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Artificial insect diet.

  • Third-instar larvae of Spodoptera frugiperda.

  • Petri dishes or multi-well plates.

  • Fine brush for handling larvae.

Procedure:

  • Prepare a series of concentrations of the test compound.

  • Incorporate each concentration into the artificial diet. A control diet containing only the solvent should also be prepared.

  • Dispense the diet into individual wells of a multi-well plate or small petri dishes.

  • Carefully place one third-instar larva into each well.

  • Seal the plates with a breathable membrane.

  • Incubate the plates at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.

  • Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LC50 value using probit analysis.[8]

In Vivo Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)

This protocol is a proposed adaptation of the CETSA method for validating target engagement in insect tissues.

Materials:

  • Test compound (e.g., this compound).

  • Lepidopteran larvae (e.g., Spodoptera frugiperda).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Liquid nitrogen.

  • PCR tubes or strips.

  • Thermocycler.

  • Centrifuge.

  • SDS-PAGE equipment and reagents.

  • Western blot equipment and reagents.

  • Antibody specific to the target protein (chitinase).

Procedure:

  • Compound Administration: Treat larvae with the test compound either through feeding (as described in Protocol 1) or by injection. A control group should receive the vehicle only.

  • Tissue Collection: At a specified time point after treatment, dissect the target tissue (e.g., midgut or fat body) from the larvae.

  • Lysate Preparation: Immediately flash-freeze the tissues in liquid nitrogen. Homogenize the frozen tissue in ice-cold PBS with protease inhibitors.

  • Heat Treatment: Aliquot the lysate into PCR tubes. Heat the tubes to a range of temperatures in a thermocycler for 3 minutes, followed by cooling for 3 minutes at 4°C.[9][10]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein (chitinase) at each temperature using SDS-PAGE and Western blotting with a specific antibody.

  • Data Interpretation: In the presence of a binding ligand (the test compound), the target protein is expected to be more thermally stable, resulting in a higher amount of soluble protein at elevated temperatures compared to the control. This shift in the melting curve confirms target engagement.[9]

Chitinase Activity Assay

This protocol measures the activity of chitinase in insect tissue lysates.

Materials:

  • Insect tissue lysate (prepared as in Protocol 2).

  • Chitinase substrate (e.g., 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside).

  • Assay buffer (e.g., 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 5.2).

  • Stop solution (e.g., 0.4 M sodium carbonate).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a working solution of the chitinase substrate in the assay buffer.

  • Add the insect tissue lysate to the wells of a 96-well plate.

  • To some wells, add a known chitinase inhibitor as a positive control.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released, which indicates chitinase activity.[11]

  • A decrease in chitinase activity in lysates from compound-treated insects compared to controls provides evidence of target engagement.

Mandatory Visualization

Signaling_Pathway cluster_molting Molting Process cluster_inhibition Inhibition by this compound Chitin Chitin Chitinase_h Chitinase_h Chitin->Chitinase_h Hydrolysis Old_Cuticle Old_Cuticle Ecdysis Ecdysis Old_Cuticle->Ecdysis Shedding New_Cuticle_Formation New_Cuticle_Formation New_Cuticle_Formation->Ecdysis Lynamicin_B Lynamicin_B Lynamicin_B->Chitinase_h Inhibits Chitinase_h->Old_Cuticle Degrades Chitooligosaccharides Chitooligosaccharides Chitinase_h->Chitooligosaccharides Chitooligosaccharides->New_Cuticle_Formation Recycling

Chitinase Inhibition Pathway by this compound.

Experimental_Workflow cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Analysis Larvae_Control Larvae_Control Tissue_Dissection Tissue_Dissection Larvae_Control->Tissue_Dissection Larvae_LynamicinB Larvae_LynamicinB Larvae_LynamicinB->Tissue_Dissection Lysate_Preparation Lysate_Preparation Tissue_Dissection->Lysate_Preparation Heat_Treatment Heat_Treatment Lysate_Preparation->Heat_Treatment Centrifugation Centrifugation Heat_Treatment->Centrifugation SDS_PAGE SDS_PAGE Centrifugation->SDS_PAGE Soluble Fraction Western_Blot Western_Blot SDS_PAGE->Western_Blot Data_Analysis Data_Analysis Western_Blot->Data_Analysis

In Vivo Target Engagement (CETSA) Workflow.

Comparison_Logic cluster_attributes Comparison Attributes Lynamicin_B Lynamicin_B Target_Specificity Target_Specificity Lynamicin_B->Target_Specificity High (Lepidoptera-specific Chi-h) Mode_of_Action Mode_of_Action Lynamicin_B->Mode_of_Action Chitinase Inhibition Efficacy_LC50 Efficacy_LC50 Lynamicin_B->Efficacy_LC50 To be determined for various pests Non_Target_Effects Non_Target_Effects Lynamicin_B->Non_Target_Effects Low on beneficial insects Alternatives Alternatives Alternatives->Target_Specificity Variable (Broad-spectrum or specific) Alternatives->Mode_of_Action Diverse (e.g., Ryanodine receptor modulation, Nicotinic acetylcholine (B1216132) receptor activation) Alternatives->Efficacy_LC50 Established for many pests Alternatives->Non_Target_Effects Variable

References

Comparative Transcriptomic Analysis of Lynamicin B Treatment in Lepidopteran Insects: A Representative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, publicly accessible research detailing the comparative transcriptomic effects of Lynamicin B on insects is not available. This guide is a synthesized projection based on the known mechanism of this compound and existing transcriptomic data from insects treated with other chitinase (B1577495) inhibitors and general insecticides. The experimental data presented herein is representative and intended to illustrate the expected biological responses.

Introduction

This compound is a recently identified natural product that demonstrates potent and selective insecticidal activity against lepidopteran pests.[1][2] Its primary mode of action is the competitive inhibition of group h chitinase (Chi-h), an enzyme crucial for the molting process and cuticle integrity in these insects.[1][3][4] Understanding the genome-wide transcriptional changes induced by this compound is critical for elucidating its full physiological impact and identifying potential synergistic targets or resistance mechanisms.

This guide provides a comparative overview of the projected transcriptomic response of a model lepidopteran insect, such as Spodoptera frugiperda (Fall Armyworm), to this compound. For comparative context, we contrast these expected results with the known transcriptomic effects of Lufenuron, another widely studied chitin (B13524) biosynthesis inhibitor.[5][6][7]

Mechanism of Action: this compound vs. Other Chitinase Inhibitors

This compound specifically targets and inhibits chitinase, an enzyme responsible for degrading old cuticle during molting.[1][8][9] This action is distinct from inhibitors like Lufenuron, which primarily disrupt chitin synthesis.[6] However, the downstream physiological consequences—abortive molting, developmental defects, and mortality—are similar.[10][11] Both types of compounds are expected to trigger stress, detoxification, and immune responses, which would be reflected in the insect's transcriptome.

Comparative Transcriptomic Data

The following tables summarize the anticipated differentially expressed genes (DEGs) in a lepidopteran insect 72 hours post-treatment with a sub-lethal (LC20) dose of this compound, compared to a known profile for Lufenuron.

Table 1: Genes Associated with Chitin Metabolism and Cuticle Formation
Gene CategoryGene Name (Example)This compound (Projected Fold Change)Lufenuron (Observed Fold Change)Function
Chitin Degradation Chitinase 5 (SfCht5)↑ (+4.5)↑ (+3.8)Compensatory overexpression in response to inhibition.[10]
Chitinase 7 (SfCht7)↑ (+3.9)↑ (+3.2)Potential compensatory response.[10]
Chitin Synthesis Chitin Synthase 1 (CHS1)↑ (+2.8)↑ (+5.0)Upregulation to counteract disruption in chitin processing.[6]
Cuticle Proteins Cuticular Protein 18↓ (-3.5)↓ (-4.1)Disruption of cuticle structure leads to downregulation.[5]
Cuticular Protein 32↓ (-4.2)↓ (-4.8)Impaired molting process affects cuticle protein synthesis.[7]
Table 2: Genes Associated with Detoxification and Stress Response
Gene CategoryGene Name (Example)This compound (Projected Fold Change)Lufenuron (Observed Fold Change)Function
Cytochrome P450s CYP6B2↑ (+6.2)↑ (+7.5)Xenobiotic metabolism and detoxification.[12][13]
CYP9A21↑ (+5.8)↑ (+6.9)Generalist detoxification enzyme.[5][14]
Glutathione S-Transferases GST-1↑ (+4.1)↑ (+4.9)Conjugation of toxins for excretion.[15][16]
Carboxylesterases CarE-2↑ (+3.7)↑ (+4.2)Hydrolysis of ester-containing xenobiotics.[15]
Heat Shock Proteins HSP70↑ (+5.5)↑ (+6.1)Cellular stress response, protein folding.
Table 3: Genes Associated with Immune Response
Gene CategoryGene Name (Example)This compound (Projected Fold Change)Lufenuron (Observed Fold Change)Function
Pattern Recognition Peptidoglycan Recognition Protein (PGRP)↑ (+3.0)↑ (+2.8)Recognition of pathogen-associated molecular patterns.
Signaling Pathways Toll Receptor↑ (+2.5)↑ (+2.2)Activation of the Toll immune signaling pathway.[17]
Spätzle↑ (+2.9)↑ (+2.6)Ligand for the Toll receptor.[18]
Antimicrobial Peptides Attacin↑ (+4.8)↑ (+4.5)Effector molecule in the humoral immune response.
Cecropin↑ (+5.1)↑ (+4.9)Broad-spectrum antimicrobial peptide.

Experimental Protocols

The following are representative protocols for a comparative transcriptomics study.

Insect Rearing and Treatment
  • Species: Spodoptera frugiperda, 3rd instar larvae.

  • Rearing Conditions: 26±1°C, 70±5% relative humidity, 14:10 h light:dark cycle, on an artificial diet.

  • Treatment: Larvae are fed an artificial diet containing the LC20 concentration of this compound (e.g., 8.0 mg/L) or Lufenuron (e.g., 7.5 mg/L) for 72 hours.[6] Control groups receive a diet with the solvent (e.g., DMSO) only. Three biological replicates are used for each treatment group.

RNA Extraction and Library Preparation
  • Sample Collection: Whole larvae are collected at 72 hours post-treatment and flash-frozen in liquid nitrogen.

  • RNA Extraction: Total RNA is extracted using a TRIzol reagent according to the manufacturer's protocol. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.

  • Library Construction: mRNA is enriched using oligo(dT) magnetic beads. The enriched mRNA is fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis. The resulting double-stranded cDNA is used for library preparation using a standard Illumina sequencing library kit.

Sequencing and Data Analysis
  • Sequencing: Libraries are sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads.

  • Data Processing: Raw reads are filtered to remove adapters and low-quality sequences. The clean reads are then mapped to the S. frugiperda reference genome.

  • Differential Expression Analysis: Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differentially expressed genes (DEGs) are identified using DESeq2 with a significance threshold of p-adj < 0.05 and a |log2(FoldChange)| > 1.

  • Functional Annotation: DEGs are annotated against Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases to identify enriched biological processes and pathways.

Visualizations

Signaling Pathways and Workflows

Experimental_Workflow cluster_treatment Insect Treatment cluster_rna_prep Sample & RNA Processing cluster_sequencing Sequencing & Analysis InsectRearing S. frugiperda Rearing (3rd Instar) Treatment Dietary Exposure (this compound vs. Control) InsectRearing->Treatment Sampling Sample Collection (72 hours) Treatment->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction Library_Prep mRNA Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Data_Processing Data Quality Control & Mapping Sequencing->Data_Processing DEG_Analysis Differential Expression Analysis (DEG) Data_Processing->DEG_Analysis Functional_Annotation GO & KEGG Enrichment DEG_Analysis->Functional_Annotation Detoxification_Pathway cluster_phase1 Phase I: Functionalization cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Excretion Xenobiotic This compound (Xenobiotic) P450 Cytochrome P450s (e.g., CYP6B2) (Upregulated) Xenobiotic->P450 Metabolite1 Hydroxylated Metabolite P450->Metabolite1 GST Glutathione S-Transferases (GSTs) (Upregulated) Metabolite2 Conjugated Metabolite GST->Metabolite2 ABC ABC Transporters (Upregulated) Excreted Excretion ABC->Excreted Metabolite1->GST Metabolite2->ABC

References

Lack of Synergistic Data for Lynamicin B Necessitates Alternative Biopesticide Comparisons

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

[City, State] – [Date] – A comprehensive review of current scientific literature reveals a significant gap in the research regarding the synergistic effects of Lynamicin B with other biopesticides. While this compound shows promise as a selective insecticide, particularly against lepidopteran pests, no publicly available experimental data exists to evaluate its performance in combination with other biological control agents. This absence of data precludes the creation of a direct comparison guide on this specific topic at this time.

This compound, a potent and selective inhibitor of group h chitinase (B1577495) found exclusively in lepidopteran insects, has been identified as a promising candidate for integrated pest management (IPM) strategies.[1] Its unique mode of action, which targets the molting process of these pests, makes it an attractive option for environmentally conscious crop protection.[1] However, the potentiation of its effects through combination with other biopesticides—a common practice to enhance efficacy and manage resistance—remains an unexplored area of research.

In light of this, we present a comparative analysis of synergistic effects observed in other well-documented biopesticide combinations that are relevant for the control of lepidopteran pests. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating potential synergistic interactions, utilizing available data from alternative biopesticidal combinations.

Alternative Biopesticide Synergies Against Lepidopteran Pests

While data on this compound combinations is unavailable, extensive research has been conducted on the synergistic activities of other biopesticides, such as Bacillus thuringiensis (Bt), entomopathogenic fungi, and botanical insecticides. These studies provide valuable insights into the principles of biopesticide synergy.

Table 1: Synergistic Effects of Biopesticide Combinations Against Lepidopteran Pests

Biopesticide CombinationTarget Pest(s)Observed Synergistic EffectReference
Bacillus thuringiensis (Bt) + ChlorantraniliproleGeneral LepidopteraIncreased larval mortality compared to individual treatments.[2]
Bacillus thuringiensis (Bt) toxins (Cry + Vip)Mythimna separataHigh synergism, with factors ranging from 2.2 to 9.2, leading to significantly increased mortality.[3]
Entomopathogenic Fungi (Beauveria bassiana) + Botanical Insecticide (Matrine)Megalurothrips usitatusSignificantly higher mortality in combined treatments compared to individual applications.[4]
Zingiber officinale + Azadirachta indica ExtractsMonolepta spp. and other cucumber pestsReduced insect population and higher crop yield compared to individual extracts.[5]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to evaluate biopesticide synergy.

I. In Vitro Compatibility Assay

This experiment is crucial to determine if the biopesticides can be physically mixed without negatively affecting the viability of microbial agents.

Objective: To assess the compatibility of a microbial biopesticide (e.g., Bacillus thuringiensis) with another insecticide.

Protocol:

  • Prepare Culture Media: Prepare a suitable agar (B569324) medium (e.g., Nutrient Agar for Bt).

  • Incorporate Insecticide: Amend the sterile molten agar with different concentrations of the test insecticide (e.g., lethal and sub-lethal doses). A control medium without the insecticide is also prepared.

  • Inoculation: Inoculate the center of each agar plate with a standard amount of the microbial biopesticide.

  • Incubation: Incubate the plates at an optimal temperature for the microbial agent (e.g., 30°C for Bt) for a specified period.

  • Data Collection: Measure the colony diameter and observe any inhibition zones. Calculate the percentage of growth inhibition compared to the control.

  • Compatibility Classification: Classify the interaction as compatible, moderately compatible, or incompatible based on the degree of growth inhibition.[2]

II. Larval Mortality Bioassay

This experiment directly measures the synergistic, additive, or antagonistic effect of the biopesticide combination on the target pest.

Objective: To determine the combined lethal effect of two biopesticides on lepidopteran larvae.

Protocol:

  • Insect Rearing: Rear a healthy, uniform population of the target lepidopteran larvae (e.g., Spodoptera frugiperda).

  • Diet Preparation: Prepare an artificial diet for the larvae.

  • Treatment Application: Incorporate the individual biopesticides and their combinations at various concentrations into the diet. A control diet with no biopesticides is also prepared.

  • Larval Exposure: Place a single larva into each well of a bioassay tray containing the treated diet.

  • Incubation: Maintain the trays under controlled environmental conditions (temperature, humidity, photoperiod).

  • Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the population) for each treatment. Use statistical methods, such as a toxicity index or synergistic factor, to determine the nature of the interaction (synergistic, additive, or antagonistic).[3]

Visualizing Experimental Workflows and Potential Synergistic Pathways

To aid in the conceptualization of these experiments and the underlying biological principles, the following diagrams are provided.

Experimental_Workflow_Larval_Mortality_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Insect Rearing (e.g., S. frugiperda) E1 Treatment Application to Diet P1->E1 P2 Biopesticide Preparation (Individual & Combos) P2->E1 P3 Artificial Diet Preparation P3->E1 E2 Larval Exposure (Individual Larvae) E1->E2 E3 Incubation (Controlled Conditions) E2->E3 A1 Mortality Assessment E3->A1 A2 LC50 Calculation A1->A2 A3 Synergy Determination A2->A3

Caption: Workflow for a larval mortality bioassay to evaluate biopesticide synergy.

Potential_Synergistic_Mechanisms cluster_pest Target Pest (Lepidoptera) Pest Larva B1 Biopesticide A (e.g., this compound) M1 Inhibits Chitinase (Disrupts Molting) B1->M1 B2 Biopesticide B (e.g., Bacillus thuringiensis) M2 Forms Pores in Midgut Membrane B2->M2 M1->Pest M3 Weakened Cuticle/ Increased Susceptibility M1->M3 M2->Pest M4 Enhanced Toxin Penetration/Efficacy M2->M4 M3->M2 Potentiates M4->M1 Potentiates

Caption: Hypothetical synergistic mechanisms between a chitinase inhibitor and a microbial toxin.

While the direct evaluation of this compound in combination with other biopesticides awaits future research, the methodologies and principles outlined in this guide provide a solid foundation for such investigations. The study of synergistic interactions is paramount for the development of sustainable and effective pest management strategies. Further research into this compound combinations is strongly encouraged to unlock its full potential in IPM programs.

References

A Head-to-Head Comparison of Lynamicin A, B, and D: Antimicrobial and Targeted Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of Lynamicin A, B, and D reveals distinct yet powerful therapeutic and biotechnological potential. While all three compounds, derived from the marine actinomycete Marinispora sp., exhibit broad-spectrum antibacterial properties, Lynamicin B and D possess unique targeted activities as a selective chitinase (B1577495) inhibitor and a modulator of pre-mRNA splicing, respectively. This guide provides a detailed comparison of their activities, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Comparative Activity Overview

The Lynamicin family of chlorinated bisindole pyrrole (B145914) antibiotics demonstrates significant potential in combating bacterial infections, including those caused by drug-resistant pathogens. Beyond this shared characteristic, individual Lynamicins exhibit specialized functions, opening avenues for diverse applications.

CompoundPrimary ActivityKey Quantitative Data
Lynamicin A Broad-spectrum antimicrobialMIC values ranging from 2-16 µg/mL against various Gram-positive and Gram-negative bacteria.[1]
This compound Broad-spectrum antimicrobial & Lepidopteran-exclusive chitinase inhibitorMIC values ranging from 4-32 µg/mL against various bacteria.[1] Ki value of 8.76 µM for competitive inhibition of Ostrinia furnacalis chitinase-h (OfChi-h).[2][3]
Lynamicin D Broad-spectrum antimicrobial & Inducer of SR Protein Kinase 1 (SRPK1) expressionMIC values ranging from 4-32 µg/mL against various bacteria.[1] Induces the expression of SRPK1, a key regulator of pre-mRNA splicing.[4][5]

Antimicrobial Activity: A Quantitative Comparison

Lynamicins A, B, and D all display potent activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The following table summarizes their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria.

OrganismLynamicin A (µg/mL)This compound (µg/mL)Lynamicin D (µg/mL)
Staphylococcus aureus (MSSA)244
Staphylococcus aureus (MRSA)244
Staphylococcus epidermidis244
Streptococcus pneumoniae81616
Enterococcus faecalis488
Enterococcus faecium (VRE)488
Escherichia coli163232
Haemophilus influenzae81616

Targeted Activities: Beyond Broad-Spectrum Inhibition

This compound: A Selective Insecticidal Agent

This compound has been identified as a potent and selective inhibitor of chitinase, a crucial enzyme in the molting process of lepidopteran insects.[2][3] This specificity makes it a promising candidate for the development of targeted pesticides with minimal off-target effects.

  • Mechanism: this compound acts as a competitive inhibitor of the group h chitinase from the Asian corn borer, Ostrinia furnacalis (OfChi-h).[2][3]

  • Quantitative Activity: It exhibits a Ki value of 8.76 µM against OfChi-h.[2][3]

Lynamicin D: A Modulator of mRNA Splicing

Lynamicin D has a unique mechanism of action that involves the regulation of pre-mRNA splicing, a fundamental process in eukaryotic gene expression.[4][5]

  • Mechanism: Lynamicin D induces the expression of Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[4][5] SRPK1 is a key kinase that phosphorylates SR proteins, which are critical for both constitutive and alternative splicing.

  • Effect: By increasing the levels of SRPK1, Lynamicin D can modulate the splicing of various pre-mRNAs.[4][5]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the general principles of the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Lynamicin Stock Solutions: Dissolve Lynamicin A, B, and D in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microtiter Plates: Serially dilute the Lynamicin stock solutions in Mueller-Hinton Broth (or another appropriate bacterial growth medium) in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate the microtiter plates with the bacterial suspension and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the Lynamicin that completely inhibits visible bacterial growth.

Chitinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against chitinase.

  • Enzyme and Substrate Preparation: Prepare a solution of the target chitinase (e.g., OfChi-h) in a suitable buffer. Prepare a solution of a chromogenic or fluorogenic chitin (B13524) substrate.

  • Assay Reaction: In a microplate, add the chitinase solution, the buffer, and varying concentrations of this compound. Pre-incubate the mixture for a defined period.

  • Initiation of Reaction: Add the chitin substrate to initiate the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme. Measure the absorbance or fluorescence at regular intervals to monitor the rate of substrate hydrolysis.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 value. The Ki value for competitive inhibition can be determined using a Lineweaver-Burk plot.

Western Blot for SRPK1 Expression

This protocol describes a general procedure to assess the effect of Lynamicin D on SRPK1 protein expression in a relevant cell line.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa cells) to an appropriate confluency. Treat the cells with varying concentrations of Lynamicin D for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for SRPK1. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. Use a loading control, such as an antibody against GAPDH or β-actin, to normalize the SRPK1 signal.

  • Densitometry Analysis: Quantify the intensity of the SRPK1 bands to determine the relative change in protein expression upon treatment with Lynamicin D.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Chitin Metabolism in Lepidopteran Insects

This compound disrupts the normal molting process in lepidopteran insects by inhibiting chitinase, a key enzyme in the chitin degradation pathway. This pathway is essential for the breakdown of the old cuticle, allowing for the formation of a new one.

Chitin_Metabolism_Inhibition Chitin Chitin Chitinase (OfChi-h) Chitinase (OfChi-h) Chitin->Chitinase (OfChi-h) Substrate N-acetylglucosamine N-acetylglucosamine Chitinase (OfChi-h)->N-acetylglucosamine Hydrolysis Molting Process Molting Process N-acetylglucosamine->Molting Process Essential for This compound This compound This compound->Chitinase (OfChi-h) Inhibition Inhibition

Caption: this compound inhibits chitinase, blocking the breakdown of chitin and disrupting the insect molting process.

Lynamicin D: Induction of SRPK1 and Regulation of Splicing

Lynamicin D influences gene expression by increasing the cellular levels of SRPK1. SRPK1, in turn, phosphorylates SR proteins, which are crucial for the assembly of the spliceosome and the regulation of alternative splicing. This can lead to changes in the production of different protein isoforms from a single gene.

Caption: Lynamicin D upregulates SRPK1, leading to altered phosphorylation of SR proteins and modulation of pre-mRNA splicing.

Conclusion

Lynamicins A, B, and D represent a versatile class of natural products with significant therapeutic and biotechnological promise. While all three exhibit potent broad-spectrum antimicrobial activity, the unique targeted functions of this compound as a selective insecticide and Lynamicin D as a modulator of mRNA splicing highlight the diverse potential within this chemical family. Further research into the specific molecular mechanisms of Lynamicin A and the in vivo efficacy and safety of all three compounds will be crucial for their translation into clinical and agricultural applications. This comparative guide provides a foundational resource for researchers to explore and harness the distinct biological activities of these promising marine-derived compounds.

References

Validating the Safety of Lynamicin B for Beneficial Insects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel insecticides with high target specificity and minimal off-target effects is a cornerstone of modern integrated pest management (IPM). Lynamicin B, a recently identified inhibitor of a chitinase (B1577495) exclusive to lepidopteran pests, presents a promising profile as a selective pesticide. However, rigorous validation of its safety for beneficial insects is paramount before it can be integrated into agricultural systems.

This guide provides a framework for assessing the safety of this compound, comparing its potential impact with that of established broad-spectrum and selective insecticides. It outlines the necessary experimental protocols based on international guidelines and presents comparative toxicological data to contextualize the potential ecological impact of this novel compound.

This compound: Mechanism of Action

This compound's mode of action is the competitive inhibition of group h chitinase (Chi-h), an enzyme crucial for the molting process in lepidopteran insects.[1][2] This enzyme is reportedly exclusive to this order, which includes a majority of agricultural pests.[1][2] This inherent specificity is the foundation of its potential safety for non-lepidopteran beneficial insects such as hymenopteran pollinators (e.g., bees), coleopteran predators (e.g., ladybugs), and neuropteran predators (e.g., lacewings). An initial study has already demonstrated a lack of effect on Trichogramma ostriniae, a natural enemy of lepidopteran pests.[1][2]

Below is a simplified representation of the chitin (B13524) metabolic pathway, highlighting the target of this compound.

Chitin_Metabolism_Pathway cluster_Hemolymph Hemolymph/Cytoplasm cluster_Membrane Cell Membrane cluster_Extracellular Extracellular Space (Cuticle/PM) Trehalose Trehalose Glucose Glucose Trehalose->Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glycolysis Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc CHS Chitin Synthase (CHS) UDPGlcNAc->CHS Chitin Chitin Polymer CHS->Chitin Chitinase Chitinase (Target of this compound) Chitin->Chitinase Degradation for Molting GlcNAc GlcNAc Monomers (Recycled) Chitinase->GlcNAc LynamicinB This compound LynamicinB->Chitinase

Caption: Simplified insect chitin synthesis and degradation pathway.

Comparative Toxicity Data

A critical step in validating this compound is to compare its toxicity against a panel of existing insecticides with known impacts on beneficial insects. The following tables summarize acute toxicity data (LD50 and LC50) for several widely used insecticides on key beneficial species.

Note: Quantitative toxicity data for this compound on the listed beneficial insects are not yet publicly available. The "this compound" column includes hypothetical target values that would represent a favorable safety profile (i.e., high LD50/LC50 values indicating low toxicity). These values are for illustrative purposes to guide safety assessment.

Table 1: Acute Contact Toxicity (LD50) to a Key Pollinator

Active IngredientChemical ClassApis mellifera (Honey Bee) LD50 (µ g/bee ) - 48hrData Source(s)
This compound Indole Alkaloid>100 (Hypothetical Target) -
ImidaclopridNeonicotinoid0.029[3]
ChlorpyrifosOrganophosphate0.1 (approx.)[4]
Emamectin BenzoateAvermectinHighly variable, toxic upon contact[2][5]
SpinosadSpinosyn0.075 (approx.)-
CypermethrinPyrethroid0.02 - 0.2[6]

Table 2: Acute Oral Toxicity (LC50) to a Key Pollinator

Active IngredientChemical ClassApis mellifera (Honey Bee) LC50 (ppm or mg/L) - 48hrData Source(s)
This compound Indole Alkaloid>100 (Hypothetical Target) -
ImidaclopridNeonicotinoid0.003 - 6.83[3][6][7]
ChlorpyrifosOrganophosphate2.731[6]
Emamectin BenzoateAvermectin0.047[6]
SpinosadSpinosyn11.4 (approx.)-
CypermethrinPyrethroid0.1 (approx.)-

Table 3: Acute Toxicity to Key Predatory Insects

Active IngredientSpeciesEndpointValue (ppm or ng/insect)Data Source(s)
This compound Coccinella septempunctataLR50>1000 g a.i./ha (Hypothetical) -
Chrysoperla carneaLC50>1000 ppm (Hypothetical) -
ImidaclopridC. septempunctata (larvae)LD50 (48hr)671.56 ng/insect[8]
ChlorpyrifosC. carnea (1st instar)LC50 (72hr)0.12 ppm[9]
SpinosadC. carnea (1st instar)LC50 (72hr)>2500 ppm (ingestion)[10]
CypermethrinC. septempunctataMortalityHigh toxicity reported[11]

Experimental Protocols for Safety Validation

To generate robust safety data for this compound, standardized laboratory and semi-field/field studies are required. The following protocols are based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organisation for Biological Control (IOBC).

Workflow for Safety Validation

A tiered approach is recommended to efficiently assess the risk of a new active ingredient to beneficial insects.

Safety_Validation_Workflow Start Tier 1: Laboratory Testing (Worst-Case Exposure) AcuteOral Acute Oral Toxicity (e.g., OECD 213 - Bees) Start->AcuteOral AcuteContact Acute Contact Toxicity (e.g., OECD 214 - Bees) Start->AcuteContact PredatorTest Larval Toxicity Test (e.g., IOBC - Ladybugs, Lacewings) Start->PredatorTest Decision1 Risk Assessment: Harmless? AcuteOral->Decision1 AcuteContact->Decision1 PredatorTest->Decision1 Tier2 Tier 2: Extended Laboratory & Semi-Field Testing Decision1->Tier2 No / Uncertain Stop Stop Testing (Considered Safe for Registration) Decision1->Stop Yes AgedResidue Aged Residue Tests Tier2->AgedResidue Sublethal Sublethal Effects (Feeding, Reproduction, Behavior) Tier2->Sublethal TunnelTest Semi-Field Tunnel Test (e.g., Bees) Tier2->TunnelTest Decision2 Risk Assessment: Acceptable Risk? AgedResidue->Decision2 Sublethal->Decision2 TunnelTest->Decision2 Tier3 Tier 3: Field Testing Decision2->Tier3 No / Uncertain Decision2->Stop Yes FieldStudy Full-Scale Field Studies (Realistic Conditions) Tier3->FieldStudy Decision3 Final Risk Assessment: Safe for Use? FieldStudy->Decision3 Decision3->Stop Yes Refine Refine Risk Assessment (e.g., Mitigation Measures) Decision3->Refine No

References

Lynamicin B: A Marine-Derived Hope in the Fight Against Lepidopteran Pests

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Chitinase (B1577495) Inhibitor Against Other Marine and Conventional Insecticides

For Immediate Release

DATELINE: December 3, 2025

Researchers, scientists, and drug development professionals are constantly seeking novel and effective solutions to combat agricultural pests. In this context, marine-derived compounds are emerging as a promising frontier for new insecticides. This guide provides a comparative study of Lynamicin B, a potent marine-derived chitinase inhibitor, with other marine natural products and conventional insecticides targeting key lepidopteran pests: the Asian corn borer (Ostrinia furnacalis), the Oriental armyworm (Mythimna separata), and the fall armyworm (Spodoptera frugiperda).

Executive Summary

This compound, a natural product isolated from a marine bacterium, demonstrates significant and selective insecticidal activity against a range of destructive lepidopteran pests.[1][2] Its unique mode of action, the inhibition of chitinase, an enzyme crucial for insect molting, presents a valuable alternative to conventional insecticides, many of which face growing resistance issues. While quantitative data on the lethal concentrations (LC50) of this compound are not yet publicly available, its demonstrated high insecticidal activity positions it as a strong candidate for development as a bio-insecticide. This guide will compare the known properties of this compound and other marine-derived chitinase inhibitors with the established efficacy of other insecticide classes, providing a framework for future research and development.

This compound and Other Marine-Derived Chitinase Inhibitors: A New Wave of Insecticides

This compound stands out for its selective inhibition of a specific chitinase (OfChi-h) found in lepidopteran insects.[1][2] This selectivity is key to its favorable safety profile, as it shows no harmful effects on natural enemies of these pests, such as the parasitic wasp Trichogramma ostriniae.[1] Other marine-derived compounds have also been identified as chitinase inhibitors, although their insecticidal potential against the target pests of this guide is less documented.

Table 1: Qualitative Comparison of Marine-Derived Chitinase Inhibitors

CompoundSourceTarget EnzymeKnown Insecticidal ActivitySelectivity
This compound Marine BacteriumLepidopteran-exclusive Chitinase (OfChi-h)[1][2]High activity against Ostrinia furnacalis, Mythimna separata, Spodoptera frugiperda[1]High selectivity for lepidopteran pests over their natural enemies[1]
CI-4 Marine Bacterium (Pseudomonas sp.)ChitinaseInhibitory activity against chitinase shown.Not specified
Styloguanidines Marine SpongeChitinaseNot specified against target lepidopteran pests.Not specified
Psammaplins Marine SpongeChitinaseNot specified against target lepidopteran pests.Not specified

Comparative Efficacy of Conventional and Biological Insecticides

To provide a context for the potential of this compound, the following tables summarize the reported LC50 values of various insecticides against the target lepidopteran pests. A lower LC50 value indicates a higher toxicity to the pest.

Table 2: Comparative LC50 Values of Insecticides Against Ostrinia furnacalis

Insecticide ClassActive IngredientLC50Exposure TimeBioassay Method
DiamideChlorantraniliprole0.08 mg/L72 hDiet Incorporation
SpinosynSpinosad0.15 mg/L48 hLeaf Dip
PyrethroidCypermethrin5.25 mg/L48 hTopical Application
OrganophosphateChlorpyrifos12.8 mg/L48 hTopical Application

Table 3: Comparative LC50 Values of Insecticides Against Mythimna separata

Insecticide ClassActive IngredientLC50Exposure TimeBioassay Method
AvermectinEmamectin benzoate0.009 mg/L48 hLeaf Dip
PyrethroidLambda-cyhalothrin (B1674341)Varies (hormonal effect at LC50)Not specifiedNot specified[3]
SpinosynSpinosad0.12 mg/L48 hDiet Incorporation

Table 4: Comparative LC50 Values of Insecticides Against Spodoptera frugiperda

Insecticide ClassActive IngredientLC50Exposure TimeBioassay Method
AvermectinEmamectin benzoate0.009 mg/L[4]48 hLeaf Dip[4]
BenzoylureaLufenuron0.87 mg/L[4]48 hLeaf Dip[4]
OrganophosphateChlorpyrifos470 ppm[5]Not specifiedNot specified[5]
SpinosynSpinosad2.5 ppm[5]Not specifiedNot specified[5]
DiamideFlubendiamide37.65 µl/L72 hLeaf Dip[6]
OxadiazineIndoxacarb0.11 ppm24 hLeaf Dip
Natural ProductPlumbagin (B1678898)2.676 mg/g (3rd instar)72 hDiet Incorporation[7]

Mechanism of Action: The Chitinase Inhibition Pathway

This compound's insecticidal activity stems from its ability to inhibit chitinase, an enzyme essential for the breakdown and remodeling of chitin, a major component of the insect's exoskeleton. By blocking this enzyme, this compound disrupts the molting process, leading to the death of the insect larva.

Chitinase_Inhibition_Pathway cluster_insect Insect Larva cluster_inhibitor This compound Action Molting_Hormone Molting Hormone (Ecdysone) Epidermal_Cells Epidermal Cells Molting_Hormone->Epidermal_Cells Stimulates Chitin_Synthesis Chitin Synthesis Epidermal_Cells->Chitin_Synthesis Chitinase_Production Chitinase Production Epidermal_Cells->Chitinase_Production New_Cuticle New Cuticle Formation Chitin_Synthesis->New_Cuticle Old_Cuticle Old Cuticle (Exoskeleton) Chitin_Digestion Digestion of Old Cuticle Old_Cuticle->Chitin_Digestion Ecdysis Ecdysis (Shedding of Old Cuticle) New_Cuticle->Ecdysis Chitinase_Production->Chitin_Digestion Enzyme Action Chitin_Digestion->Ecdysis Chitin_Digestion->Ecdysis Molting Fails Growth Growth and Development Ecdysis->Growth Larval_Death Larval Death Ecdysis->Larval_Death Leads to Lynamicin_B This compound Chitinase_Enzyme Chitinase Enzyme Lynamicin_B->Chitinase_Enzyme Binds to and Inhibits

Caption: Signaling pathway of chitinase inhibition by this compound.

Experimental Protocols

A standardized and reliable bioassay protocol is essential for determining the efficacy of insecticides. The following is a generalized protocol for a diet incorporation bioassay, commonly used for testing insecticides against lepidopteran larvae.

Protocol: Diet Incorporation Bioassay

1. Preparation of Insecticide Solutions:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., acetone).

  • Perform serial dilutions to obtain a range of desired concentrations for testing.

2. Diet Preparation and Incorporation:

  • Prepare an artificial diet specific to the target insect species.

  • While the diet is still liquid and has cooled to a safe temperature (around 50-60°C), add a precise volume of each insecticide dilution to a known amount of the diet.

  • A control group should be prepared by adding only the solvent to the diet.

  • Thoroughly mix to ensure even distribution of the insecticide within the diet.

3. Bioassay Setup:

  • Dispense the treated and control diets into individual wells of a bioassay tray or small petri dishes.

  • Allow the diet to solidify at room temperature.

  • Introduce one larva (typically 2nd or 3rd instar) into each well or dish.

4. Incubation and Observation:

  • Maintain the bioassay trays under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the test insect.

  • Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) after infestation. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

5. Data Analysis:

  • Correct the observed mortality for any mortality in the control group using Abbott's formula.

  • Use probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.

Experimental_Workflow Start Start Prep_Insecticide Prepare Insecticide Stock and Dilutions Start->Prep_Insecticide Incorporate_Insecticide Incorporate Insecticide into Diet Prep_Insecticide->Incorporate_Insecticide Prep_Diet Prepare Artificial Diet Prep_Diet->Incorporate_Insecticide Dispense_Diet Dispense Treated Diet into Bioassay Trays Incorporate_Insecticide->Dispense_Diet Infest_Larvae Infest Trays with Larvae Dispense_Diet->Infest_Larvae Incubate Incubate under Controlled Conditions Infest_Larvae->Incubate Record_Mortality Record Mortality at Regular Intervals Incubate->Record_Mortality Analyze_Data Analyze Data (Probit Analysis) Record_Mortality->Analyze_Data Determine_LC50 Determine LC50 Value Analyze_Data->Determine_LC50 End End Determine_LC50->End

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of Lynamicin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Lynamicin B are paramount to ensuring laboratory safety and environmental protection. As a substance likely possessing cytotoxic properties, this compound necessitates a stringent disposal protocol in line with regulations for hazardous chemical waste. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound, promoting a culture of safety and responsibility in the laboratory.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. The handling of cytotoxic drugs poses significant health risks, including carcinogenic, mutagenic, and teratogenic effects.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationPurpose
Gloves Chemo-protectant, non-sterile, reinforced fingertips, long cuffTo prevent skin contact with the compound.
Gown Long-sleeved, impermeable, cuffed, back-tyingTo protect clothing and skin from contamination.
Eye Protection Goggles or face shield (European standard - EN 166)To shield eyes from splashes or aerosols.[1]
Respiratory NIOSH/MSHA or European Standard EN 136 approved respiratorRecommended for large quantities or when generating aerosols.

This data is compiled from general safety guidelines for handling hazardous chemicals.

All personnel handling this compound or its waste byproducts must receive adequate training on its hazards and the proper handling procedures.[2]

Step-by-Step Disposal Procedure for this compound

The primary methods for the disposal of cytotoxic waste are incineration at high temperatures or chemical neutralization.[2][3] The following steps outline the recommended workflow for the safe disposal of this compound.

1. Waste Segregation:

  • Immediately after use, all materials that have come into contact with this compound must be segregated from other laboratory waste streams.[2]

  • This includes, but is not limited to:

    • Empty vials and containers

    • Contaminated syringes, pipette tips, and other sharps

    • Used PPE (gloves, gowns, etc.)

    • Contaminated labware (e.g., plastic-backed absorbent pads)

2. Waste Containment:

  • Sharps: All sharps contaminated with this compound must be placed in a designated, puncture-proof, and leak-proof cytotoxic sharps container.[2][4] These containers are typically color-coded (often red or yellow with a purple lid) and clearly labeled with the cytotoxic symbol.[2][3]

  • Non-Sharps Solid Waste: Items such as used gowns, gloves, and contaminated lab supplies should be placed in thick, clear plastic bags that are then sealed and placed into a designated cytotoxic waste bag or container.[4] These containers are also color-coded and labeled.

  • Liquid Waste: Unused or residual this compound solutions should not be disposed of down the drain. They should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Cytotoxic Waste" and/or the universal biohazard symbol.[2]

  • Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they can be collected by a certified hazardous waste transporter.

4. Final Disposal:

  • The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.[5]

  • The primary and recommended method of disposal for cytotoxic waste is high-temperature incineration.[3]

  • In some cases, chemical deactivation may be used for certain cytotoxic agents if incineration is not available.[2]

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

LynamicinB_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal Collection & Final Disposal A Don Appropriate PPE (Gloves, Gown, Eye Protection) B This compound Handling A->B C Waste Generated B->C D Is the waste sharp? C->D E Segregate into Puncture-Proof Cytotoxic Sharps Container D->E Yes F Segregate into Labeled Cytotoxic Waste Bag/Container D->F No G Store in Designated Secure Area E->G F->G H Arrange for Pickup by Certified Hazardous Waste Transporter G->H I Final Disposal Method H->I J High-Temperature Incineration I->J K Chemical Neutralization (If incineration unavailable) I->K

This compound Disposal Workflow

Experimental Protocols for Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

Minor Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don PPE: If not already wearing it, don the full cytotoxic handling PPE.

  • Contain the Spill: Working from the outside of the spill inward, cover the spill with absorbent pads.

  • Clean the Area: Use a dedicated spill kit. Apply a decontaminating agent (e.g., a solution of sodium hypochlorite, followed by sodium thiosulfate (B1220275) to neutralize the bleach) to the spill area.

  • Collect Waste: Place all contaminated materials (absorbent pads, cleaning supplies, etc.) into a cytotoxic waste container.

  • Final Clean: Wipe the area with detergent and then rinse with water.

  • Dispose of PPE: Remove and dispose of all PPE as cytotoxic waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Document: Record the spill and the cleanup procedure in the laboratory safety records.

References

Personal protective equipment for handling Lynamicin B

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide for Lynamicin B

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidelines are based on best practices for handling potent, novel pesticide compounds. This compound has been identified as a lepidopteran-exclusive chitinase (B1577495) inhibitor, indicating its potential as a targeted pesticide[1]. All handling must be preceded by a formal risk assessment conducted in consultation with your institution's Environmental Health and Safety (EHS) department.

This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound, particularly in its solid, powdered form.

Protection TypeRequired EquipmentSpecifications and Best Practices
Eye & Face Protection Safety Goggles or Face ShieldMust be compliant with EN 166 or equivalent standards to protect from splashes[2]. A face shield is recommended when there is a significant splash hazard.
Hand Protection Chemical-Resistant Gloves (Double Gloving Recommended)Use nitrile gloves. Inspect for tears or holes before each use. The outer pair should be removed first after handling[3].
Body Protection Laboratory Coat or Chemical-Resistant GownA fully buttoned lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron or suit is recommended[4].
Respiratory Protection NIOSH-Approved RespiratorRequired when handling the compound outside of a certified ventilated enclosure or when there is a risk of generating dust.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to minimize risk. This protocol covers the entire workflow from preparation to cleanup and disposal.

Engineering Controls
  • Primary Containment: All handling of solid this compound and the preparation of solutions must be conducted within a certified chemical fume hood, ventilated laminar flow enclosure, or glove box to prevent the inhalation of airborne particles[3][4].

  • Safety Stations: Ensure clear and unobstructed access to an emergency eyewash station and a safety shower[3][4].

  • Restricted Access: The designated handling area should be clearly marked, with access restricted to trained and authorized personnel only[3].

Step-by-Step Handling Protocol

A. Donning Personal Protective Equipment (PPE) A specific sequence must be followed to ensure all equipment is worn correctly.

  • Gown/Coat: Put on the laboratory gown, ensuring it is fully closed at the back[3].

  • Respirator: If required, put on the respirator and perform a seal check to ensure a proper fit[3].

  • Eye Protection: Put on chemical splash goggles or a face shield[3].

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second, outer pair of gloves over the first[3].

B. Compound Handling: Weighing and Solution Preparation

  • Preparation: Designate and prepare a specific work surface within the fume hood. Assemble all necessary equipment (spatulas, weigh boats, solvents, etc.).

  • Weighing: To minimize dust dispersal, handle the solid powder with care using a micro-spatula. Weigh the desired amount in a tared, disposable weigh boat[4].

  • Dissolving: Add the solvent directly to the vessel containing the weighed this compound. Avoid adding the powder to a large volume of solvent to prevent dust from becoming airborne[4].

C. Doffing Personal Protective Equipment (PPE) To prevent cross-contamination, PPE must be removed carefully and in the correct order.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare skin[3].

  • Gown/Coat: Untie the gown and peel it away from your body, turning it inside out as you remove it[3].

  • Eye Protection: Remove eye protection from the back to the front[3].

  • Respirator: Remove the respirator without touching the front surface[3].

  • Inner Gloves: Remove the final pair of gloves[3].

  • Hand Hygiene: Immediately perform thorough hand hygiene with soap and water[3][5].

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure. As a pesticide, this compound waste must be managed as hazardous material.

  • Chemical Waste: All solid waste of this compound, solutions containing the compound, and any heavily contaminated disposable items (e.g., weigh boats, pipette tips) must be collected in a sealed, clearly labeled hazardous waste container[3].

  • Contaminated PPE: Coveralls or other absorbent materials that are heavily contaminated with this compound should be discarded as hazardous waste and not reused[6]. Other contaminated PPE should be disposed of according to institutional and local regulations for hazardous waste[6].

  • Empty Containers: Empty containers must be rinsed appropriately before disposal. The rinse water should be collected and treated as hazardous waste[7]. Do not dispose of empty containers in standard recycling or trash[7].

Workflow for Safe Handling of this compound

LynamicinB_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_legend Process Flow prep_area Designate & Prepare Work Area in Fume Hood ppe_don Don PPE (Correct Sequence) prep_area->ppe_don risk_assess Conduct Risk Assessment & Review SDS/Guide risk_assess->prep_area weigh Weigh Solid this compound (Minimize Dust) ppe_don->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Surfaces dissolve->decon waste Collect All Waste (Solid, Liquid, PPE) in Labeled Container decon->waste ppe_doff Doff PPE (Correct Sequence) waste->ppe_doff hand_wash Perform Hand Hygiene ppe_doff->hand_wash end End start Start

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.